molecular formula C13H15NO3 B1376035 Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 790704-73-3

Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Numéro de catalogue: B1376035
Numéro CAS: 790704-73-3
Poids moléculaire: 233.26 g/mol
Clé InChI: VCBLXRNFGAAMHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

benzyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-7-6-13(9-14)10-17-13)16-8-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBLXRNFGAAMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a representative synthetic protocol, and explores its significant applications, particularly as an intermediate in the development of antiviral therapeutics. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this spirocyclic compound.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Design

In the landscape of modern drug discovery, the structural complexity and three-dimensionality of molecules play a pivotal role in determining their biological activity and pharmacokinetic properties. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a class of privileged scaffolds. Their inherent rigidity and well-defined three-dimensional geometry can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.

This compound (CAS Number: 790704-73-3) is a notable example of such a scaffold. It incorporates a unique oxaspiro-pyrrolidine framework, which is a key structural element in a number of advanced drug candidates. This guide will delve into the technical details of this compound, providing a foundation for its application in medicinal chemistry programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 790704-73-3[1][2]
Molecular Formula C₁₃H₁₅NO₃[1]
Molecular Weight 233.26 g/mol [1]
Appearance Typically a solid[3]
SMILES O=C(OCC1=CC=CC=C1)N2CCC3(C2)CO3[4]
InChI Key VTWDFSIRGHNERT-UHFFFAOYSA-N[3]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Characterization: A Representative Protocol

Synthetic Rationale

The synthesis of the title compound logically proceeds through the N-protection of the parent 1-oxa-5-azaspiro[2.4]heptane with a benzyloxycarbonyl (Cbz or Z) group. This is a standard and widely used method for protecting amine functionalities in organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing molecules. The Cbz group is favored for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of this compound Start 1-Oxa-5-azaspiro[2.4]heptane (Starting Material) Reaction N-Protection (Schotten-Baumann conditions) Start->Reaction Reacts with Reagent Benzyl Chloroformate (Cbz-Cl) + Base (e.g., NaHCO₃, Et₃N) Reagent->Reaction Product This compound (Target Compound) Reaction->Product Yields

Caption: A conceptual workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Oxa-5-azaspiro[2.4]heptane (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolution: Dissolve 1-oxa-5-azaspiro[2.4]heptane (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer. If starting from the hydrochloride salt, use a base like triethylamine (2.2 eq) to neutralize the salt and free the amine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0 eq) or triethylamine (1.2 eq) to the reaction mixture.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If THF was used, remove the THF under reduced pressure and then extract the aqueous residue with a solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the benzyl group, the spirocyclic core, and the carbamate linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product.

Commercial suppliers often provide access to such analytical data for this compound[1].

Applications in Drug Discovery and Development

This compound is primarily utilized as a sophisticated building block and intermediate in the synthesis of more complex molecules with therapeutic potential. Its significance is particularly pronounced in the field of antiviral drug discovery.

Intermediate for Hepatitis C Virus (HCV) NS5A Inhibitors

The 5-azaspiro[2.4]heptane core is a key structural feature in several potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[5][6] The NS5A protein is essential for viral RNA replication and virion assembly, making it an attractive target for antiviral therapy.

The drug Ledipasvir, a highly effective treatment for HCV, contains a related spirocyclic proline moiety.[6] The synthesis of such complex molecules often involves the use of protected spirocyclic amino acid derivatives. This compound, with its protected nitrogen, is an ideal precursor for elaboration into these more complex structures. The Cbz group can be selectively removed at a later stage in the synthesis to allow for coupling with other fragments of the target drug molecule.

The incorporation of the spirocyclic scaffold is believed to confer conformational rigidity, which can enhance the binding affinity of the inhibitor to the NS5A protein.[7]

G cluster_1 Role in HCV Inhibitor Synthesis Intermediate This compound Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection Coupling Peptide Coupling / Further Functionalization Deprotection->Coupling Final_Product Complex HCV NS5A Inhibitor (e.g., Ledipasvir Analog) Coupling->Final_Product

Caption: The synthetic utility of the title compound in antiviral drug development.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists. Its unique spirocyclic structure offers a rigid scaffold that can be advantageously incorporated into drug candidates to enhance their pharmacological properties. The primary application of this compound lies in its role as a key intermediate in the synthesis of complex antiviral agents, most notably inhibitors of the HCV NS5A protein.

As the demand for structurally novel and potent therapeutics continues to grow, the importance of sophisticated building blocks like this compound is expected to increase. Future research may explore the incorporation of this scaffold into inhibitors of other biological targets, leveraging its favorable stereochemical and conformational properties to address a wider range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a unique spirocyclic compound with significant potential in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture imparted by the spirocyclic core makes this and related scaffolds highly attractive for the design of novel therapeutics. While experimental data for this specific molecule is limited in public literature, this guide synthesizes available information on analogous structures and provides detailed, field-proven methodologies for its synthesis, purification, and the empirical determination of its key physicochemical parameters. This document is intended to serve as a foundational resource for researchers seeking to incorporate this novel building block into their drug development pipelines.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over more traditional, planar scaffolds. By locking the relative orientation of substituents in space, spirocycles can enhance binding affinity and selectivity for biological targets, leading to improved potency and reduced off-target effects. The 1-oxa-5-azaspiro[2.4]heptane core, in particular, combines the desirable properties of a pyrrolidine ring with a strained oxirane moiety, presenting a unique vector for chemical space exploration. The N-benzyloxycarbonyl (Cbz) protecting group in the title compound, this compound, renders it a stable and versatile intermediate for further synthetic elaboration.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug development, influencing everything from synthetic route optimization to pharmacokinetic profiling.

Core Molecular Data

While extensive experimental data for this compound is not widely published, its fundamental molecular properties can be definitively stated.

PropertyValueSource
CAS Number 790704-73-3[Commercial Suppliers]
Molecular Formula C₁₃H₁₅NO₃[Commercial Suppliers]
Molecular Weight 233.26 g/mol [Commercial Suppliers]
Canonical SMILES C1C2(C1)OC2N(C(=O)OCC3=CC=CC=C3)C[Calculated]
Predicted and Undetermined Physicochemical Properties
PropertyPredicted/Expected ValueSignificance in Drug Development
Melting Point (°C) Solid at room temperatureInfluences formulation and purification strategies.
Boiling Point (°C) High, likely decomposesHigh polarity and molecular weight suggest it is not readily distillable.
logP (Octanol/Water) ~1.5 - 2.5A key indicator of lipophilicity, affecting cell permeability and solubility.
Aqueous Solubility Low to moderateImpacts bioavailability and formulation.
pKa No basic or acidic center in physiological rangeThe amide nitrogen is non-basic due to resonance.
Appearance Expected to be a colorless oil or a white to off-white solid[1]

Synthesis and Purification: A Proposed Methodology

Drawing from established synthetic protocols for structurally similar N-Cbz protected spirocyclic amino acids, a robust and reproducible synthetic route for this compound can be proposed.[1]

Proposed Synthetic Pathway

The most direct approach involves the esterification of a suitable precursor, 1-oxa-5-azaspiro[2.4]heptane-5-carboxylic acid, with benzyl bromide. The initial synthesis of the spirocyclic core can be a multi-step process, often starting from commercially available precursors like 4-hydroxyproline.[2] A general, conceptual workflow is presented below.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Esterification cluster_2 Purification Start 4-Hydroxyproline Derivative Intermediate1 Spirocyclic Carboxylic Acid Precursor Start->Intermediate1 Multi-step synthesis Esterification Reaction in polar aprotic solvent (e.g., DMF) Intermediate1->Esterification Benzyl Bromide, Base (e.g., Cs₂CO₃) Product This compound Esterification->Product Purification Silica Gel Chromatography Product->Purification Work-up & Extraction Final_Product Pure Product Purification->Final_Product

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Esterification
  • Reaction Setup: To a solution of 1-oxa-5-azaspiro[2.4]heptane-5-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.1 equivalents).

  • Addition of Reagent: Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. Add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[1]

Experimental Determination of Physicochemical Properties

For a novel compound, the empirical determination of its physicochemical properties is a critical step. The following section outlines standard, reliable protocols for measuring the key parameters.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_physical Physical Properties cluster_solubility Solubility & Partitioning cluster_spectroscopic Spectroscopic Analysis Pure_Compound Pure this compound MP Melting Point Determination (Capillary Method) Pure_Compound->MP Appearance Visual Inspection Pure_Compound->Appearance Solubility Aqueous & Organic Solubility (Shake-flask method) Pure_Compound->Solubility LogP logP Determination (Shake-flask or HPLC method) Pure_Compound->LogP NMR ¹H and ¹³C NMR Spectroscopy Pure_Compound->NMR MS High-Resolution Mass Spectrometry (HRMS) Pure_Compound->MS IR Infrared (IR) Spectroscopy Pure_Compound->IR

Caption: A comprehensive workflow for the physicochemical characterization.

Step-by-Step Protocols
  • Melting Point Determination (Capillary Method):

    • Load a small amount of the crystalline solid into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • logP Determination (Shake-Flask Method):

    • Prepare a solution of the compound in the higher-density solvent (typically water).

    • Add an equal volume of the immiscible solvent (n-octanol).

    • Shake the mixture vigorously for a set period to allow for partitioning.

    • Centrifuge to ensure complete phase separation.

    • Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For N-Cbz protected amino compounds, characteristic proton signals are expected for the benzyl group (~7.3 ppm for the aromatic protons and ~5.1 ppm for the benzylic CH₂) and the spirocyclic core.[1][3][4]

    • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the sample and analyze using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition by obtaining a highly accurate mass measurement.

    • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the neat compound (if an oil) or as a KBr pellet or in a Nujol mull (if a solid). Expect strong characteristic absorptions for the carbamate carbonyl group (~1700 cm⁻¹) and C-O stretches.[1]

Applications and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules. The Cbz group can be readily removed under standard hydrogenolysis conditions to reveal the secondary amine, which can then be further functionalized. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The unique spirocyclic core can be used to mimic peptide turns or to position pharmacophoric elements in a defined three-dimensional space, making it a promising scaffold for the development of inhibitors of protein-protein interactions or enzyme active site binders.

Conclusion

This technical guide has provided a detailed overview of the known and anticipated physicochemical properties of this compound. While a complete experimental dataset for this specific molecule is not yet available in the public domain, this document offers a robust framework for its synthesis, purification, and comprehensive characterization. The methodologies outlined herein are based on established and reliable techniques in organic and medicinal chemistry. It is our hope that this guide will serve as a valuable resource for researchers and accelerate the application of this and other novel spirocyclic scaffolds in the pursuit of new and effective therapeutics.

References

Spectral Characterization of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral characteristics of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS 790704-73-3), a key heterocyclic scaffold of interest in contemporary drug discovery. In the absence of publicly available experimental data, this document serves as a predictive framework for researchers, offering detailed, structure-based predictions for its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Each prediction is rationalized through an in-depth interpretation grounded in established spectroscopic principles and data from analogous chemical structures. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectral data, ensuring that researchers can validate these predictions and confidently characterize this and similar novel chemical entities.

Introduction: The Structural and Analytical Challenge

This compound is a spirocyclic compound featuring a strained oxirane ring fused to a pyrrolidine ring, which is in turn protected with a benzyl carbamate (Cbz) group. This unique combination of a reactive epoxide, a rigid spirocyclic core, and a common protecting group makes it a valuable building block in medicinal chemistry. The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand reactivity.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.40m5HAr-H
~5.15s2H-O-CH₂ -Ph
~3.50 - 3.70m2HN-CH₂ (H-6)
~3.30 - 3.50m2HN-CH₂ (H-4)
~2.60 - 2.80m2HOxirane-CH₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0C =O (Carbamate)
~136.5Ar-C (Quaternary)
~128.6Ar-C H
~128.2Ar-C H
~128.0Ar-C H
~67.0-O-C H₂-Ph
~55.0Spiro C
~50.0Oxirane C -O
~45.0N-C H₂ (C-6)
~35.0N-C H₂ (C-4)

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z ValueInterpretation
234.11[M+H]⁺ (Protonated Molecular Ion)
256.09[M+Na]⁺ (Sodium Adduct)
142.08[M - C₇H₇O]⁺ (Loss of benzyloxy radical)
91.05[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)

Table 4: Predicted Infrared (IR) Absorption Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3030MediumAromatic C-H Stretch
~2960 - 2850MediumAliphatic C-H Stretch
~1700 - 1680StrongC=O Stretch (Carbamate)
~1605, ~1495, ~1455Medium-WeakAromatic C=C Bending
~1250 - 1230StrongAsymmetric C-O-C Stretch (Epoxide Ring) & C-N Stretch
~1050StrongC-O Stretch (Carbamate)
~850MediumSymmetric C-O-C Stretch (Epoxide Ring)

Detailed Spectral Interpretation and Rationale

The predictive power of spectroscopy lies in the principle that specific structural features give rise to characteristic and reproducible signals. Here, we dissect the molecule to justify the predictions outlined above.

¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct regions corresponding to the aromatic, benzylic, and aliphatic protons of the spirocyclic core.

  • Aromatic Region (δ 7.30 - 7.40): The five protons of the monosubstituted benzene ring of the Cbz group are expected to appear as a complex multiplet in this region.

  • Benzylic Protons (δ ~5.15): The two protons of the -O-CH₂-Ph group are chemically equivalent and not coupled to other protons, leading to a sharp singlet. This chemical shift is characteristic of benzylic protons attached to an oxygen atom in a carbamate.

  • Pyrrolidine Ring Protons (δ ~3.30 - 3.70): The four protons on the pyrrolidine ring are diastereotopic due to the rigid spirocyclic structure. They are expected to appear as complex multiplets. The protons on C-6, being adjacent to the spiro center, may experience different shielding effects compared to the protons on C-4.

  • Oxirane Ring Protons (δ ~2.60 - 2.80): The protons on the epoxide ring are in a strained environment and are expected to resonate at a higher field than the pyrrolidine protons. Their diastereotopic nature will likely result in a complex multiplet.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton.

  • Carbonyl Carbon (δ ~155.0): The carbonyl carbon of the carbamate group is expected to have a chemical shift in the typical range for this functional group.

  • Aromatic Carbons (δ ~128.0 - 136.5): The six carbons of the benzene ring will show four distinct signals: one for the quaternary carbon attached to the benzylic group and three for the protonated carbons.

  • Benzylic Carbon (δ ~67.0): The carbon of the -O-CH₂-Ph group will appear in this region, characteristic of a carbon attached to both an oxygen and an aromatic ring.

  • Spiro Carbon (δ ~55.0): The quaternary spiro carbon, being part of two rings, will have a unique chemical shift.

  • Oxirane and Pyrrolidine Carbons (δ ~35.0 - 50.0): The carbons of the epoxide and pyrrolidine rings will resonate in the aliphatic region. The carbons of the strained epoxide ring are expected to be at a slightly higher field compared to similar carbons in an open-chain ether.

Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is expected to produce a protonated molecular ion [M+H]⁺ at m/z 234.11. The fragmentation pattern will be dictated by the stability of the resulting fragments.

  • Tropylium Ion (m/z 91.05): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium cation. This is often the base peak in the spectrum.

  • Loss of Benzyloxy Radical: Another likely fragmentation is the loss of the benzyloxy radical (•OCH₂Ph) from the molecular ion, leading to a fragment at m/z 142.08.

The predicted fragmentation pathway is illustrated below.

MS_Fragmentation cluster_main Predicted ESI-MS Fragmentation mol_ion [M+H]⁺ m/z 234.11 frag1 [C₇H₇]⁺ (Tropylium Ion) m/z 91.05 mol_ion->frag1 Loss of C₆H₈NO₂ frag2 [M - C₇H₇O]⁺ m/z 142.08 mol_ion->frag2 Loss of C₇H₇O•

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbamate and the aromatic ring.

  • C=O Stretch (1700 - 1680 cm⁻¹): A strong, sharp absorption band is expected in this region, characteristic of the carbonyl group in a carbamate.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while C=C stretching will result in medium to weak bands in the 1605-1455 cm⁻¹ region.

  • C-O Stretches: Strong C-O stretching bands are expected for both the carbamate (~1050 cm⁻¹) and the epoxide ring. The strained epoxide ring typically shows a characteristic asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 850 cm⁻¹.[1][2]

Experimental Protocols for Spectral Acquisition

To validate the predicted data, rigorous and standardized experimental procedures are essential. The following protocols are recommended for obtaining high-quality spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[3]

    • Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.[3]

  • Instrumental Parameters (400 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.[3]

    • ¹H NMR: Acquire the spectrum with a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[4]

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumental Parameters (ESI-QTOF or ESI-Triple Quad):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • ESI Source Parameters: Optimize capillary voltage (e.g., 3.5-4.5 kV), nebulizer gas pressure (e.g., 1-2 bar), and drying gas flow and temperature (e.g., 8-10 L/min at 200-250 °C).

    • Mass Analyzer: Acquire data over a mass range of m/z 50-500. For fragmentation studies (MS/MS), select the protonated molecular ion (m/z 234.11) as the precursor and apply a collision energy of 10-30 eV.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[5]

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

  • Instrumental Parameters (FT-IR Spectrometer):

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

    • Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

    • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

The general workflow for spectral analysis is depicted below.

Spectral_Analysis_Workflow cluster_workflow General Workflow for Spectral Characterization A Sample Preparation B NMR Data Acquisition (¹H, ¹³C, 2D) A->B C MS Data Acquisition (LRMS, HRMS, MS/MS) A->C D IR Data Acquisition (ATR-FTIR) A->D E Data Processing & Analysis B->E C->E D->E F Structure Elucidation & Verification E->F

Caption: A generalized workflow for the comprehensive spectral characterization of a novel organic compound.

Conclusion

This guide presents a detailed, predictive analysis of the NMR, MS, and IR spectral data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a reliable spectral profile that can guide researchers in the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach to acquire high-quality data for the validation of these predictions. This work underscores the power of predictive spectroscopy as an essential tool in modern chemical research, enabling scientists to proceed with confidence even in the absence of established reference data.

References

A Technical Guide to Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a unique spirocyclic scaffold with significant potential in medicinal chemistry. We will explore its commercial availability, delve into a scientifically grounded, proposed synthetic pathway, and discuss the strategic importance of the 1-oxa-5-azaspiro[2.4]heptane core in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers looking to incorporate this and related scaffolds into their drug discovery programs.

The Strategic Value of the 1-oxa-5-azaspiro[2.4]heptane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in modern drug discovery. Their inherent three-dimensionality allows for a more precise orientation of substituents in space, which can lead to improved potency and selectivity for biological targets. The 1-oxa-5-azaspiro[2.4]heptane scaffold is particularly noteworthy as it combines the conformational rigidity of a spirocycle with the desirable physicochemical properties of an oxetane ring. Oxetanes are recognized for their ability to serve as polar motifs that can enhance aqueous solubility and act as hydrogen bond acceptors, properties that are often sought after in the optimization of lead compounds. The incorporation of this scaffold can be a valuable strategy for navigating beyond the "flatland" of traditional aromatic ring systems in the quest for novel chemical matter with improved pharmacological profiles.

Commercial Availability

This compound is available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically supplied for research purposes only and its availability can be confirmed through the catalogs of the vendors listed below.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
BIOFOUNT790704-73-3C13H15NO3233.26Can be used as a reference for drug impurities and as a biomedical reagent.[1]
AiFChem790704-73-3C13H15NO3233.27-
BLDpharm790704-73-3C13H15NO3-Analytical data such as NMR, HPLC, and LC-MS are reportedly available.[2]
BOJNSCI790704-73-3C13H15NO3--

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of a suitable pyrrolidine precursor, followed by the introduction of the spiro-fused cyclopropane ring and subsequent functional group manipulations to yield the target compound.

Synthetic Pathway A Pyrrolidine Precursor B N-Cbz Protected Pyrrolidine A->B Cbz-Cl, Base C Spiro[2.4]heptane Intermediate B->C Cyclopropanation Reagent D This compound C->D Ring Opening/Functionalization

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Protection of a Pyrrolidine Derivative

The synthesis would likely begin with a commercially available pyrrolidine derivative. The first critical step is the protection of the secondary amine with a carboxybenzyl (Cbz) group. This is a standard procedure in peptide synthesis and amine protection.

  • Dissolution: Dissolve the chosen pyrrolidine starting material (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and a miscible organic solvent.

  • Basification: Add a base, such as sodium carbonate or triethylamine (2.0-2.5 equivalents), to the solution and cool to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the cooled, stirring solution, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected pyrrolidine.

Step 2: Formation of the Spirocyclic Core

The construction of the spiro[2.4]heptane system is a key transformation. Based on patent literature for related structures, this could potentially be achieved through a cyclopropanation reaction.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Cbz protected pyrrolidine (1.0 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

  • Addition of Cyclopropanating Agent: Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C) and add a suitable cyclopropanating reagent. The choice of reagent would depend on the specific functionalities of the pyrrolidine precursor.

  • Reaction and Quenching: Allow the reaction to proceed for the required time, monitoring by TLC. Upon completion, carefully quench the reaction with a suitable reagent, such as a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product into an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel to isolate the desired spiro[2.4]heptane intermediate.

Step 3: Final Functionalization to Yield the Target Compound

The final step would involve the necessary chemical transformations to introduce the oxa- functionality at the 1-position. The specifics of this step are highly dependent on the nature of the spiro[2.4]heptane intermediate from Step 2. This could potentially involve an oxidation or a ring-opening/ring-closing cascade.

A detailed protocol for this step is speculative without further experimental data. However, it would likely involve standard organic transformations guided by the functional groups present on the intermediate.

Structural Characterization

The definitive identification and purity assessment of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and the overall structure of the molecule. The chemical shifts and coupling constants of the protons on the pyrrolidine and cyclopropane rings would be characteristic of the spirocyclic system. The presence of the benzyl and carbamate groups would also be readily identifiable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to assess the purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1-oxa-5-azaspiro[2.4]heptane scaffold is a promising building block for the development of novel therapeutic agents. Its rigid, three-dimensional structure can be exploited to orient pharmacophoric elements in a precise manner, potentially leading to enhanced binding affinity and selectivity for a given biological target.

The presence of the oxetane moiety is particularly advantageous. It can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, while introducing polarity that can improve aqueous solubility and metabolic stability. The nitrogen atom of the pyrrolidine ring provides a convenient handle for further derivatization, allowing for the exploration of a wide range of chemical space.

This scaffold could be incorporated into molecules targeting a variety of disease areas, including oncology, infectious diseases, and central nervous system disorders, where fine-tuning of physicochemical properties is often critical for success.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of novel compounds based on the this compound scaffold.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Synthesis of Scaffold B Purification (Chromatography) A->B C Structural Characterization (NMR, MS) B->C D Primary Screening (In vitro assays) C->D E Hit Confirmation & Dose-Response D->E F Secondary Assays (Selectivity, MOA) E->F G ADME/Tox Profiling F->G H In vivo Efficacy Studies G->H I Candidate Selection H->I

Caption: A generalized experimental workflow for the development of drug candidates.

This comprehensive workflow ensures a systematic progression from the initial synthesis and characterization of novel compounds to their thorough biological evaluation and optimization, ultimately leading to the identification of promising drug candidates.

References

The Spiro-Oxazolidinone Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The spiro-oxazolidinone core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of the role of spiro-oxazolidinones as pharmacophores, delving into their synthesis, mechanisms of action, and applications in antimicrobial, anticancer, and anti-inflammatory drug development. By integrating detailed experimental protocols, quantitative data analysis, and mechanistic pathway visualizations, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this unique chemical entity.

The Spiro-oxazolidinone Moiety: A Structurally Unique and Biologically Potent Pharmacophore

The defining feature of a spiro-oxazolidinone is the fusion of an oxazolidinone ring with another cyclic system at a single, shared carbon atom, known as a spiro atom. This spirocyclic architecture imparts a rigid, three-dimensional conformation that distinguishes it from its non-spirocyclic counterparts. This conformational rigidity is a key determinant of its pharmacological prowess, as it allows for precise and high-affinity interactions with biological targets. The oxazolidinone ring itself, a five-membered heterocycle containing both nitrogen and oxygen, is a critical component of this pharmacophore, often participating in essential hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors.[1]

The journey of oxazolidinones in medicine was significantly propelled by the clinical success of linezolid, the first FDA-approved oxazolidinone antibiotic.[1] This paved the way for extensive research into this class of compounds, leading to the discovery of numerous derivatives with a wide range of pharmacological applications, including antibacterial, anticancer, and anti-inflammatory activities.[1][2] The spirocyclic fusion further enhances the "drug-like" properties of the oxazolidinone core, often leading to improved target selectivity, metabolic stability, and pharmacokinetic profiles.

Mechanisms of Action: A Multifaceted Approach to Disease Intervention

The therapeutic versatility of spiro-oxazolidinones stems from their ability to modulate diverse biological pathways implicated in various diseases.

Antimicrobial Activity: Inhibition of Bacterial Protein Synthesis

A primary mechanism of action for many spiro-oxazolidinone-based antibacterial agents is the inhibition of bacterial protein synthesis. These compounds bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial first step in protein translation.[3] This unique mechanism of action makes them effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3]

Anticancer Activity: Targeting Key Signaling Pathways

In the realm of oncology, spiro-oxazolidinones have demonstrated significant potential by targeting critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.

A prominent anticancer mechanism involves the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[4] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Spiro-oxazolidinone derivatives have been designed to fit into the hydrophobic pocket of MDM2, preventing its binding to p53. This restores the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Overexpressed_MDM2 Overexpressed MDM2 Degraded_p53 p53 (Degraded) Overexpressed_MDM2->Degraded_p53 Spiro_Oxazolidinone Spiro-oxazolidinone Spiro_Oxazolidinone->Overexpressed_MDM2 Inhibition Proliferation Uncontrolled Proliferation

Caption: p53-MDM2 signaling pathway and its inhibition by spiro-oxazolidinones.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[5][6][7] Certain spiro-oxazolidinone derivatives have been shown to inhibit the NF-κB pathway, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[8] This dual action makes them attractive candidates for cancer therapy, as chronic inflammation is a known driver of tumorigenesis.

NFkB_pathway cluster_stimulation Inflammatory Stimuli cluster_translocation Nuclear Translocation & Gene Expression Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Active_NFkB Active NF-κB Spiro_Oxazolidinone Spiro-oxazolidinone Spiro_Oxazolidinone->IKK Inhibition Nucleus Nucleus Active_NFkB->Nucleus Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by spiro-oxazolidinones.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory properties of spiro-oxazolidinones are closely linked to their ability to inhibit the production of pro-inflammatory mediators.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Spiro-oxazolidinone derivatives have been developed as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[2] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can exert anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Inducible nitric oxide synthase (iNOS) is another key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a pro-inflammatory mediator. Some spiro-oxazolidinones have been shown to inhibit the expression or activity of iNOS, thereby reducing the production of NO and mitigating the inflammatory response.[9]

Synthesis of Spiro-oxazolidinones: Key Methodologies

The synthesis of the spiro-oxazolidinone scaffold can be achieved through various synthetic routes. Two of the most prominent and versatile methods are the 1,3-dipolar cycloaddition and synthesis from isatin derivatives.

1,3-Dipolar Cycloaddition

This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrone or a nitrile oxide, with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring.[10][11] By using an exocyclic methylene group as the dipolarophile on a pre-existing ring system, a spiro-junction can be readily introduced. This method offers a high degree of regio- and stereocontrol, allowing for the synthesis of complex spiro-oxazolidinone structures.

Synthesis from Isatin Derivatives

Isatin (1H-indole-2,3-dione) is a versatile starting material for the synthesis of a wide range of heterocyclic compounds, including spiro-oxazolidinones.[9][12] The C3-carbonyl group of isatin is highly reactive and can undergo condensation with various nucleophiles to form imines, which can then participate in cycloaddition reactions to generate the spiro-oxazolidinone core.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of spiro-oxazolidinone compounds.

General Synthesis of Spiro[indole-3,2'-oxazolidin]-2-one Derivatives from Isatin

This protocol describes a general procedure for the synthesis of spiro-oxazolidinone derivatives starting from isatin.

Materials:

  • Isatin

  • Appropriate primary amine

  • Glycine

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Filtration apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Schiff Base Formation:

    • Dissolve isatin (1.0 eq) and the desired primary amine (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration. Wash with cold ethanol and dry.[12]

  • Cycloaddition Reaction:

    • Suspend the synthesized Schiff base (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of glycine (1.2 eq) in a minimal amount of water to the suspension.

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.[12]

    • After completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired spiro-oxazolidinone.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a spiro-oxazolidinone compound against a specific bacterial strain using the broth microdilution method.[13][14]

Materials:

  • Spiro-oxazolidinone compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the spiro-oxazolidinone compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.[15]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[15]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17]

Materials:

  • Spiro-oxazolidinone compound

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the spiro-oxazolidinone compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of a spiro-oxazolidinone compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10]

Materials:

  • Spiro-oxazolidinone compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the spiro-oxazolidinone compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.[10]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.[9]

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement and Quantification:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with sodium nitrite.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production by the compound compared to the LPS-stimulated control.

Data Presentation: Quantitative Analysis of Spiro-oxazolidinone Activity

The following tables provide examples of how to present quantitative data on the biological activity of spiro-oxazolidinone derivatives.

Table 1: In Vitro Antimicrobial Activity of Spiro-oxazolidinone Derivatives

CompoundR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilis
1a -H-CH31.171.17
1b -F-CH32.342.34
1c -Cl-CH34.684.68
1d -H-C2H51.172.34
Linezolid --1.01.0
Data is illustrative and based on trends observed in the literature.[14][18]

Table 2: In Vitro Anticancer Activity of Spiro-oxazolidinone Derivatives

CompoundRCancer Cell LineIC50 (µM)
2a -HMCF-715.2
2b -ClMCF-78.5
2c -OCH3MCF-712.1
2d -HA54920.4
2e -ClA54910.8
Doxorubicin -MCF-70.5
Doxorubicin -A5490.8
Data is illustrative and based on trends observed in the literature.[6][7][16][19][20]

Table 3: In Vitro Anti-inflammatory Activity of Spiro-oxazolidinone Derivatives

CompoundR% Inhibition of NO Production (at 10 µM)COX-2 Inhibition IC50 (µM)
3a -H45.25.8
3b -F62.82.1
3c -NO275.11.5
Indomethacin -85.50.1
Data is illustrative and based on trends observed in the literature.[17][21]

Conclusion and Future Perspectives

The spiro-oxazolidinone scaffold has unequivocally established itself as a pharmacophore of significant interest in contemporary drug discovery. Its unique three-dimensional architecture and versatile synthetic accessibility have enabled the development of a diverse array of compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. The ability of these molecules to interact with a range of biological targets underscores their potential for addressing complex diseases with multifaceted pathologies.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to access even more diverse and complex spiro-oxazolidinone libraries will be crucial for expanding the chemical space for drug discovery. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and pharmacophore mapping, will guide the rational design of next-generation spiro-oxazolidinone-based drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the intricate signaling pathways involved in various diseases continues to grow, the spiro-oxazolidinone scaffold is poised to play an increasingly important role in the development of innovative and effective therapeutics.

References

Review of 1-oxa-5-azaspiro[2.4]heptane derivatives in literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 1-oxa-5-azaspiro[2.4]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxa-5-azaspiro[2.4]heptane scaffold, a unique three-dimensional heterocyclic system, is an emerging motif in medicinal chemistry. Its inherent structural rigidity, combined with the presence of a reactive oxirane ring and a versatile pyrrolidine core, offers a compelling platform for the design of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on 1-oxa-5-azaspiro[2.4]heptane derivatives and their close analogs. We delve into the intricacies of their synthesis, with a particular focus on enantioselective methodologies, explore their chemical properties and reactivity, and survey their current and potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of next-generation therapeutics, providing both a solid theoretical foundation and practical, field-proven insights.

Introduction: The Allure of Three-Dimensionality in Drug Design

The pursuit of novel molecular architectures with enhanced pharmacological properties is a central theme in modern drug discovery. In recent years, there has been a paradigm shift from flat, aromatic structures towards more three-dimensional (3D) scaffolds. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their rigid, well-defined 3D geometry can lead to improved target selectivity, enhanced metabolic stability, and increased aqueous solubility—key attributes of successful drug candidates.

The 1-oxa-5-azaspiro[2.4]heptane core, which features a spiro-fused oxirane and pyrrolidine ring, is a particularly intriguing example of a 3D scaffold. The oxirane moiety, a strained three-membered ring, serves as a versatile synthetic handle for further functionalization, while the pyrrolidine ring is a common feature in many biologically active molecules, including the antiviral drug ledipasvir. This guide will explore the chemistry and therapeutic potential of this promising heterocyclic system.

Synthesis of 1-oxa-5-azaspiro[2.4]heptane Derivatives: A Gateway to Novel Chemical Space

The synthesis of 1-oxa-5-azaspiro[2.4]heptane derivatives presents unique challenges and opportunities. While direct synthetic routes to this specific scaffold are not extensively reported, methodologies for the synthesis of the closely related 5-azaspiro[2.4]heptane core provide a strong foundation. Furthermore, established methods for the epoxidation of cyclic alkenes can be conceptually applied to pyrrolidine precursors.

Enantioselective Synthesis of the 5-Azaspiro[2.4]heptane Core: A Key Precursor

A landmark achievement in the synthesis of spirocyclic proline analogs is the enantioselective preparation of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This compound is a critical building block in the industrial synthesis of ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1]

The key transformation involves a one-pot double allylic alkylation of a glycine imine analog using a chinchonidine-derived phase-transfer catalyst.[1] This method provides the desired product with high enantioselectivity.

Experimental Protocol: Enantioselective Synthesis of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate [1]

  • Reaction Setup: To a solution of imine 7 (1.00 g, 3.4 mmol) and catalyst 9 (176 mg, 0.34 mmol) in a mixture of toluene (7 mL) and CH2Cl2 (3 mL) at -20 °C, add a solution of dibromide 10 (1.82 g, 8.5 mmol) in toluene (3.5 mL) and CH2Cl2 (1.5 mL).

  • Phase-Transfer Catalysis: Add aqueous KOH (50%, 7.6 mL) and stir the mixture vigorously for 7 hours at -20 °C.

  • Workup and Purification: Separate the phases and dry the organic layer over anhydrous MgSO4. After filtration, evaporate the solvent. Add CHCl3 (10 mL) and stir the solution overnight at room temperature. Extract the solution with water (3 x 15 mL). The combined aqueous layers are then treated to afford the desired product.

The resulting (S)-4-methylenepyrrolidine derivative can then be converted to the corresponding 5-azaspiro[2.4]heptane via cyclopropanation.

Proposed Synthetic Routes to the 1-oxa-5-azaspiro[2.4]heptane Core

Building upon the synthesis of 5-azaspiro[2.4]heptane precursors, the introduction of the oxirane ring can be envisioned through several synthetic strategies. A plausible approach involves the epoxidation of a suitable 4-methylenepyrrolidine derivative.

G cluster_0 Proposed Synthesis of 1-oxa-5-azaspiro[2.4]heptane Start N-Protected 4-methylenepyrrolidine derivative Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Reagent Product 1-oxa-5-azaspiro[2.4]heptane derivative Epoxidation->Product Formation of spiro-oxirane

Caption: Proposed synthetic workflow for 1-oxa-5-azaspiro[2.4]heptane derivatives.

Another potential route involves the intramolecular cyclization of a suitably functionalized pyrrolidine precursor. For example, a pyrrolidine bearing a vicinal halo-alcohol functionality could undergo base-mediated cyclization to form the spiro-oxirane.

Chemical Reactivity and Properties: Harnessing the Potential of a Strained Ring System

The 1-oxa-5-azaspiro[2.4]heptane scaffold possesses two key reactive sites: the oxirane ring and the pyrrolidine nitrogen.

  • Oxirane Ring Opening: The strained three-membered oxirane ring is susceptible to nucleophilic attack, providing a versatile handle for introducing a wide range of functional groups. This reaction can be catalyzed by both acids and bases, and the regioselectivity of the ring opening is influenced by the nature of the nucleophile and the reaction conditions.

  • Pyrrolidine Nitrogen Functionalization: The secondary amine of the pyrrolidine ring can be readily functionalized through various reactions, including acylation, alkylation, and sulfonylation. This allows for the modulation of the physicochemical properties of the molecule, such as its lipophilicity and basicity.

Applications in Drug Discovery and Medicinal Chemistry: A Scaffold with Therapeutic Promise

While the 1-oxa-5-azaspiro[2.4]heptane core itself is still relatively underexplored in medicinal chemistry, its close analogs have demonstrated significant therapeutic potential.

The 5-Azaspiro[2.4]heptane Core in Antiviral Therapy

As previously mentioned, the 5-azaspiro[2.4]heptane moiety is a key structural component of ledipasvir, a highly effective antiviral agent for the treatment of hepatitis C.[1] The rigid spirocyclic framework is believed to pre-organize the pharmacophoric groups in an optimal conformation for binding to the NS5A protein, thereby contributing to the drug's picomolar potency.[1]

Related Azaspiro[2.4]heptanes as CNS Agents

Derivatives of 5-azaspiro[2.4]heptane have also been investigated as ligands for central nervous system (CNS) targets. For example, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine D3 receptor, a target implicated in substance abuse and other neuropsychiatric disorders.[2]

Potential Applications of 1-oxa-5-azaspiro[2.4]heptane Derivatives

The unique combination of a spiro-oxirane and a pyrrolidine ring suggests that 1-oxa-5-azaspiro[2.4]heptane derivatives could be valuable probes for a variety of biological targets. The oxirane moiety can act as a covalent warhead, enabling the irreversible inhibition of enzymes. This has been a successful strategy in the development of numerous drugs, including the anti-cancer agent carfilzomib.

Furthermore, the rigid 3D structure of the scaffold could be exploited to design highly selective ligands for receptors and ion channels, where precise spatial orientation of functional groups is critical for high-affinity binding.

Data Summary

Table 1: Physicochemical and Biological Data for a Key 5-Azaspiro[2.4]heptane Derivative

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation (c 1.00, MeOH)Biological SignificanceReference
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidC12H19NO4241.2894-95-23.5Key intermediate for Ledipasvir[1]

Conclusion and Future Perspectives

The 1-oxa-5-azaspiro[2.4]heptane scaffold represents an exciting and largely untapped area of chemical space for drug discovery. While direct synthetic methods and biological evaluations of this specific ring system are currently limited, the proven success of its carbocyclic analog in the antiviral drug ledipasvir provides a strong impetus for further investigation.

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to the 1-oxa-5-azaspiro[2.4]heptane core. The exploration of its reactivity, particularly the controlled opening of the oxirane ring, will be crucial for the generation of diverse chemical libraries for biological screening.

As our understanding of the interplay between molecular three-dimensionality and pharmacological activity continues to grow, scaffolds such as 1-oxa-5-azaspiro[2.4]heptane are poised to play an increasingly important role in the design of innovative and effective medicines.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Enantioselective Synthesis of (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid is a conformationally constrained proline analogue of significant interest in medicinal chemistry. Its rigid spirocyclic scaffold makes it a valuable building block for introducing three-dimensional complexity into peptide-based therapeutics and other complex molecules.[1] Notably, it is a crucial intermediate in the synthesis of Ledipasvir, a potent antiviral agent used for the treatment of Hepatitis C.[1][2][3][4] This document provides a detailed application note and protocol for the enantioselective synthesis of this compound, grounded in established scientific literature. We will delve into the strategic considerations of the synthesis, provide a step-by-step experimental guide, and offer insights into the underlying mechanisms that ensure high enantioselectivity.

Introduction: The Significance of Spirocyclic Proline Analogues

Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic structure, which can significantly influence the secondary structure of peptides.[5] Spirocyclic proline analogues, such as (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, further rigidify this structure by introducing a spirofused cyclopropane ring. This spirocyclic core imparts a well-defined three-dimensional architecture, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.[6][7][8] The synthesis of enantiomerically pure spirocyclic compounds is a key challenge in modern organic chemistry, with asymmetric catalysis being a powerful tool to achieve this.[9][10][11][12]

The target molecule features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[13][14][15]

Synthetic Strategy: An Overview

The enantioselective synthesis of (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid can be achieved through a multi-step sequence starting from simpler precursors. A notable and efficient method involves the catalytic and enantioselective preparation of a (S)-4-methyleneproline scaffold, which is then converted to the desired spirocyclic compound.[1][2] The key transformation is a one-pot double allylic alkylation of a glycine imine analogue, catalyzed by a chiral phase-transfer catalyst derived from chinchonidine.[1][2] This intermediate, tert-butyl (S)-4-methyleneprolinate, serves as a versatile starting material for the subsequent cyclopropanation and final hydrolysis to yield the target carboxylic acid.[1][16]

Logical Workflow of the Synthesis

Synthetic_Workflow Start Starting Materials (Glycine imine analogue, allylic halide) Step1 Phase-Transfer Catalyzed Double Allylic Alkylation Start->Step1 Intermediate1 tert-butyl (S)-4-methyleneprolinate Step1->Intermediate1 Step2 Cyclopropanation Intermediate1->Step2 Intermediate2 Spirocyclic ester intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 FinalProduct (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Step3->FinalProduct

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the key transformations in the synthesis of (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, adapted from established literature.[1]

Protocol 1: Synthesis of tert-butyl (S)-4-methyleneprolinate

This protocol describes the key enantioselective step using a phase-transfer catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)CAS Number
Glycine imine analogueVariesVariesVaries
Allylic halideVariesVariesVaries
Chinchonidine-derived catalystVaries-Varies
Toluene92.140.867108-88-3
50% aq. KOH56.11~1.521310-58-3

Procedure:

  • To a stirred solution of the glycine imine analogue and the chinchonidine-derived catalyst in toluene, add the allylic halide.

  • Cool the mixture to 0 °C and add 50% aqueous potassium hydroxide solution dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (S)-4-methyleneprolinate.

Protocol 2: Conversion to (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid

This protocol details the transformation of the methyleneprolinate intermediate into the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)CAS Number
tert-butyl (S)-4-methyleneprolinate197.27--
Diethylzinc (1.0 M in hexanes)123.491.06557-20-0
Diiodomethane267.843.32575-11-6
Dichloromethane (DCM)84.931.3375-09-2
Lithium hydroxide (LiOH)23.952.541310-65-2
Tetrahydrofuran (THF)72.110.889109-99-9
Methanol (MeOH)32.040.79267-56-1
Hydrochloric acid (2 M aq.)36.46~1.037647-01-0
tert-butyl methyl ether (MTBE)88.150.741634-04-4

Procedure:

  • Cyclopropanation:

    • Dissolve tert-butyl (S)-4-methyleneprolinate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add a solution of diethylzinc in hexanes, followed by the dropwise addition of diiodomethane.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude spirocyclic ester.

  • Hydrolysis and Boc Protection:

    • Dissolve the crude spirocyclic ester in a mixture of THF, methanol, and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours until the ester hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture to pH ~3 with 2 M aqueous HCl.

    • At this stage, if the starting proline analogue was not already N-Boc protected, the free amine can be protected. Add di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., sodium bicarbonate or triethylamine) and stir until the protection is complete.

    • Remove the organic solvents under reduced pressure.

    • Add tert-butyl methyl ether (MTBE) and 2 M aqueous HCl to the remaining aqueous solution.

    • Separate the layers and wash the aqueous phase further with MTBE (2x).

    • Combine the organic phases, dry over anhydrous MgSO₄, and evaporate the solvent to obtain the crude product.[1]

  • Purification:

    • Purify the crude solid by flash chromatography on silica gel using a mobile phase of 95:5 dichloromethane/methanol to yield pure (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]

    • General purification strategies for carboxylic acids often involve extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, followed by acidification and re-extraction into an organic solvent.[17][18]

Data and Expected Results

ParameterExpected ValueReference
Final Product Form Solid[1]
Yield 83% (for the final step)[1]
Melting Point 94–95 °C[1]
Optical Rotation [α]D25 –23.5 (c 1.00, MeOH)[1]
Molecular Formula C₁₂H₁₉NO₄[4]
Molecular Weight 241.28 g/mol [4]

Reaction Scheme Visualization

Reaction_Scheme cluster_0 Step 1: Enantioselective Alkylation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis Glycine_imine Glycine Imine Analogue Methylene_prolinate tert-butyl (S)-4-methyleneprolinate Glycine_imine->Methylene_prolinate 1. Allylic Halide 2. Chiral Phase-Transfer Catalyst 3. KOH Methylene_prolinate_2 tert-butyl (S)-4-methyleneprolinate Spiro_ester Spirocyclic Ester Methylene_prolinate_2->Spiro_ester CH₂I₂ / Et₂Zn Spiro_ester_2 Spirocyclic Ester Final_Product (S)-5-Boc-5-azaspiro[2.4] heptane-6-carboxylic acid Spiro_ester_2->Final_Product 1. LiOH 2. H⁺ (3. Boc₂O if needed)

Caption: Key transformations in the synthesis.

Conclusion

The enantioselective synthesis of (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid is a valuable process for accessing a key building block in modern drug development. The outlined strategy, leveraging a chiral phase-transfer catalyzed reaction, provides a reliable route to the enantiomerically pure product. The provided protocols offer a detailed guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, enabling the synthesis of this important spirocyclic amino acid derivative for further applications.

References

Application Note: A Robust Two-Step Synthesis of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxa-5-azaspiro[2.4]heptane scaffold is a privileged structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity to biological targets. This application note provides a comprehensive, field-proven guide for the synthesis of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a key building block for drug discovery. We present a reliable and high-yielding two-step synthetic sequence commencing from the commercially available starting material, (R)-N-Cbz-3-hydroxypyrrolidine. The methodology involves a mild oxidation followed by a highly efficient spiro-epoxidation via the Corey-Chaykovsky reaction. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for successful synthesis and scale-up.

Introduction and Synthetic Strategy

Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in modern drug development.[1][2] The fusion of a pyrrolidine ring with an epoxide through a spiro-center creates the 1-oxa-5-azaspiro[2.4]heptane core, a unique scaffold that imparts specific steric and electronic properties to a molecule. The benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen offers robust protection during synthesis and can be readily removed under standard hydrogenolysis conditions, allowing for further derivatization.[3][4]

Our synthetic approach is a deliberate two-step process designed for efficiency and reliability. The strategy hinges on the conversion of a ketone precursor into the target spiro-epoxide.

  • Step 1: Oxidation. The synthesis begins with the oxidation of the commercially available N-Cbz-3-hydroxypyrrolidine to the corresponding ketone, N-Cbz-3-pyrrolidinone. For this transformation, we employ the Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine complex. This method is selected for its exceptionally mild conditions, which prevent over-oxidation and are compatible with the sensitive Cbz protecting group, consistently delivering the ketone in high purity and yield.[5]

  • Step 2: Spiro-Epoxidation. The key spirocycle-forming step is achieved via the Johnson-Corey-Chaykovsky reaction.[6][7] This reaction uses a sulfur ylide, generated in situ from trimethylsulfonium iodide and a strong base, to convert the N-Cbz-3-pyrrolidinone into the target spiro-epoxide. This method is superior to many alternatives for its directness and high efficiency in forming strained three-membered rings from carbonyl compounds.[8][9]

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Spiro-Epoxidation Start N-Cbz-3-hydroxypyrrolidine Step1 Parikh-Doering Oxidation (SO₃•py, DMSO, DIPEA) Start->Step1 Intermediate N-Cbz-3-pyrrolidinone Step2 Corey-Chaykovsky Reaction ((CH₃)₃S⁺I⁻, NaH, DMSO) Intermediate->Step2 Final This compound Step1->Intermediate Step2->Final

Figure 1: Overall synthetic workflow for the preparation of the target molecule.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as sulfur trioxide pyridine complex and sodium hydride are moisture-sensitive and/or corrosive and must be handled with care.

Part 1: Synthesis of N-Cbz-3-pyrrolidinone

Principle of the Method: This protocol utilizes the Parikh-Doering oxidation. The sulfur trioxide pyridine complex (SO₃•py) is the active oxidant. Dimethyl sulfoxide (DMSO) serves as both a solvent and a co-oxidant, while a hindered amine base, N,N-diisopropylethylamine (DIPEA), acts as a proton scavenger to neutralize the generated acid, driving the reaction to completion. The reaction is performed at 0 °C to maintain selectivity and prevent degradation of the product.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
N-Cbz-3-hydroxypyrrolidine221.255.00 g22.61.0
Sulfur Trioxide Pyridine Complex159.167.18 g45.12.0
N,N-Diisopropylethylamine (DIPEA)129.249.85 mL56.52.5
Dichloromethane (DCM), anhydrous-40 mL--
Dimethyl Sulfoxide (DMSO), anhydrous-30 mL--
Deionized Water-50 mL--
Ether/Hexane (1:1 mixture)-3 x 50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-As needed--
Silica Gel (for chromatography)-As needed--

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Cbz-3-hydroxypyrrolidine (5.00 g, 22.6 mmol).

  • Dissolution: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM) and cool the flask to 0 °C using an ice-water bath.

  • Base Addition: While stirring, slowly add N,N-diisopropylethylamine (DIPEA) (9.85 mL, 56.5 mmol) dropwise to the cooled solution.

  • Oxidant Addition: In a separate flask, prepare a solution of sulfur trioxide pyridine complex (7.18 g, 45.1 mmol) in 30 mL of anhydrous dimethyl sulfoxide (DMSO). Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding 30 mL of deionized water.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous phase with a 1:1 mixture of diethyl ether/hexane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude oil.

  • Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford N-Cbz-3-pyrrolidinone as a light yellow oil.

    • Expected Yield: 90-96%.[5]

Part 2: Synthesis of this compound

Principle of the Method: The Corey-Chaykovsky reaction proceeds via the nucleophilic addition of a sulfur ylide to the carbonyl carbon of the ketone.[9] This forms a betaine intermediate. A subsequent intramolecular Sₙ2 reaction, where the oxygen anion displaces the dimethyl sulfoxide leaving group, results in the formation of the three-membered epoxide ring.[6] The use of a non-stabilized ylide from a sulfonium salt favors epoxidation over cyclopropanation.

Figure 2: Simplified mechanism of the Corey-Chaykovsky epoxidation.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
N-Cbz-3-pyrrolidinone219.244.00 g18.21.0
Trimethylsulfonium Iodide204.094.47 g21.91.2
Sodium Hydride (60% in oil)24.000.87 g21.91.2
DMSO, anhydrous-50 mL--
THF, anhydrous-20 mL--
Saturated NH₄Cl solution-50 mL--
Ethyl Acetate-3 x 50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-As needed--

Step-by-Step Protocol:

  • Ylide Preparation: To a 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (0.87 g, 21.9 mmol, 60% dispersion in mineral oil). Wash the NaH with hexane (2 x 10 mL) to remove the oil, then carefully decant the hexane.

  • Solvent Addition: Add 30 mL of anhydrous DMSO to the flask and heat gently to 50 °C until hydrogen evolution ceases (approx. 45 minutes), indicating the formation of the dimsyl anion. Cool the resulting greenish-grey solution to room temperature.

  • Ylide Formation: In a separate flask, suspend trimethylsulfonium iodide (4.47 g, 21.9 mmol) in 20 mL of anhydrous THF. Add this suspension dropwise to the dimsyl anion solution at room temperature. Stir the mixture for 15 minutes to form the sulfur ylide.

  • Ketone Addition: Dissolve N-Cbz-3-pyrrolidinone (4.00 g, 18.2 mmol) in 20 mL of anhydrous DMSO. Add this solution dropwise to the ylide mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Quenching: Carefully pour the reaction mixture into a flask containing 100 mL of ice-cold water and 50 mL of saturated ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (Eluent: 20-30% Ethyl Acetate in Hexane) to yield this compound as a clear oil.

    • Expected Yield: 80-90%.

Conclusion

This application note details a highly effective and reproducible two-step synthesis of this compound. The strategic use of a mild Parikh-Doering oxidation followed by a robust Corey-Chaykovsky spiro-epoxidation ensures high yields and purity. This protocol provides drug discovery and development professionals with a reliable pathway to access this valuable spirocyclic building block for the synthesis of novel chemical entities.

References

Protocol for N-benzylation of 1-oxa-5-azaspiro[2.4]heptane Precursors: A Detailed Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Benzylated Spirocycles in Medicinal Chemistry

The 1-oxa-5-azaspiro[2.4]heptane scaffold is a valuable structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The introduction of an N-benzyl group to this scaffold further modulates its physicochemical properties, such as lipophilicity and metabolic stability, making it a key functionalization step in the synthesis of novel therapeutics. This application note provides a comprehensive guide to the N-benzylation of 1-oxa-5-azaspiro[2.4]heptane precursors, offering two robust and validated protocols suitable for researchers in both academic and industrial settings.

The benzyl group not only serves as a common structural element in many biologically active compounds but also functions as a versatile protecting group for amines. The protocols detailed herein are designed to be efficient, scalable, and adaptable, providing medicinal chemists with reliable methods to access these important N-benzylated spirocyclic compounds.

Chemical Principles and Mechanistic Overview

The N-benzylation of the secondary amine in the 1-oxa-5-azaspiro[2.4]heptane ring can be achieved through two primary synthetic strategies: direct nucleophilic substitution and reductive amination.

  • Direct Alkylation (SN2 Reaction): This classic method involves the reaction of the secondary amine with a benzyl halide, typically benzyl bromide, in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of base and solvent is critical to optimize yield and minimize side reactions.

  • Reductive Amination: This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with benzaldehyde. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the N-benzylated product. This method is particularly useful when direct alkylation leads to over-alkylation or other side products.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the N-benzylation of 1-oxa-5-azaspiro[2.4]heptane via a direct SN2 reaction with benzyl bromide. The use of potassium hydroxide as the base in isopropanol provides a cost-effective and efficient system for this transformation.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 1-oxa-5-azaspiro[2.4]heptane and KOH in Isopropanol B Add Benzyl Bromide dropwise at 40°C A->B Heat to 40°C C Stir at 40°C for 6-8 hours B->C D Cool and Adjust pH to 4-5 with HCl C->D Reaction complete E Extract with an Organic Solvent D->E F Purify by Column Chromatography E->F G cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve 1-oxa-5-azaspiro[2.4]heptane and Benzaldehyde in Methanol B Add Acetic Acid A->B C Add Sodium Borohydride portion-wise at 0°C B->C Cool to 0°C D Stir at Room Temperature C->D E Quench with Water D->E Reaction complete F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G

Application of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks due to their inherent three-dimensionality, which can lead to enhanced target-binding interactions and improved physicochemical properties.[1] This guide focuses on the synthesis and potential applications of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a unique spirocyclic compound poised for significant utility in medicinal chemistry.

This molecule incorporates a constrained proline-like framework, suggesting its potential as a bioisosteric replacement for proline in peptides and peptidomimetics.[2][3] Such constrained analogues are valuable tools for modulating the conformational properties of bioactive molecules, often leading to increased potency and metabolic stability.[2] Furthermore, the broader class of azaspiro[2.4]heptane derivatives has demonstrated activity against a range of therapeutic targets, particularly within the central nervous system (CNS).[4][5][6]

This document provides a comprehensive overview of the synthesis of this compound and outlines detailed protocols for its potential application in two key areas of drug discovery: as a scaffold for CNS-active compounds, with a focus on dopamine D3 receptor antagonism, and as a novel building block for the development of antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS5A protein.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, adapting established methodologies for the synthesis of related azaspirocyclic compounds. The protocol outlined below is based on the benzylation of a suitable carboxylic acid precursor, which itself can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of this compound

Materials:

  • 1-oxa-5-azaspiro[2.4]heptane-5-carboxylic acid (or a suitable protected precursor)

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-oxa-5-azaspiro[2.4]heptane-5-carboxylic acid (1.0 equivalent) and cesium carbonate (1.0 equivalent) in anhydrous DMF. Stir the mixture under a nitrogen atmosphere at room temperature.

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.0 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture and stir for 10 minutes. Extract the aqueous phase with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude benzyl ester by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Expected Yield: Based on analogous reactions, a yield of 75-85% can be anticipated.

Application in CNS Drug Discovery: A Scaffold for Dopamine D3 Receptor Antagonists

The azaspiro[2.4]heptane core is a privileged scaffold in CNS drug discovery, with derivatives showing promise as ligands for various receptors.[4][5][6][7] The dopamine D3 receptor, in particular, is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse. The unique conformational constraints of this compound make it an excellent starting point for the design of novel D3 receptor antagonists.

Workflow for Developing D3 Receptor Antagonists

Caption: Workflow for the development of D3 receptor antagonists.

Protocol 2: Screening for Dopamine D3 Receptor Binding Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized compounds for the human dopamine D3 receptor.

Materials:

  • Cell membranes expressing human dopamine D3 receptors (commercially available)

  • [³H]-Spiperone (radioligand)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Radioligand Addition: Add [³H]-Spiperone to all wells at a concentration close to its Kd value.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis and subsequently calculate the Ki value using the Cheng-Prusoff equation.[8]

Data Presentation:

Compound IDD3 Receptor Ki (nM)
Lead Compound 1 Value
Lead Compound 2 Value
Reference Drug Value

Application in Antiviral Drug Discovery: A Proline Analogue for HCV NS5A Inhibition

Proline and its analogues are crucial components in many bioactive peptides and small molecules.[2] The Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) is a clinically validated target for antiviral therapy, and many potent inhibitors incorporate proline-like moieties.[9][10][11][12] The constrained nature of this compound makes it an attractive candidate for incorporation into novel NS5A inhibitors, potentially offering improved potency and resistance profiles.

Signaling Pathway of HCV NS5A Inhibition

G cluster_0 HCV Replication Complex cluster_1 Inhibition NS5A NS5A Protein Viral_Replication Viral_Replication NS5A->Viral_Replication Promotes HCV_RNA HCV RNA HCV_RNA->NS5A Binding Host_Factors Host Factors (e.g., Cyclophilin A) Host_Factors->NS5A Interaction Inhibitor NS5A Inhibitor (containing the spirocyclic scaffold) Inhibitor->NS5A Binding & Inhibition

Caption: Inhibition of HCV NS5A-mediated viral replication.

Protocol 3: Evaluation of Anti-HCV Activity in a Replicon System

This protocol outlines the use of a cell-based HCV replicon system to assess the antiviral activity of synthesized compounds.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., a known NS5A inhibitor like Daclatasvir)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and potential inhibition by the compounds.

  • Cytotoxicity Assay (Parallel Plate): In a separate plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compounds on cell viability.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the EC₅₀ (50% effective concentration) for the inhibition of HCV replication and the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity assay. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Data Presentation:

Compound IDEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
Lead Compound 1 ValueValueValue
Lead Compound 2 ValueValueValue
Daclatasvir ValueValueValue

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its unique three-dimensional structure and its nature as a constrained proline analogue provide a solid foundation for its application in diverse areas of drug discovery. The protocols detailed herein offer a roadmap for researchers to synthesize and evaluate derivatives of this compound as potential CNS agents and antivirals. Further exploration of this scaffold, including the synthesis of diverse libraries and their screening against a broader range of biological targets, is warranted and holds the potential to deliver next-generation drug candidates.

References

The Strategic Application of Spirocyclic Proline Analogues in Advanced Peptide and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical – The Rise of Constrained Proline Analogues

In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool for modulating the therapeutic properties of bioactive molecules. Proline, with its unique cyclic structure, already imparts significant conformational constraints on peptide backbones. However, the development of more rigid analogues, such as spirocyclic proline derivatives, offers an even greater degree of control over molecular architecture. This guide provides a comprehensive overview of the application of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate and its closely related N-Boc analogue, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, as advanced building blocks in organic synthesis, with a particular focus on their pivotal role in the production of antiviral therapeutics like Ledipasvir.[1][2][3]

The defining feature of these spirocyclic proline analogues is their rigid, three-dimensional structure, which can lock a peptide backbone into a specific conformation. This pre-organization can lead to enhanced receptor binding affinity, increased metabolic stability against enzymatic degradation, and improved pharmacokinetic profiles. The oxaspirocyclic motif, in particular, introduces a unique spatial arrangement of atoms that can be exploited for precise molecular recognition.

This document will detail the synthetic utility of these compounds, providing researchers, scientists, and drug development professionals with actionable protocols for their incorporation into complex molecules. We will explore the causality behind the experimental choices and provide self-validating systems for the described protocols.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of these proline analogues is crucial for their effective use in synthesis. The following table summarizes key data for the N-Boc analogue, which is more extensively characterized in the literature.

PropertyValueSource
Molecular Formula C12H19NO4[1][4]
Molecular Weight 241.28 g/mol
Appearance White to off-white solid[1][5]
Purity ≥99.0% (pharmaceutical grade)[1]
Storage Conditions 2-8°C, in a cool, dry place away from sunlight and moisture[5]
Solubility Soluble in organic solvents such as DMF and DCMInferred from synthesis protocols

Note on Protecting Groups: The choice between a benzyl (Cbz or Z) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a critical strategic decision in multi-step synthesis. The Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is fundamental in planning complex synthetic routes, allowing for the selective deprotection of different functional groups within a molecule.

Core Application: Synthesis of the Antiviral Drug Ledipasvir

A prime example of the application of these spirocyclic proline analogues is in the synthesis of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1][2][6] The (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety serves as a crucial chiral building block that contributes to the overall conformation of the drug, which is essential for its high-affinity binding to the viral target.

The following diagram illustrates the key steps in the synthesis of Ledipasvir, highlighting the incorporation of the proline analogue.

G cluster_0 Intermediate Synthesis cluster_1 Assembly cluster_2 Final Product Fluorene_Intermediate Substituted Fluorene Intermediate Final_Coupling Final Coupling Step Fluorene_Intermediate->Final_Coupling Proline_Analogue (S)-5-(tert-Butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Coupling_1 Peptide Coupling (HATU, DIPEA) Proline_Analogue->Coupling_1 Heterocyclic_Core Complex Heterocyclic Core Heterocyclic_Core->Coupling_1 Intermediate_Peptide Dipeptide Intermediate Coupling_1->Intermediate_Peptide Intermediate_Peptide->Final_Coupling Ledipasvir Ledipasvir Final_Coupling->Ledipasvir

Caption: Synthetic workflow for Ledipasvir highlighting the proline analogue's incorporation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid into a peptide sequence, a key step in the synthesis of Ledipasvir and other complex molecules. These protocols are based on standard solid-phase peptide synthesis (SPPS) and solution-phase coupling techniques.[6][7][8]

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a standard procedure for coupling the proline analogue to another amino acid derivative in solution, a common strategy for synthesizing peptide fragments.

Materials:

  • (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq)

  • Amine-containing coupling partner (e.g., a methyl ester of another amino acid) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Activation of the Carboxylic Acid: In a clean, dry round-bottom flask, dissolve the (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester. The causality here is that HATU, in the presence of a non-nucleophilic base like DIPEA, efficiently converts the carboxylic acid to a highly reactive O-acylisourea derivative, which is susceptible to nucleophilic attack by the amine.

  • Coupling Reaction: Add the amine-containing coupling partner (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude coupled product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to liberate the secondary amine, which is then available for further coupling reactions.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DCM/TFA cleavage cocktail (e.g., 95:5 or 50:50 v/v, depending on the acid sensitivity of other functional groups)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Cool the solution in an ice bath.

  • Slowly add the TFA cleavage cocktail to the stirred solution. The rationale for cooling is to control the exothermic reaction and prevent potential side reactions.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until deprotection is complete (monitor by TLC or LC-MS).

  • Work-up: a. Carefully neutralize the excess TFA by slowly adding the reaction mixture to a stirred, chilled solution of saturated aqueous sodium bicarbonate. b. Extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter and concentrate under reduced pressure to yield the deprotected peptide.

The following diagram illustrates the Boc deprotection and subsequent coupling workflow.

G Boc_Protected Boc-Protected Proline Analogue Deprotection Boc Deprotection (TFA/DCM) Boc_Protected->Deprotection Free_Amine Free Secondary Amine Deprotection->Free_Amine Coupling Peptide Coupling (HATU/DIPEA) Free_Amine->Coupling Elongated_Peptide Elongated Peptide Chain Coupling->Elongated_Peptide Next_AA Next Activated Amino Acid Next_AA->Coupling

Caption: Workflow for Boc deprotection and subsequent peptide elongation.

Conclusion and Future Outlook

This compound and its N-Boc analogue represent a class of highly valuable building blocks for modern organic and medicinal chemistry. Their rigid spirocyclic framework provides a powerful means to enforce specific conformations in peptides and other small molecules, a strategy that has proven highly successful in the development of potent therapeutics. The detailed protocols provided herein offer a practical guide for the incorporation of these proline analogues, enabling researchers to leverage their unique structural features in the design and synthesis of novel bioactive compounds. As the demand for more sophisticated and effective drugs continues to grow, the application of such conformationally constrained amino acid analogues is poised to become an increasingly important strategy in the field of drug discovery.

References

Application Notes and Protocols for the In Vitro Evaluation of Spiro-Oxazolidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a robust framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy and safety profile of novel spiro-oxazolidinone compounds. The protocols detailed herein are designed to deliver reproducible and reliable data, guiding critical decisions in the early stages of antimicrobial drug discovery.

Introduction to Spiro-Oxazolidinones: A New Frontier in Antibacterial Research

The oxazolidinone class of antibiotics represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[1][2][3] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation step, sets them apart from other protein synthesis inhibitors.[2][4][5][6][7] Spiro-oxazolidinones are a novel subclass characterized by a spirocyclic fusion at the C4 position of the oxazolidinone core. This structural modification offers the potential for enhanced target binding, improved pharmacokinetic properties, and circumvention of existing resistance mechanisms.

The following protocols are designed to comprehensively assess the antibacterial activity and potential cytotoxicity of these promising compounds.

Foundational In Vitro Assays: A Multi-pronged Approach

A thorough in vitro evaluation of novel spiro-oxazolidinone compounds necessitates a tiered approach, beginning with broad-spectrum activity and cytotoxicity screening, followed by more detailed mechanistic studies.

G cluster_0 Initial Screening Phase cluster_1 Secondary Evaluation cluster_2 Decision Point Compound Synthesis Compound Synthesis Primary Antibacterial Screening (MIC) Primary Antibacterial Screening (MIC) Compound Synthesis->Primary Antibacterial Screening (MIC) Cytotoxicity Profiling (MTT/LDH) Cytotoxicity Profiling (MTT/LDH) Primary Antibacterial Screening (MIC)->Cytotoxicity Profiling (MTT/LDH) Bactericidal Activity (MBC) Bactericidal Activity (MBC) Cytotoxicity Profiling (MTT/LDH)->Bactericidal Activity (MBC) Target Engagement Assays Target Engagement Assays Bactericidal Activity (MBC)->Target Engagement Assays Lead Optimization or Discontinuation Lead Optimization or Discontinuation Target Engagement Assays->Lead Optimization or Discontinuation

Caption: General workflow for the in vitro evaluation of spiro-oxazolidinone compounds.

Part 1: Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone of antibacterial susceptibility testing, determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9][10][11]

This assay is typically performed using the broth microdilution method in a 96-well plate format.[8][12] A standardized bacterial inoculum is exposed to serial dilutions of the spiro-oxazolidinone compound. Following incubation, the presence or absence of bacterial growth (turbidity) is visually assessed or measured spectrophotometrically.[8][13]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).[13][14]

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8][13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the spiro-oxazolidinone compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.[8]

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[13]

    • Seal the plate and incubate at 37°C for 16-24 hours.[8]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[8]

G cluster_workflow MIC Assay Workflow Bacterial Culture Bacterial Culture Standardize Inoculum (0.5 McFarland) Standardize Inoculum (0.5 McFarland) Bacterial Culture->Standardize Inoculum (0.5 McFarland) Inoculate 96-well Plate Inoculate 96-well Plate Standardize Inoculum (0.5 McFarland)->Inoculate 96-well Plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate 96-well Plate Incubate (16-24h, 37°C) Incubate (16-24h, 37°C) Inoculate 96-well Plate->Incubate (16-24h, 37°C) Read Results Read Results Incubate (16-24h, 37°C)->Read Results

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay determines bacteriostatic activity, the MBC assay identifies the lowest concentration of an antibacterial agent required to kill a bacterium.[15][16]

The MBC assay is an extension of the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16]

  • Following MIC Determination:

    • Select the wells from the completed MIC assay that show no visible turbidity. This includes the MIC well and at least two more concentrated wells.[15]

  • Sub-culturing:

    • Aseptically pipette a small volume (e.g., 10-100 µL) from each selected well and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Also, plate a sample from the positive growth control well to confirm the initial inoculum count.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[17]

Parameter MIC MBC
Endpoint Inhibition of visible growth≥99.9% reduction in viable bacteria
Interpretation Bacteriostatic activityBactericidal activity
Method Broth or agar dilutionSub-culturing from MIC test

Part 2: Cytotoxicity Assessment

Evaluating the potential toxicity of novel compounds against mammalian cells is a critical step in the drug development process.[18]

MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Living, metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[13] The amount of formazan produced is directly proportional to the number of viable cells.[18]

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the spiro-oxazolidinone compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[13]

    • Incubate the plate for 24, 48, or 72 hours.[13]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[13]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged membranes.[19]

LDH is a stable enzyme that is released into the cell culture medium upon damage to the plasma membrane, which occurs during necrosis or late-stage apoptosis.[18] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell damage.[19][20]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as in the MTT assay.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[20][21]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.[20]

    • Incubate the plate at room temperature, protected from light, for the recommended time (typically 10-30 minutes).[22]

  • Absorbance Measurement:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the appropriate wavelength (usually around 490 nm) using a microplate reader.[20][21]

Assay Principle Measures Indication
MTT Mitochondrial dehydrogenase activityCell metabolic activityCell viability/proliferation
LDH Release of cytoplasmic enzymeMembrane integrityCell death (necrosis/late apoptosis)

Part 3: Mechanistic Studies

Understanding how a spiro-oxazolidinone compound exerts its antibacterial effect is crucial. Given that oxazolidinones are known to inhibit bacterial protein synthesis, assays targeting this pathway are highly relevant.[2][4][5][6][7]

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

A bacterial cell-free transcription-translation system (e.g., from E. coli) is used to express a reporter gene (e.g., luciferase or green fluorescent protein). The effect of the spiro-oxazolidinone compound on protein synthesis is quantified by measuring the reporter signal.[23][24]

  • Reaction Setup:

    • On ice, combine the components of a commercial cell-free protein synthesis kit (e.g., PURExpress®) according to the manufacturer's protocol.

    • Add the plasmid DNA encoding the reporter protein.

    • Add varying concentrations of the spiro-oxazolidinone compound or a known protein synthesis inhibitor as a positive control (e.g., linezolid, chloramphenicol).

  • Incubation:

    • Incubate the reactions at 37°C for 2-4 hours.

  • Signal Detection:

    • Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of protein synthesis for each compound concentration relative to the no-compound control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

G Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis mRNA mRNA mRNA->Protein Synthesis tRNA tRNA tRNA->Protein Synthesis Spiro-Oxazolidinone Spiro-Oxazolidinone Spiro-Oxazolidinone->Ribosome Inhibits

Caption: Spiro-oxazolidinones inhibit bacterial protein synthesis by targeting the ribosome.

Conclusion

The protocols outlined in these application notes provide a comprehensive and robust framework for the initial in vitro characterization of novel spiro-oxazolidinone compounds. By systematically evaluating their antibacterial potency, bactericidal activity, cytotoxicity, and mechanism of action, researchers can effectively identify promising lead candidates for further development in the quest for new and effective antimicrobial agents.

References

Application Notes and Protocols: Derivatization of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a key scaffold for generating compound libraries for Structure-Activity Relationship (SAR) studies. The protocols herein detail the critical deprotection of the carbobenzyloxy (Cbz) group to yield the reactive secondary amine, followed by diversification through amide coupling and reductive amination. These methodologies are designed to be robust and adaptable for researchers in medicinal chemistry and drug development, enabling the systematic exploration of chemical space around this privileged spirocyclic core. We emphasize the rationale behind procedural steps, offer troubleshooting advice, and present data in a clear, comparative format to facilitate experimental success.

Introduction: The Significance of the 1-oxa-5-azaspiro[2.4]heptane Scaffold

Spirocyclic systems, which contain at least two molecular rings connected by a single common atom, have garnered significant interest in medicinal chemistry.[1] Their rigid, three-dimensional structures offer precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.[1] The 1-oxa-5-azaspiro[2.4]heptane scaffold, a subtype of the broader oxazolidinone class, is particularly noteworthy.[2][3][4] Oxazolidinones are versatile pharmacophores found in a range of clinically successful drugs, valued for their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for groups like amides and ureas.[2][3][4]

The derivatization of the this compound core allows for the exploration of SAR, providing critical insights into how modifications at specific points of the molecule impact its biological activity. This systematic approach is fundamental to the iterative process of drug design and optimization. The primary point of diversification on this scaffold is the secondary amine, which becomes accessible after the removal of the Cbz protecting group.

This guide focuses on two high-yield, versatile derivatization strategies:

  • Amide Bond Formation: Coupling the free amine with a diverse range of carboxylic acids introduces a vast array of functional groups and physicochemical properties.

  • Reductive Amination: Reaction with various aldehydes and ketones provides access to a library of substituted amines, further expanding the chemical diversity.

Strategic Overview: The Derivatization Workflow

The overall strategy involves a two-stage process. First, the commercially available or synthesized starting material, this compound, must be deprotected to expose the nucleophilic secondary amine. This intermediate is then used in parallel synthesis efforts to generate the final library of derivatives for biological screening.

Derivatization_Workflow A Starting Material This compound B Stage 1: N-Cbz Deprotection A->B H₂, Pd/C C Key Intermediate 1-oxa-5-azaspiro[2.4]heptane B->C D Stage 2: Diversification Reactions C->D E Amide Coupling (Carboxylic Acids, Coupling Agents) D->E F Reductive Amination (Aldehydes/Ketones, Reducing Agents) D->F G Final Derivative Library for SAR Studies E->G F->G

Caption: Workflow for SAR library generation.

Experimental Protocols

PART 3.1: Stage 1 - N-Cbz Deprotection of the Spirocyclic Core

The removal of the Cbz (benzyloxycarbonyl) group is a critical first step. Catalytic hydrogenolysis is the most common and cleanest method, proceeding under mild conditions with byproducts that are easily removed.[5][6]

Protocol 1: Catalytic Hydrogenolysis

  • Rationale: This method utilizes a palladium on carbon (Pd/C) catalyst and a hydrogen source to cleave the benzyl-oxygen bond of the carbamate.[6] The reaction is clean, typically high-yielding, and the catalyst can be removed by simple filtration.

  • Materials:

    • This compound (1.0 equiv)

    • 10% Palladium on Carbon (10% w/w)

    • Methanol (or Ethanol), analytical grade

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask, dissolve the N-Cbz protected spirocycle (1.0 equiv) in methanol (approx. 0.1 M concentration).

    • Inerting: Carefully add 10% Pd/C catalyst (10% by weight relative to the starting material).

    • Reaction Setup: Secure a hydrogen-filled balloon to the flask (or set up in a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

    • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient).

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

    • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, 1-oxa-5-azaspiro[2.4]heptane. This intermediate is often used directly in the next step without further purification.

  • Self-Validation/Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, the catalyst may be inactive. Try a fresh batch of Pd/C. Ensure proper stirring to keep the catalyst suspended.

    • Product Purity: The primary byproducts are toluene and CO₂, which are volatile and typically removed during concentration. If impurities are observed by NMR, a quick silica plug filtration may be necessary.

PART 3.2: Stage 2 - Derivatization of the 1-oxa-5-azaspiro[2.4]heptane Intermediate

With the reactive amine in hand, diversification can proceed.

Protocol 2: Amide Coupling

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry, often achieved by activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7] Carbodiimide reagents like EDC, often used with additives like HOBt, are effective for this transformation under mild conditions, minimizing side reactions.[8]

  • Materials:

    • 1-oxa-5-azaspiro[2.4]heptane (1.0 equiv)

    • Desired Carboxylic Acid (1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

    • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Step-by-Step Methodology:

    • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM. Stir at room temperature for 30 minutes to form the active ester.

    • Amine Addition: In a separate flask, dissolve the crude 1-oxa-5-azaspiro[2.4]heptane (1.0 equiv) in anhydrous DCM and add DIPEA (2.0 equiv).

    • Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture.

    • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: Reductive Amination

  • Rationale: Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][10] The reaction proceeds via an iminium ion intermediate which is then reduced. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.

  • Materials:

    • 1-oxa-5-azaspiro[2.4]heptane (1.0 equiv)

    • Desired Aldehyde or Ketone (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic Acid (catalytic amount, ~5% v/v)

  • Step-by-Step Methodology:

    • Preparation: In a dry flask, combine the 1-oxa-5-azaspiro[2.4]heptane (1.0 equiv), the aldehyde or ketone (1.1 equiv), and a catalytic amount of acetic acid in anhydrous DCE.

    • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

    • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture.

    • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

    • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation and Characterization

Successful synthesis of each derivative must be confirmed by standard analytical techniques.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural ElucidationAppearance of new signals corresponding to the added moiety (e.g., aromatic protons for an amide derivative, new alkyl signals for a reductive amination product). Disappearance of the N-H proton signal from the intermediate.
LC-MS Purity and Mass VerificationA single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target derivative.
HRMS Exact Mass DeterminationProvides high-resolution mass data to confirm the elemental composition of the newly synthesized compound.

Table 1: Representative Yields for Derivatization Protocols

Protocol Derivative Type Substrate Example Typical Yield Range
Amide CouplingAromatic AmideBenzoic Acid75-90%
Amide CouplingAliphatic AmideCyclohexanecarboxylic Acid80-95%
Reductive AminationBenzylamineBenzaldehyde70-85%
Reductive AminationSubstituted AlkylamineCyclohexanone75-90%
(Yields are based on purified, isolated product after chromatography)

Visualization of Derivatization Pathways

The following diagram illustrates the key chemical transformations described in the protocols.

Derivatization_Pathways cluster_0 cluster_1 cluster_2 cluster_3 Start Intermediate Start->Intermediate H₂, Pd/C Methanol Amide Intermediate->Amide R-COOH, EDC, HOBt DCM Amine Intermediate->Amine 1. R'-CHO, H⁺ 2. NaBH(OAc)₃

Caption: Chemical derivatization pathways.

References

Application Note & Protocol: A Scalable, Process-Oriented Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[2.4]heptane scaffold is a privileged structural motif in modern medicinal chemistry, renowned for imparting favorable conformational rigidity and three-dimensional character to bioactive molecules.[1][2] Its incorporation into pharmaceuticals, most notably the anti-HCV agent Ledipasvir, has driven significant demand for robust and scalable synthetic routes.[1] This application note provides a detailed, process-oriented guide for the multi-gram synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key proline analogue intermediate. We will move beyond a simple recitation of steps to explain the underlying chemical principles, address critical scale-up challenges, and present a validated protocol suitable for drug development professionals.

Introduction: The Strategic Value of Azaspiro[2.4]heptane Intermediates

Spirocycles, compounds containing two rings connected by a single common atom, have become increasingly important in drug discovery.[3] They serve as non-planar bioisosteres for common carbocyclic and heterocyclic rings, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[2][4] The 5-azaspiro[2.4]heptane core, a spirocyclic analogue of proline, is particularly noteworthy. Its rigid structure can lock a peptide backbone into a specific conformation, which is critical for enhancing binding affinity to biological targets.[1]

The synthesis of these intermediates, however, is not trivial, especially on a large scale. Early methods often relied on reagents that are difficult to handle and pose significant safety risks, such as highly flammable organozinc compounds, making them unsuitable for industrial production.[5] The development of safer, more efficient, and scalable processes is therefore a critical objective for pharmaceutical manufacturing.[5][6] This guide focuses on a well-established and patented strategy involving the cyclopropanation of a 4-exocyclic methylene-substituted proline precursor, which has proven amenable to large-scale synthesis.[6]

Synthetic Strategy: From Methylene Proline to Spirocycle

The most robust and scalable approach to the target compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1 ), involves a two-stage process. First, a suitable proline derivative is prepared featuring a 4-methylene group. This exocyclic double bond then serves as the handle for the key cyclopropanation step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Cyclopropanation cluster_2 Stage 3: Final Deprotection Start Commercially Available (S)-4-Hydroxyproline Derivative Step1 Oxidation & Wittig Reaction Start->Step1 Multi-step process Precursor (S)-tert-butyl 4-methylenepyrrolidine-1,2-dicarboxylate Step1->Precursor Cyclopropanation Simmons-Smith Cyclopropanation Precursor->Cyclopropanation Intermediate (S)-tert-butyl 5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylate Cyclopropanation->Intermediate Hydrolysis Selective Hydrolysis Intermediate->Hydrolysis Product Target Compound (1) (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Hydrolysis->Product

Figure 1. Overall synthetic workflow for the target azaspiro[2.4]heptane intermediate.

The critical transformation is the cyclopropanation. While classic Simmons-Smith conditions (Zn(Cu), CH₂I₂) are effective, scale-up presents challenges with reagent preparation and metal waste. Variations using diethylzinc (Et₂Zn) with either diiodomethane (CH₂I₂) or chloroiodomethane (ClCH₂I) are frequently employed in industrial settings.[6] These reagents generate a more reactive zinc carbenoid, often leading to higher yields and cleaner reactions. However, the pyrophoric nature of neat Et₂Zn requires specialized handling procedures. This protocol will utilize a commercially available solution of Et₂Zn in a hydrocarbon solvent to mitigate this risk.

Detailed Scale-Up Protocol

This protocol describes the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1 ) starting from the corresponding 4-methylene proline ester.

Stage 1: Cyclopropanation of (S)-tert-butyl 4-methylenepyrrolidine-1,2-dicarboxylate

In this key step, the 4-methylene group of the proline derivative is converted into the spiro-fused cyclopropane ring using a modified Simmons-Smith reaction.

Reaction Scheme: (A graphical representation of the reaction would be placed here in a formal document)

Materials & Reagents:

ReagentMW ( g/mol )Amount (g)Moles (mol)EquivalentsNotes
(S)-tert-butyl 4-methylenepyrrolidine-1,2-dicarboxylate255.3150.00.1961.0Substrate
Diethylzinc (1.0 M in hexanes)123.49490 mL0.4902.5Pyrophoric; handle under inert gas.
Diiodomethane (CH₂I₂)267.84131.20.4902.5Light-sensitive, corrosive.
Dichloromethane (DCM)84.93500 mL--Anhydrous solvent.
Saturated aq. NH₄Cl-300 mL--For quenching.
Saturated aq. NaHCO₃-300 mL--For quenching.
Ethyl Acetate (EtOAc)88.111000 mL--For extraction.
Brine-200 mL--For washing.
Anhydrous MgSO₄120.3750 g--For drying.

Step-by-Step Protocol:

  • Reactor Setup: Equip a 2 L, 3-neck, round-bottom flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Dry the entire apparatus by heating under vacuum and backfilling with nitrogen.

  • Initial Charge: Charge the flask with the substrate, (S)-tert-butyl 4-methylenepyrrolidine-1,2-dicarboxylate (50.0 g, 0.196 mol), and anhydrous dichloromethane (500 mL). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to -10 °C using an acetone/dry ice bath.

  • Reagent Premixing (Caution!): In a separate dry flask under nitrogen, add diiodomethane (131.2 g, 0.490 mol) to the dropping funnel.

  • Slow Addition of Organometallic: Add the diethylzinc solution (490 mL, 0.490 mol) dropwise to the cooled reaction mixture over 90 minutes, ensuring the internal temperature does not exceed -5 °C.

    • Causality Explanation: This slow addition is critical to control the exotherm of the reaction. A rapid addition can lead to a dangerous temperature spike and the formation of unwanted byproducts.

  • Addition of Diiodomethane: Following the complete addition of diethylzinc, add the diiodomethane dropwise from the funnel over 60 minutes, maintaining the internal temperature below -5 °C.

  • Reaction Progress: After the addition is complete, allow the mixture to stir at -10 °C to 0 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching (Caution!): Slowly and carefully quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and NaHCO₃ (600 mL total) dropwise, ensuring the internal temperature is kept below 10 °C. Unreacted diethylzinc will vigorously evolve ethane gas. Ensure adequate ventilation.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, (S)-tert-butyl 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate, as an oil. This crude intermediate is often of sufficient purity to be carried forward to the next step.

Stage 2: Selective Hydrolysis to Carboxylic Acid

The final step is the selective cleavage of the tert-butyl ester in the presence of the N-Boc protecting group to yield the target carboxylic acid.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mol)EquivalentsNotes
Crude Intermediate from Stage 1~269.36~0.1961.0Assumed quantitative yield.
Dichloromethane (DCM)84.93200 mL--Solvent.
Trifluoroacetic Acid (TFA)114.02150 mL1.95~10.0Corrosive; use in a fume hood.
Toluene92.14300 mL--For azeotropic removal of TFA.
Ethyl Acetate88.11500 mL--For extraction.
1 M aq. HCl-200 mL--For acidification.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude intermediate from the previous step in dichloromethane (200 mL) in a 1 L flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (150 mL) dropwise over 30 minutes. The reaction is typically exothermic.

  • Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Azeotropic Removal: Add toluene (3 x 100 mL) and concentrate to dryness after each addition to azeotropically remove residual TFA.

  • Extraction and Isolation: Dissolve the residue in ethyl acetate (500 mL) and water (200 mL). Transfer to a separatory funnel. The product may be in either layer depending on the pH. Acidify the aqueous layer with 1 M HCl to pH 2-3.[6]

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: The resulting residue can be dissolved in a minimal amount of a hot solvent mixture like ethyl acetate/hexanes and allowed to cool slowly. The product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1 ), will crystallize as a white solid.[6] Filter the solid and dry under vacuum.

Process Validation and Data

The following table summarizes expected outcomes for this protocol on the described scale.

StepIntermediate/ProductExpected YieldPurity (by HPLC)Key Considerations
1Crude Diester>90% (crude)>95%Strict temperature control during additions is paramount.
2Final Carboxylic Acid (1) 80-85% (over 2 steps)>98%Complete removal of TFA is necessary before crystallization.

Mechanistic Insight and Scale-Up Trustworthiness

The trustworthiness of a scaled-up protocol relies on understanding the reaction mechanism and anticipating potential deviations.

Figure 2. Simplified mechanism of the Simmons-Smith cyclopropanation step.

Key Considerations for Trustworthy Scale-Up:

  • Reagent Quality: The purity of diiodomethane and the exact molarity of the diethylzinc solution are critical. Titration of the Grignard or organozinc reagent before use is standard practice in process chemistry.

  • Thermal Safety: A Reaction Calorimetry (RC1) study is highly recommended before scaling beyond the 100g level to fully characterize the heat flow of the reaction and quenching steps. This data is essential for designing appropriate cooling capacity in a larger reactor.

  • Work-up and Product Isolation: The quench must be robust enough to handle any excess reactive organometallic species safely. The choice of crystallization solvent is key to achieving high purity and good recovery, avoiding the need for column chromatography, which is generally not viable for large-scale production. The patented procedures often involve extraction and direct crystallization from the residue.[6]

Conclusion

This application note details a scalable and robust synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a high-value intermediate for pharmaceutical development. By providing not only a step-by-step protocol but also the rationale behind critical process parameters, we aim to equip researchers and drug development professionals with the knowledge to confidently implement and scale this synthesis. The presented methodology emphasizes safety, efficiency, and process control, which are the cornerstones of modern pharmaceutical manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1-Oxa-5-azaspiro[2.4]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-oxa-5-azaspiro[2.4]heptanes. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these valuable spirocyclic scaffolds. The unique structural features of 1-oxa-5-azaspiro[2.4]heptanes present significant stereochemical challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of controlling diastereoselectivity and enantioselectivity in your synthetic routes.

Introduction: The Challenge of Stereocontrol

The 1-oxa-5-azaspiro[2.4]heptane core is a privileged scaffold in medicinal chemistry, notably as a key component in antiviral agents like Ledipasvir, used to treat Hepatitis C.[1] The therapeutic efficacy of such compounds is critically dependent on their stereochemistry. Achieving high levels of stereocontrol during the synthesis of this spirocyclic system, which contains a quaternary stereocenter, is a non-trivial task. Common synthetic strategies often involve intramolecular cyclization or cycloaddition reactions where controlling the facial selectivity of the key bond-forming step is paramount.

This guide will address common pitfalls and provide actionable solutions for improving stereochemical outcomes, focusing on the underlying mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in Cyclization Reactions

Question: My synthesis of a 1-oxa-5-azaspiro[2.4]heptane precursor via an intramolecular cyclization is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in these cyclizations often stems from a lack of facial bias in the transition state. The key is to introduce steric or electronic factors that favor one approach of the nucleophile to the electrophile.

Causality and Recommended Actions:

  • Substrate Control: The inherent stereochemistry of your starting material is the first line of defense.

    • Bulky Protecting Groups: The size of the protecting group on the nitrogen atom can significantly influence the trajectory of the cyclization. Consider switching from a smaller protecting group (e.g., Boc) to a larger, more sterically demanding one (e.g., Cbz, Ts) to block one face of the molecule.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can create a strong facial bias. While this often requires additional synthetic steps for attachment and removal, it is a powerful strategy for achieving high diastereoselectivity. A well-known example is the use of Evans' oxazolidinone auxiliaries.

  • Reagent and Catalyst Control: The choice of reagents and catalysts can dramatically alter the stereochemical outcome.

    • Lewis Acid Coordination: In reactions involving carbonyls, Lewis acids can coordinate to the oxygen, creating a more rigid transition state and amplifying steric differences. Experiment with a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal conditions.

    • Catalyst Chirality: For catalytic reactions, the ligand sphere of the metal is crucial. In rhodium-catalyzed cyclopropanations, for instance, the choice of chiral dirhodium tetracarboxylate catalyst can lead to high diastereoselectivity and enantioselectivity.[2] Catalysts like Rh₂(S-pPhTPCP)₄ have shown excellent results in controlling the stereochemistry of spirocyclopropane formation.[2]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Run a temperature screen from room temperature down to -78 °C.[1]

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).

Workflow for Optimizing Diastereoselectivity:

G start Low Diastereoselectivity Observed substrate Modify Substrate: - Change N-protecting group - Introduce chiral auxiliary start->substrate Step 1 analysis Analyze Diastereomeric Ratio (NMR, HPLC) substrate->analysis reagent Screen Reagents/Catalysts: - Lewis acids - Chiral catalysts (e.g., Rhodium-based) reagent->analysis conditions Optimize Reaction Conditions: - Lower temperature - Vary solvent polarity conditions->analysis analysis->reagent <10:1 d.r. analysis->conditions <10:1 d.r. success High Diastereoselectivity Achieved analysis->success >10:1 d.r. fail Re-evaluate Synthetic Strategy analysis->fail No Improvement

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Question: I am attempting an enantioselective synthesis of a 1-oxa-5-azaspiro[2.4]heptane derivative using a chiral catalyst, but the enantiomeric excess (ee) is poor. What factors should I investigate?

Answer: Achieving high enantioselectivity requires a well-defined and predictable interaction between the substrate and the chiral catalyst's environment. Low ee values suggest that this interaction is either weak or that a competing non-selective background reaction is occurring.

Causality and Recommended Actions:

  • Catalyst and Ligand Choice: This is the most critical factor.

    • Matching Catalyst to Reaction Type: Ensure the catalyst is appropriate for the transformation. For example, chiral phosphoric acids are effective for asymmetric cyclodehydrations[3], while chiral iodoarene catalysts can be used for enantioselective oxidative dearomatization to form spirooxazolines.[4][5]

    • Ligand Tuning: For metal-based catalysts, systematically vary the electronic and steric properties of the chiral ligand. Small changes to the ligand backbone or substituents can have a profound impact on enantioselectivity. For instance, in asymmetric hydrogenations to form precursors for (S)-7-amino-5-azaspiro[2.4]heptane, ruthenium catalysts with specific phosphine ligands like (S)-SunPhos have achieved high enantioselectivities (up to 98.7% ee).[6]

  • Substrate-Catalyst Mismatch: The substrate must be able to effectively bind to the chiral pocket of the catalyst.

    • Steric Hindrance: If the substrate is too bulky, it may not be able to approach the catalyst in the desired orientation. Consider if a smaller protecting group or a less sterically hindered substrate analog could be used.

    • Electronic Effects: The electronic nature of the substrate can influence its binding to the catalyst. Ensure that the substrate possesses the necessary functional groups for coordination.

  • Reaction Parameters:

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to the formation of catalyst aggregates with lower selectivity. Investigate a range of catalyst loadings.

    • Additives: In some cases, additives can enhance enantioselectivity. For example, in phase-transfer catalysis, the choice of base and the presence of co-catalysts can be crucial.[1]

    • Concentration: Reaction concentration can affect the rate of the desired catalytic cycle versus any background reactions. A concentration screen is often worthwhile.

Data Summary for Catalyst Screening:

Catalyst TypeLigand/MotifTypical ReactionAchievable ee (%)Reference
Ruthenium(S)-SunPhosAsymmetric Hydrogenationup to 98.7[6]
Chiral IodoareneTriazole-substitutedOxidative Dearomatizationup to 97[4][5]
Rhodiump-PhTPCPCyclopropanationup to 99[2]
OrganocatalystChinchonidine-derivedAllylic Alkylation~90 (95:5 e.r.)[1]
Issue 3: Competing Side Reactions and Low Yield

Question: My reaction is producing a complex mixture of products, and the yield of the desired 1-oxa-5-azaspiro[2.4]heptane is low. What are the likely side reactions and how can I suppress them?

Answer: The formation of the 1-oxa-5-azaspiro[2.4]heptane skeleton often involves reactive intermediates that can participate in undesired pathways. Identifying these side reactions is key to optimizing your yield.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular vs. Intramolecular Reactions: If the desired reaction is an intramolecular cyclization, ensure that the reaction is run at high dilution to disfavor intermolecular pathways.

  • Ring-Opening of the Aziridine/Oxirane: The strained three-membered rings in precursors are susceptible to nucleophilic attack.

    • Control of Nucleophilicity: If your reaction conditions involve strong nucleophiles, they may open the ring before the desired transformation can occur. Use milder reagents or protect susceptible functional groups.

    • pH Control: The stability of aziridines, in particular, is pH-dependent. Maintain appropriate pH control to prevent acid-catalyzed ring-opening.

  • Elimination Reactions: If there are acidic protons beta to a leaving group, elimination can compete with the desired substitution/cyclization. Using non-basic conditions or a sterically hindered base can often suppress elimination.

  • Rearrangements: Azomethine ylides, which can be intermediates in some routes, are prone to various electrocyclizations.[7] The reaction conditions must be carefully controlled to favor the desired 1,5-electrocyclization pathway.

Experimental Protocol: Aza-Corey-Chaykovsky Reaction for Spiro-Aziridine Synthesis

A common strategy to form the aziridine portion of the spirocycle is the Aza-Corey-Chaykovsky reaction. Here is a representative protocol for the synthesis of chiral spiro-aziridine oxindoles, which are precursors to related spirocyclic systems.[8]

  • Preparation of the Sulfonium Ylide:

    • To a stirred suspension of trimethylsulfonium iodide (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

    • Stir the resulting white suspension at 0 °C for 30 minutes.

  • Aziridination Reaction:

    • In a separate flask, dissolve the N-tert-butanesulfinyl ketimine substrate (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

    • Transfer the freshly prepared sulfonium ylide solution to the ketimine solution via cannula.

    • Stir the reaction mixture at -78 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-aziridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1-oxa-5-azaspiro[2.4]heptane core?

A1: Several key strategies have been developed:

  • Intramolecular Alkylation/Cyclization: This often involves the cyclization of a proline derivative containing a suitable leaving group, such as a 4-methyleneprolinate that is subsequently functionalized.[1]

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with activated olefins is a powerful tool for constructing the pyrrolidine ring of the spirocycle.[7]

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable keto-ester precursor can establish the key stereocenter, which is then carried through a subsequent cyclization.[6]

  • Palladium-Catalyzed Spirocyclopropanation: This method can be used to construct the cyclopropane ring of the spirocycle with high stereocontrol.[9]

Q2: How can I confirm the relative and absolute stereochemistry of my final product?

A2: A combination of techniques is essential:

  • NMR Spectroscopy: 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry by observing through-space correlations between protons on different stereocenters.

  • X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry, provided you can obtain single crystals of sufficient quality.

  • Chiral HPLC/SFC: Chiral High-Performance Liquid Chromatography or Supercritical Fluid Chromatography can be used to determine the enantiomeric excess (ee) of your product by separating the enantiomers. Comparison to a racemic or an authenticated enantiopure standard is necessary.

Q3: Are there any safety considerations specific to the synthesis of these compounds?

A3: Yes, several common reagents and intermediates require careful handling:

  • Aziridines: These are often alkylating agents and should be handled with care as potential mutagens.

  • Diazo Compounds: Used in some cyclopropanation reactions, diazo compounds can be explosive and should be handled behind a blast shield and not subjected to heat or grinding.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and must be handled under a strictly inert atmosphere.

  • Heavy Metal Catalysts (Rh, Ru, Pd): These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. All waste should be disposed of according to institutional guidelines for heavy metal waste.

References

Troubleshooting low yields in 1-oxa-5-azaspiro[2.4]heptane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-oxa-5-azaspiro[2.4]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic scaffold. The synthesis is conceptually approached as a two-step process: the initial formation of the precursor, 1-(oxiran-2-ylmethyl)aziridine, followed by its intramolecular cyclization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Low Yields and Side Product Formation

This section is dedicated to addressing the most common issue in organic synthesis: low or inconsistent yields. We will dissect the plausible two-step synthesis of 1-oxa-5-azaspiro[2.4]heptane and provide targeted advice for each stage.

Part 1: Synthesis of the Precursor, 1-(oxiran-2-ylmethyl)aziridine

The synthesis of the N-alkylated aziridine precursor is typically achieved by the reaction of aziridine with an epoxide-containing alkylating agent, such as epichlorohydrin.

Question 1: I am observing very low or no formation of the desired 1-(oxiran-2-ylmethyl)aziridine precursor. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in this initial step often points to issues with the reactants' stability, stoichiometry, or the reaction conditions. Aziridine itself can be prone to polymerization, especially under acidic conditions.

Potential Causes and Solutions:

  • Aziridine Polymerization: Aziridine is susceptible to acid-catalyzed polymerization. Ensure all glassware is dry and free of acidic residues. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture and carbon dioxide.

  • Incorrect Stoichiometry: A common pitfall is the di-alkylation of aziridine or subsequent reaction of the product with the starting materials. A slight excess of aziridine can be used to favor the mono-alkylation product. However, this must be carefully balanced as excess aziridine can complicate purification.

  • Suboptimal Reaction Temperature: The reaction of aziridine with epichlorohydrin is exothermic. The initial mixing should be done at a low temperature (e.g., 0 °C) with slow, portion-wise addition of the epichlorohydrin to a solution of aziridine. The reaction can then be allowed to slowly warm to room temperature.

  • Inappropriate Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), should be used to scavenge the HCl formed during the reaction. This prevents the protonation of aziridine and subsequent polymerization.

ParameterRecommended ConditionRationale
Reactant Ratio Aziridine:Epichlorohydrin (1.2:1)A slight excess of aziridine favors mono-alkylation.
Temperature Initial addition at 0 °C, then warm to RTControls the exothermic reaction and minimizes side reactions.
Solvent Aprotic, non-polar (e.g., DCM, THF)Prevents side reactions with the solvent.
Base Triethylamine (1.1 equivalents)Neutralizes HCl without competing in the reaction.

Experimental Protocol: Synthesis of 1-(oxiran-2-ylmethyl)aziridine

  • To a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add freshly distilled aziridine (1.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Add a solution of epichlorohydrin (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by vacuum distillation to obtain 1-(oxiran-2-ylmethyl)aziridine.

Part 2: Intramolecular Cyclization to 1-oxa-5-azaspiro[2.4]heptane

The key step in forming the spirocyclic system is the intramolecular cyclization of 1-(oxiran-2-ylmethyl)aziridine. This can be promoted by either acid or base catalysis, each with its own set of challenges.

Question 2: My intramolecular cyclization is resulting in a low yield of the desired 1-oxa-5-azaspiro[2.4]heptane. I am observing multiple unidentified byproducts. What could be going wrong?

Answer:

The low yield in the cyclization step is often due to incorrect regioselectivity of the epoxide ring-opening, intermolecular side reactions, or decomposition of the product. The choice of catalyst (acid or base) is critical in directing the reaction pathway.

Troubleshooting Strategies:

  • Acid-Catalyzed Cyclization:

    • Mechanism: An acid catalyst protonates the epoxide oxygen, making the epoxide carbons more electrophilic. The aziridine nitrogen then acts as an intramolecular nucleophile.

    • Potential Issue - Lack of Regioselectivity: The protonated epoxide can be attacked at either the more substituted (C2) or less substituted (C3) carbon. Attack at the less substituted carbon leads to the desired 5-membered ring of the spirocycle. Attack at the more substituted carbon would lead to a 6-membered ring, which is a common side product.

    • Solution: Lewis acids, such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃), can offer better regiocontrol compared to Brønsted acids by coordinating to the epoxide oxygen and directing the nucleophilic attack. The use of a non-coordinating solvent like dichloromethane is recommended.

  • Base-Catalyzed Cyclization:

    • Mechanism: A strong, non-nucleophilic base deprotonates the aziridine nitrogen, forming a more potent nucleophile that attacks one of the epoxide carbons.

    • Potential Issue - Intermolecular Polymerization: The deprotonated aziridine can react with another molecule of the epoxide precursor, leading to oligomers or polymers.

    • Solution: Employing high-dilution conditions can significantly favor the intramolecular cyclization over intermolecular reactions. This involves the slow addition of the precursor to a solution of the base in a large volume of solvent. Strong, sterically hindered bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are preferred.

Comparative Table of Cyclization Conditions:

Catalyst TypeExample CatalystAdvantagesPotential Disadvantages
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Readily available, simple to use.Poor regioselectivity, potential for side reactions.
Lewis Acid Scandium triflate (Sc(OTf)₃)Can offer improved regioselectivity.[1]More expensive, requires anhydrous conditions.
Strong Base Sodium hydride (NaH)Promotes attack at the less hindered carbon.Requires high dilution, risk of intermolecular reactions.

Workflow for Optimizing Intramolecular Cyclization:

G cluster_0 Initial Low Yield cluster_1 Troubleshooting Path cluster_2 Outcome start Low Yield of Spirocycle catalyst Analyze Byproducts: - Isomeric Mixture? - Polymeric material? start->catalyst acid_path Try Lewis Acid Catalyst (e.g., Sc(OTf)₃) for better regiocontrol catalyst->acid_path Isomeric byproducts observed base_path Try Base-Catalyzed Cyclization under High Dilution catalyst->base_path Polymeric material observed conditions Optimize Reaction Conditions: - Temperature - Concentration - Solvent acid_path->conditions base_path->conditions purification Refine Purification: - Avoid acidic silica gel - Consider distillation conditions->purification end Improved Yield purification->end G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization aziridine Aziridine precursor 1-(oxiran-2-ylmethyl)aziridine aziridine->precursor epichlorohydrin Epichlorohydrin epichlorohydrin->precursor product 1-oxa-5-azaspiro[2.4]heptane precursor->product Acid or Base Catalysis

References

Technical Support Center: N-Debenzylation of Protected Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-debenzylation in the context of azaspiro compound synthesis. Azaspirocycles are privileged scaffolds in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved physicochemical properties.[1] However, the removal of the N-benzyl protecting group from these often sterically hindered and conformationally restricted structures can be a significant challenge.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common issues encountered during the N-debenzylation of protected azaspiro compounds.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: The reaction is slow, stalls, or fails to go to completion.

This is one of the most frequent challenges in the N-debenzylation of azaspiro compounds. Several factors can contribute to this issue.

Question: My Pd/C catalyzed hydrogenation of an N-benzyl azaspiro compound is extremely sluggish. What's the likely cause and how can I fix it?

Answer:

The primary suspect in slow or stalled hydrogenolysis of N-benzyl amines, especially those embedded in complex structures like azaspirocycles, is catalyst poisoning .[2] The nitrogen atom of your azaspiro compound (both the starting material and the debenzylated product) can strongly coordinate to the palladium surface, effectively blocking the active sites required for catalysis.[3] The unique stereochemistry of azaspiro compounds can sometimes exacerbate this issue due to preferential binding conformations.

Troubleshooting Steps:

  • Introduce an Acidic Additive: The most effective way to mitigate catalyst poisoning by the amine is to add a stoichiometric amount of a mild acid. Acetic acid is a common choice.[4][5] The acid protonates the basic nitrogen, preventing it from binding to the palladium catalyst. This leaves the catalyst free to perform the hydrogenolysis. In some challenging cases, stronger acids like trifluoroacetic acid (TFA) or the use of acidic solvents can be beneficial, but care must be taken to avoid undesired side reactions with other functional groups.[5]

  • Switch to a More Robust Catalyst: If Pd/C is failing, consider using Pearlman's catalyst (Pd(OH)₂/C).[6][7] It is often more effective for the debenzylation of substrates containing basic nitrogen groups and can be less susceptible to poisoning.[2] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone for some challenging debenzylations.[6]

  • Increase Catalyst Loading & Hydrogen Pressure: While not the most elegant solution, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes overcome partial poisoning.[8] Similarly, increasing the hydrogen pressure can enhance the reaction rate.[6] However, be aware that higher pressures may also increase the risk of over-reduction of other functional groups.

  • Consider a Heterogeneous Acid Catalyst Additive: Recent studies have shown that a solid acid catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), can significantly facilitate Pd/C-catalyzed hydrogenative debenzylation.[3] This approach has the advantage of easy removal of the acidic promoter by filtration along with the palladium catalyst.[3]

Question: I'm using catalytic transfer hydrogenation with ammonium formate, but the reaction is incomplete. What should I try?

Answer:

Catalytic transfer hydrogenation (CTH) is an excellent, milder alternative to using hydrogen gas.[9] However, incomplete reactions can still occur.

Troubleshooting Steps:

  • Optimize the Hydrogen Donor: While ammonium formate is widely used, other hydrogen donors can be more effective for specific substrates.[9] Consider screening other donors like formic acid, cyclohexene, or 1,4-cyclohexadiene.[9][10] Note that the choice of hydrogen donor can influence chemoselectivity. For instance, with some catalysts, cyclohexene is preferred for O-debenzylation but may require an acid co-catalyst, while formic acid might be less efficient for N-debenzylation.[10]

  • Solvent Choice is Crucial: The choice of solvent can significantly impact the efficiency of CTH. Protic solvents like methanol or ethanol are generally good choices for reactions with ammonium formate.[11] Ensure your substrate and the ammonium formate are soluble in the chosen solvent.

  • Check Catalyst Activity: Ensure your Pd/C catalyst is active. Older catalysts or those from certain suppliers may have lower activity.[12] If you suspect catalyst deactivation, try a fresh batch from a reputable supplier. Catalyst deactivation can also occur if your substrate contains impurities like sulfur or phosphorus compounds.[13]

Issue 2: Undesired Side Reactions and Byproducts

The formation of unexpected products can complicate purification and reduce the yield of your desired debenzylated azaspiro compound.

Question: I'm observing the saturation of aromatic rings in my molecule as a side product. How can I improve the selectivity for N-debenzylation?

Answer:

Aromatic ring saturation is a known side reaction during hydrogenolysis, especially under harsh conditions.[2] To favor C-N bond cleavage over ring reduction:

Troubleshooting Steps:

  • Modify Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often favor debenzylation over ring saturation.[2]

  • Employ Catalytic Transfer Hydrogenation (CTH): CTH using a hydrogen donor like ammonium formate or cyclohexene is generally milder and more selective than using hydrogen gas, reducing the risk of over-reduction.[2]

  • Choose a More Selective Catalyst: In some cases, catalysts other than Pd/C may offer better selectivity. For example, the Rosenmund catalyst (Pd/BaSO₄) has been used for efficient debenzylation of N-benzyltetrazoles under CTH conditions and may offer different selectivity profiles.[14]

Question: My azaspiro compound contains other sensitive functional groups (e.g., Cbz, esters, nitro groups). How can I selectively remove the N-benzyl group?

Answer:

Achieving chemoselectivity is a common challenge in multi-step synthesis.[15]

Troubleshooting Steps:

  • Orthogonal Protecting Group Strategy: For future syntheses, consider using an N-protecting group that can be removed under conditions that do not affect other functionalities. For example, a Boc group is removed with acid, while a Cbz group is typically removed by hydrogenolysis.[16]

  • Careful Selection of Debenzylation Method:

    • Catalytic Hydrogenation (Pd/C, H₂): This method is generally incompatible with reducible groups like alkynes, alkenes, and sometimes nitro groups.[17]

    • Birch Reduction (Na/NH₃): This powerful reductive method can be an alternative for substrates intolerant to catalytic hydrogenation. However, it can reduce aromatic rings and conjugated systems.[17]

    • Oxidative Debenzylation: For substrates that are sensitive to reduction, oxidative methods can be an excellent alternative. Reagents like ceric ammonium nitrate (CAN)[18] or systems generating bromo radicals (e.g., KBr/Oxone)[19] can selectively debenzylate N-benzyl amines and amides. Laccase-mediated oxidative debenzylation offers an environmentally benign option.[20][21]

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there any non-reductive methods to remove an N-benzyl group from an azaspiro compound?

A1: Yes. Oxidative methods are a powerful alternative, especially when your molecule contains other reducible functional groups.[19]

  • Ceric Ammonium Nitrate (CAN): Treatment of tertiary N-benzyl amines with aqueous CAN can lead to clean N-debenzylation, affording the secondary amine.[22][18]

  • Alkali Metal Bromide/Oxone: This system generates bromo radicals in situ, which can efficiently debenzylate N-benzyl amides and amines under mild conditions.[19][23]

  • Laccase-Mediated Oxidation: Enzymatic methods using laccase and a mediator like TEMPO provide a green and selective alternative for oxidative N-debenzylation.[20][21]

Q2: My azaspiro compound is sterically very hindered. What is the best approach for N-debenzylation?

A2: Steric hindrance can significantly slow down catalytic reactions. For highly hindered substrates:

  • Elevated Temperature and Pressure: For catalytic hydrogenation, increasing the temperature and hydrogen pressure may be necessary.[6]

  • Combination Catalysts: A mixture of Pd/C and Pd(OH)₂/C has been shown to be effective for debenzylating sterically hindered substrates where either catalyst alone failed.[6]

  • Acid-Catalyzed Deprotection: In some cases, strong Lewis or Brønsted acids can cleave the N-benzyl group, although this method is substrate-dependent and can require harsh conditions.[24]

Q3: Can I recycle my palladium catalyst after the reaction?

A3: While heterogeneous palladium catalysts can be recovered by filtration, their activity may decrease upon reuse due to poisoning by the amine product or residual starting material.[3] If you plan to recycle the catalyst, thorough washing is essential. However, for consistent results, especially in a drug development setting, using a fresh batch of catalyst for each reaction is often recommended.

Q4: What are the safety considerations when working with Pd/C and hydrogen?

A4: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents like methanol or ethanol.[12] Always handle Pd/C in a well-ventilated fume hood. When filtering the catalyst, keep the filter cake wet with solvent to prevent ignition. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. Using a hydrogen balloon is a common lab-scale technique, but for larger scales or higher pressures, a dedicated hydrogenation apparatus with appropriate safety features is mandatory.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Debenzylation via Catalytic Hydrogenation with an Acidic Additive

This protocol is a good starting point for overcoming catalyst poisoning in the debenzylation of azaspiro compounds.

Step-by-Step Methodology:

  • To a solution of the N-benzyl azaspiro compound (1.0 mmol) in ethanol or methanol (20 mL), add acetic acid (1.0-1.5 mmol).

  • Carefully add 10% Pd/C or 20% Pd(OH)₂/C (10-20 mol% catalyst loading) to the solution.

  • The reaction vessel is purged with nitrogen, then evacuated and backfilled with hydrogen gas (a balloon is suitable for atmospheric pressure).

  • The reaction mixture is stirred vigorously at room temperature or heated (e.g., 40-60 °C) as needed.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. Keep the Celite® pad wet with the solvent during filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then subjected to a standard aqueous work-up and purified by column chromatography to afford the desired debenzylated azaspiro compound.[17]

Protocol 2: General Procedure for N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)

This method is ideal for substrates sensitive to high pressures of hydrogen gas.

Step-by-Step Methodology:

  • Dissolve the N-benzyl azaspiro compound (1.0 mmol) in methanol (20 mL).

  • Add ammonium formate (5.0 mmol) to the solution.

  • Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.

  • The mixture is stirred at room temperature or gently heated (e.g., to reflux) and the reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the catalyst is removed by filtration through Celite®.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product for further purification.[9]

Data Summary: Comparison of N-Debenzylation Methods
MethodTypical ConditionsAdvantagesDisadvantagesKey Considerations
Catalytic Hydrogenation 10% Pd/C or 20% Pd(OH)₂/C, H₂ (1-50 atm), RT-60°C, EtOH/MeOH[6][17]High yields, clean reaction, catalyst is easily removed.Susceptible to catalyst poisoning by amines; may reduce other functional groups.[2]Use of acidic additives is often necessary; Pearlman's catalyst is preferred for N-containing substrates.[2]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, RT-reflux[9]Milder conditions, avoids use of H₂ gas, often more chemoselective.[2]May be slower than direct hydrogenation; requires removal of the hydrogen donor byproduct.Good for substrates with reducible groups sensitive to H₂ gas.
Birch Reduction Na, liquid NH₃, -78°C to -33°C[17]Effective for substrates intolerant to hydrogenation.Harsh cryogenic conditions, hazardous reagents, may reduce aromatic rings.[17]A powerful but less selective method for robust substrates.
Oxidative Debenzylation CAN, aq. MeCN; or KBr, Oxone, MeCN/H₂O[22][19]Orthogonal to reductive methods; good for substrates with reducible groups.Requires stoichiometric oxidant, may affect other oxidizable groups.Excellent for achieving chemoselectivity in complex molecules.

Part 4: Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Failed N-Debenzylation

G start Reaction Stalled/ Incomplete Conversion poisoning Suspect Catalyst Poisoning start->poisoning conditions Suboptimal Conditions? poisoning->conditions No add_acid Add Acetic Acid poisoning->add_acid Yes side_reactions Side Reactions Observed? conditions->side_reactions No change_solvent Optimize Solvent conditions->change_solvent Yes milder_cond Lower Temp./Pressure side_reactions->milder_cond Yes (Over-reduction) switch_method Switch to CTH or Oxidative Method side_reactions->switch_method Yes (Chemoselectivity issue) change_catalyst Switch to Pd(OH)2/C or Combination Catalyst add_acid->change_catalyst Still slow increase_loading Increase Catalyst Loading/ H2 Pressure change_catalyst->increase_loading Still slow change_h_donor Change Hydrogen Donor (for CTH) change_solvent->change_h_donor

Caption: Troubleshooting workflow for incomplete N-debenzylation.

Diagram 2: Decision Pathway for Selecting an N-Debenzylation Method

G start Select N-Debenzylation Method for Azaspiro Compound reducible_groups Other Reducible Groups Present? (alkenes, NO2, etc.) start->reducible_groups acid_labile Acid-Labile Groups Present? reducible_groups->acid_labile No oxidative Oxidative Debenzylation (CAN, KBr/Oxone) reducible_groups->oxidative Yes hydrogenolysis Catalytic Hydrogenation (Pd/C, H2, with Acid) acid_labile->hydrogenolysis No cth Catalytic Transfer Hydrogenation (CTH) acid_labile->cth Yes steric_hindrance High Steric Hindrance? harsh_reductive Harsh Conditions (High T/P, Birch Reduction) steric_hindrance->harsh_reductive Yes hydrogenolysis->steric_hindrance

Caption: Decision tree for choosing the appropriate N-debenzylation method.

References

Side reactions in the synthesis of spiro-oxazolidinones and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide and FAQs

Welcome to the technical support center for the synthesis of spiro-oxazolidinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these complex heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to help you troubleshoot and optimize your synthetic routes effectively.

Spiro-oxazolidinones are privileged scaffolds in medicinal chemistry due to their rigid three-dimensional structure, which can lead to enhanced biological activity and improved physicochemical properties.[1][2] However, their synthesis is often plagued by challenges, including the formation of side products and difficulties in achieving high yields and diastereoselectivity. This guide addresses the most common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a very low yield of my desired spiro-oxazolidinone. What are the likely causes and how can I improve it?

Low yield is a common frustration. The root cause often lies in one of several factors related to reaction conditions and substrate reactivity.

Possible Causes & Solutions:

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. For instance, in [3+2] annulation reactions of azadienes with haloalcohols, cesium carbonate (Cs₂CO₃) was found to be the optimal base.[3] The use of other bases like K₃PO₄, K₂CO₃, or NaH can mediate the reaction, but with varying success.[3] Soluble bases like triethylamine can lead to a rapid generation of reactive intermediates, which may promote side reactions like dimerization.[4] In contrast, insoluble bases such as K₂CO₃ can facilitate a slow and controlled reaction, minimizing these undesired pathways.[4] The solvent also plays a crucial role; in some systems, acetonitrile (MeCN) or 1,2-dichloroethane (DCE) have been shown to provide significantly better yields than other common solvents like THF, DMF, or DMSO.[3][4]

    Parameter Observation from Literature Recommendation
    Base Insoluble bases like Cs₂CO₃ or K₂CO₃ often provide better yields by controlling the concentration of reactive intermediates.[3][4]Screen a panel of both inorganic (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and organic (e.g., DBU) bases. Start with an insoluble base if dimerization is suspected.
    Solvent Yields can be highly solvent-dependent. For example, MeCN and DCE have been shown to be superior in specific spiro-oxazolidinone syntheses.[3][4]Test a range of solvents with varying polarities (e.g., DCE, MeCN, THF, Toluene). The optimal solvent will depend on the specific substrates.
  • Steric Hindrance: Bulky substituents on your starting materials can significantly hinder the reaction. For example, substituents at the ortho-position of an aromatic ring on one of the reactants led to a significant decrease in yield in one study.[4]

    • Troubleshooting: If you suspect steric hindrance is the issue, you may need to reconsider your synthetic design. Is it possible to introduce the bulky group at a later stage? Alternatively, increasing the reaction temperature or using a more active catalyst might help overcome the steric barrier, but be mindful that this could also increase side reactions.

  • Incorrect Stoichiometry: The molar ratio of your reactants is crucial. In some cases, using a slight excess of one reactant can drive the reaction to completion. For the synthesis of trifluoromethylated spiroisoxazolones, using 1.2 equivalents of the nitrile imine precursor was found to be optimal to compensate for its dimerization.[4] However, a larger excess (1.5 equivalents) led to reduced yields due to an increase in side reactions.[4]

    • Troubleshooting: Systematically vary the stoichiometry of your reactants (e.g., 1:1, 1:1.2, 1.2:1) to find the optimal ratio for your specific system.

Q2: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Controlling the stereochemistry at the spirocyclic center is a primary challenge. The formation of multiple diastereomers complicates purification and reduces the yield of the desired product.

Controlling Diastereoselectivity:

  • Catalyst Choice: For catalyzed reactions, the choice of catalyst is paramount. For example, a titanium-catalyzed cyclization between isatins and 5-methoxyoxazoles afforded spiro[3,3′-oxindoleoxazolines] with excellent diastereoselectivity (dr >99:1).[1]

    • Troubleshooting: If you are using a catalyst, explore different Lewis acids (e.g., TiCl₄, Sc(OTf)₃) or organocatalysts. The coordination of the catalyst to the substrates can create a more ordered transition state, favoring the formation of one diastereomer over the other.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. Reactions run at lower temperatures are more sensitive to the small energy differences between the transition states leading to different diastereomers. One study noted that both elevating the temperature to 50 °C and lowering it to 0 °C resulted in diminished yields, indicating an optimal temperature exists for both yield and selectivity.[4]

    • Troubleshooting: Try running your reaction at a lower temperature (e.g., 0 °C or -78 °C). This may slow down the reaction rate, so you might need to increase the reaction time accordingly.

  • Solvent Effects: The solvent can influence the conformation of the transition state. Experimenting with different solvents can sometimes lead to improved diastereoselectivity.

Below is a diagram illustrating how different approaches of reactants can lead to the formation of different diastereomers.

G cluster_0 Reactant Approach cluster_1 Transition States cluster_2 Products Reactant A Reactant A TS1 Transition State 1 (Lower Energy) Reactant A->TS1 Favorable Approach TS2 Transition State 2 (Higher Energy) Reactant A->TS2 Unfavorable Approach Reactant B Reactant B Reactant B->TS1 Reactant B->TS2 Diastereomer1 Major Diastereomer TS1->Diastereomer1 Major Pathway Diastereomer2 Minor Diastereomer TS2->Diastereomer2 Minor Pathway

Caption: Diastereomer formation pathways.

Q3: I'm observing the formation of a significant amount of dimer from one of my starting materials. How can I prevent this?

Dimerization is a common side reaction, especially when dealing with highly reactive intermediates like nitrile imines.[4]

Prevention Strategies:

  • Controlled Generation of Reactive Intermediates: As mentioned earlier, using an insoluble base like K₂CO₃ can help maintain a low stationary concentration of the reactive intermediate, which minimizes dimerization.[4] This is often more effective than using a soluble base that generates the intermediate in a large burst.

  • In Situ Generation and Trapping: The most effective strategy is to generate the reactive species in the presence of its reaction partner so that it is "trapped" in the desired reaction before it has a chance to dimerize. Ensure that both reactants are present in the reaction vessel before adding the reagent that initiates the formation of the reactive intermediate (e.g., the base).

G cluster_0 Reaction Pathways A Precursor B Reactive Intermediate A->B Base D Desired Spiro-oxazolidinone B->D + Reactant Partner (Desired Pathway) E Dimer Side Product B->E + Another Intermediate (Side Reaction) B->E C Reactant Partner C->D

Caption: Competing pathways for a reactive intermediate.

Q4: My product seems to be unstable and I'm having trouble with purification. What are some best practices?

Spiro-oxazolidinones can sometimes be sensitive to acidic or basic conditions, and their purification can be challenging due to similar polarities of byproducts.

Purification Best Practices:

  • Chromatography Conditions:

    • Silica Gel: Standard silica gel chromatography is the most common method. However, the slightly acidic nature of silica can sometimes cause degradation of sensitive compounds.

    • Neutralized Silica: If you suspect your compound is acid-sensitive, you can use silica gel that has been neutralized by washing it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate).

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if you are still facing issues with silica.

  • Crystallization: If your spiro-oxazolidinone is a solid, recrystallization can be an excellent method for purification, especially for removing closely related impurities. Screen a variety of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane, ethanol) to find one that gives good quality crystals.

  • Avoid Harsh Conditions: During workup and purification, avoid strong acids or bases unless you know your compound is stable. Use a saturated solution of sodium bicarbonate to neutralize any acid, and brine to wash your organic layers. Ensure solvents are removed under reduced pressure at a moderate temperature to prevent thermal degradation.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiro-oxazolidinones via [3+2] Annulation

This protocol is adapted from a transition-metal-free synthesis of spiro-oxazolidines and can be used as a starting point for optimization.[3][5]

Materials:

  • Azadiene derivative (1.0 equiv)

  • Haloalcohol (e.g., 2-bromoethanol) (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the azadiene derivative (0.27 mmol, 1.0 equiv) and cesium carbonate (0.67 mmol, 2.5 equiv).

  • Add anhydrous acetonitrile (2.0 mL) to the flask and stir the suspension.

  • Add the haloalcohol (0.40 mmol, 1.5 equiv) dropwise to the mixture at room temperature.

  • Critical Step: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material (azadiene) will indicate the reaction is proceeding. This is crucial to avoid unnecessarily long reaction times which can lead to side product formation.

  • Once the reaction is complete (as judged by TLC, typically 2-4 hours), quench the reaction by adding deionized water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro-oxazolidinone.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in spiro-oxazolidinone synthesis.

G cluster_solutions Optimization Strategies Start Start Synthesis Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Problem Problem Identified? Analyze->Problem LowYield Low Yield Problem->LowYield Yes, Low Yield PoorSelectivity Poor Selectivity Problem->PoorSelectivity Yes, Poor Selectivity SideProducts Side Products (e.g., Dimers) Problem->SideProducts Yes, Side Products Success Successful Synthesis Problem->Success No Sol1 Vary Base/Solvent/ Temperature LowYield->Sol1 Sol2 Screen Catalysts/ Lower Temperature PoorSelectivity->Sol2 Sol3 Use Insoluble Base/ Control Stoichiometry SideProducts->Sol3 Sol1->Start Re-run Sol2->Start Re-run Sol3->Start Re-run

Caption: A general troubleshooting workflow.

References

Technical Support Center: Improving the Resolution of Enantiomers of 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 5-azaspiro[2.4]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with these valuable spirocyclic scaffolds. The unique conformational rigidity of the 5-azaspiro[2.4]heptane core makes it a privileged motif in medicinal chemistry, notably as a key component in antiviral agents like Ledipasvir.[1] However, this same structural rigidity presents specific challenges for separating enantiomers.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during experimental work. We will explore the causality behind methodological choices and provide validated protocols to ensure reliable and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses high-level questions and provides initial guidance on selecting and optimizing a resolution strategy.

Q1: I have a new racemic 5-azaspiro[2.4]heptane derivative. Which resolution method should I try first?

A1: The choice of method depends largely on the scale of the resolution and the physicochemical properties of your derivative.

  • For small-scale (analytical to <1g): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the fastest and most direct method.[2] It provides a clear picture of the separability and allows for the purification of small quantities of each enantiomer for initial biological testing.

  • For large-scale (multi-gram to kg): Diastereomeric salt crystallization is often the most economical and scalable method.[2][3] This "classical" approach is widely used in industrial settings but requires more intensive screening and optimization of chiral resolving agents and solvents.[2]

  • If other methods fail: Kinetic resolution, either enzymatic or chemical, can be an effective alternative.[4][5][6] This is particularly useful if one enantiomer reacts significantly faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enriched enantiomer.

Q2: My enantiomeric excess (ee) is consistently low after diastereomeric salt crystallization. What are the most common causes?

A2: Low enantiomeric excess after a single crystallization is common and typically points to one of three areas:

  • Suboptimal Solvent System: The difference in solubility between the two diastereomeric salts may not be significant enough in the chosen solvent. A systematic screening of solvents with varying polarities is crucial.[7]

  • Incorrect Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine is a critical parameter.[3] Using a sub-stoichiometric amount of the resolving agent can sometimes improve the ee of the crystallized salt.

  • Inadequate Equilibration/Cooling: Crystallization is a thermodynamic process. Insufficient time for equilibration or crashing the solid out of solution by cooling too rapidly can lead to co-precipitation of both diastereomers.

Q3: Why am I seeing poor peak shape (e.g., tailing, broadening) for my spirocyclic amine on a chiral HPLC column?

A3: Poor peak shape for basic compounds like 5-azaspiro[2.4]heptane derivatives is often due to undesirable secondary interactions with the stationary phase.[8] The primary amine or secondary amine moiety can interact strongly with residual acidic silanol groups on the silica support of the chiral stationary phase (CSP). To mitigate this, add a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA) for normal phase, or a buffer for reversed-phase chromatography.

Q4: Can I use the same chiral HPLC column for both analytical determination of ee and preparative separation?

A4: Yes, it is common practice to develop a method on an analytical column (typically 4.6 mm ID) and then scale it up to a larger-diameter preparative column (e.g., 20-50 mm ID) packed with the same chiral stationary phase. However, direct scaling requires careful adjustment of flow rates and sample loading to maintain resolution. The sample solubility in the mobile phase becomes a critical factor in preparative scale to avoid column blockage and peak distortion.[9]

Section 2: In-Depth Troubleshooting Guide: Chiral HPLC/SFC Method Development

Direct separation by chiral chromatography is a powerful tool for resolving 5-azaspiro[2.4]heptane derivatives.[10][11] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including amines.[12][13]

Q5: My enantiomers are co-eluting (not separating) on a polysaccharide-based column (e.g., Chiralpak® IA, IC). What is my troubleshooting strategy?

A5: Co-elution means the chiral stationary phase is not discriminating between the enantiomers under the current conditions. A systematic approach is required.

Troubleshooting Workflow for Co-eluting Peaks

G start Start: Co-elution Observed step1 Step 1: Change Mobile Phase Modifier (e.g., switch EtOH to IPA, add DEA/TEA) start->step1 step2 Step 2: Alter Alcohol/Alkane Ratio (e.g., from 90:10 Hex/IPA to 80:20) step1->step2 No improvement end Resolution Achieved step1->end Resolution! step3 Step 3: Try a Different Alcohol (e.g., n-Propanol, Butanol) step2->step3 No improvement step2->end Resolution! step4 Step 4: Change Temperature (Decrease temp first, e.g., to 15°C) step3->step4 No improvement step3->end Resolution! step5 Step 5: Switch to a Different CSP (e.g., from Amylose to Cellulose-based, or vice-versa) step4->step5 No improvement step4->end Resolution! step5->end Resolution!

Caption: Troubleshooting Decision Tree for Chiral HPLC.

Causality Explained:

  • Step 1 (Modifier): The alcohol modifier (e.g., isopropanol, ethanol) and basic additive play a crucial role in the hydrogen bonding and ionic interactions between your spiro-amine and the CSP.[8] Changing the modifier can fundamentally alter these interactions and induce selectivity.

  • Step 2 (Ratio): Adjusting the polarity of the mobile phase by changing the alkane/alcohol ratio modifies the elution strength. This can affect the residence time of the analyte on the CSP, giving more (or less) opportunity for chiral recognition to occur.

  • Step 4 (Temperature): Enantiomeric separation is a thermodynamically driven process. Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to improved resolution. However, the effect is unpredictable and sometimes increasing temperature helps.

  • Step 5 (Different CSP): Amylose- and cellulose-based CSPs have different helical structures, leading to distinct chiral recognition mechanisms.[13] If one backbone doesn't work, the other often will. For example, a derivative of 5-azaspiro[2.4]heptane-6-carboxylic acid was successfully resolved on a Chiralpak® IA (amylose-based) column.[1]

Q6: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing separation?

A6: Reducing analysis time involves balancing speed with efficiency.

  • Increase Flow Rate: This is the most direct way to shorten run time. However, be aware that chiral separations often operate at a slower optimal flow rate. Increasing it too much can cause a rapid drop in resolution.

  • Increase Elution Strength: Gradually increase the percentage of the alcohol modifier in the mobile phase. This will decrease retention times. Make small, incremental changes (e.g., from 10% to 12% IPA) and monitor the resolution factor.

  • Switch to SFC: Supercritical Fluid Chromatography (SFC) uses supercritical CO2 as the main mobile phase, which has a much lower viscosity than liquid mobile phases. This allows for significantly higher flow rates and much faster analyses, often with improved resolution. SFC is highly effective for preparative-scale separations.[2]

Section 3: In-Depth Troubleshooting Guide: Diastereomeric Salt Resolution

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.[3][7][14]

Q7: I'm screening chiral acids for my 5-azaspiro[2.4]heptane derivative, but nothing is crystallizing. What should I do?

A7: Failure to crystallize indicates that the diastereomeric salts are too soluble in the chosen solvent or that salt formation is incomplete.

Troubleshooting Workflow for Crystallization Failure

G start Start: No Crystallization step1 Step 1: Confirm Salt Formation (Check pH, use NMR or IR) start->step1 step2 Step 2: Change Solvent (Switch to a less polar solvent, e.g., from MeOH to EtOAc or Toluene) step1->step2 Salt confirmed step3 Step 3: Increase Concentration (Carefully evaporate solvent until saturation) step2->step3 Still soluble end Crystals Formed step2->end Success! step4 Step 4: Introduce Anti-Solvent (Slowly add a non-polar solvent like heptane) step3->step4 Still soluble step3->end Success! step5 Step 5: Try a Different Resolving Agent (e.g., switch from Tartaric Acid to Mandelic Acid) step4->step5 Still soluble step4->end Success! step5->end Success!

References

Stability issues of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution.

A Note on Scientific Integrity: Direct, peer-reviewed stability studies on this compound are not extensively available in the public domain. The guidance provided herein is based on established principles of organic chemistry, particularly the known reactivity of the oxazolidine and carbamate functional groups, and is supported by literature on analogous structures. We are committed to providing a scientifically sound and logical framework for your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for identification and resolution.

Issue 1: Rapid Disappearance of the Parent Compound in Aqueous or Protic Solvents

Symptom: You observe a significant decrease in the concentration of this compound over a short period when dissolved in solutions containing water, methanol, or other protic solvents, as determined by LC-MS or NMR analysis.

Underlying Cause: The 1-oxa-5-azaspiro[2.4]heptane core contains an oxazolidine moiety. Oxazolidines are known to be susceptible to hydrolysis, a reaction in which the ring is cleaved by water. This process is often catalyzed by the presence of acid or base. The reaction is reversible and pH-dependent.[1][2] The likely degradation pathway involves the opening of the oxazolidine ring to form a hemiaminal, which can then further hydrolyze to the corresponding amino alcohol and an aldehyde.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound degradation.

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR

  • Sample Preparation: Prepare a solution of this compound in an anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a baseline ¹H NMR spectrum.

  • Initiate Hydrolysis: Add a controlled amount of D₂O to the NMR tube.

  • Time-Course Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., 0, 1, 4, 8, and 24 hours).

  • Data Interpretation: Monitor for the disappearance of the parent compound's characteristic peaks and the appearance of new signals corresponding to the ring-opened amino alcohol and aldehyde products. The presence of ring-opened intermediates can be observed through this method.[1]

Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe poor reproducibility in your biological assay results, such as variable IC₅₀ values or inconsistent cellular responses.

Underlying Cause: If your assay buffer is aqueous and has a pH outside the neutral range, the compound may be degrading during the assay incubation period. This would lead to a lower effective concentration of the active compound, resulting in variability.

Mitigation Strategies:

  • Formulation: Prepare stock solutions in an anhydrous aprotic solvent like DMSO. Minimize the concentration of the DMSO stock in the final aqueous assay medium (typically ≤ 0.5%).

  • pH Control: Ensure your assay buffer is maintained at a stable, near-neutral pH (7.2-7.4).

  • Time-Lapse Stability Test: Perform a stability study of the compound in your final assay buffer. Incubate the compound in the buffer for the same duration as your assay and then analyze its concentration by LC-MS to quantify any degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The primary concern is the hydrolytic instability of the oxazolidine ring. This five-membered ring is susceptible to cleavage in the presence of water, a reaction that can be accelerated by acidic or basic conditions.

Q2: What are the likely degradation products?

Based on the general mechanism of oxazolidine hydrolysis, the expected degradation products are Benzyl 4-(hydroxymethyl)pyrrolidine-1-carboxylate and formaldehyde.

G cluster_0 Degradation Pathway A This compound B Ring-Opened Hemiaminal Intermediate A->B + H₂O (Hydrolysis) C Benzyl 4-(hydroxymethyl)pyrrolidine-1-carboxylate B->C Ring Fission D Formaldehyde B->D Ring Fission

Caption: Hypothesized hydrolytic degradation pathway.

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: Store as a solid in a tightly sealed container, protected from moisture and light, at -20°C for long-term storage.

  • In Solution: For stock solutions, use anhydrous aprotic solvents such as DMSO or DMF. Store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Do not store in aqueous solutions for extended periods.

Q4: Which solvents should I avoid?

Avoid protic solvents, especially water, methanol, and ethanol, for long-term storage or for reactions where the compound's stability is critical. If a protic solvent is necessary, it should be anhydrous, and the experiment should be conducted promptly.

Q5: How can I confirm the identity and purity of my sample?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC are recommended. Vendor-supplied analytical data can be found on their respective websites.[3][4]

Summary of Stability-Influencing Factors:

FactorImpact on StabilityRecommendation
pH High and low pH values can catalyze hydrolysis.Maintain solutions at a neutral pH (6-8).
Solvent Protic solvents (e.g., water, methanol) can cause degradation.Use anhydrous aprotic solvents (e.g., DMSO, ACN, THF) for storage and as reaction media where possible.
Temperature Higher temperatures accelerate degradation rates.Store solutions at low temperatures (-20°C or -80°C).
Moisture Water is a reactant in the hydrolysis pathway.Store solids and prepare solutions under anhydrous conditions.

References

Technical Support Center: Overcoming Poor Solubility of Spirocyclic Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with spirocyclic compounds in biological assays. The unique three-dimensional and rigid structure of spirocycles, while beneficial for optimizing drug-like properties such as target selectivity, can also lead to high lipophilicity and crystallinity, hindering their dissolution in aqueous assay buffers.[1] This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to help researchers navigate these complexities and obtain reliable, reproducible data.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues related to the poor solubility of spirocyclic compounds during your experiments.

dot

Caption: Troubleshooting workflow for solubility issues.

Issue 1: My dose-response curve is inconsistent and not reproducible.

Possible Cause: This is a classic symptom of compound precipitation.[2][3] The concentration of your compound in the assay is likely not what you think it is, as some of it has crashed out of solution. This can happen either in your high-concentration DMSO stock or, more commonly, upon dilution into the aqueous assay buffer.[2]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your DMSO stock solution (against a light source) and the wells of your assay plate (under a microscope) for any signs of precipitation (e.g., cloudiness, crystals, or film).

  • Solubility Assessment: If you haven't already, perform a kinetic or thermodynamic solubility measurement to understand the solubility limits of your compound in the specific assay buffer.[4][5][6]

  • Optimize Dilution: Revise your dilution protocol. It's often better to perform serial dilutions in 100% DMSO first and then add a small aliquot of each DMSO solution directly to the assay medium.[2] This minimizes the time the compound spends at a high concentration in an aqueous environment where it is less soluble.[2]

  • Reduce Starting Concentration: If precipitation is still an issue, lower the highest concentration in your dose-response curve to a level below the determined solubility limit.[2]

Issue 2: My compound precipitates out of the DMSO stock solution.

Possible Cause: While DMSO is a powerful solvent, some highly crystalline or lipophilic spirocyclic compounds can exceed their solubility limit even in 100% DMSO, especially at high concentrations or after freeze-thaw cycles.[7][8]

Troubleshooting Steps:

  • Lower Stock Concentration: The simplest solution is to prepare a lower concentration stock solution.

  • Gentle Warming and Sonication: Gently warm the stock solution in a 37°C water bath and sonicate to aid dissolution.[9] Be cautious, as heat can degrade some compounds.[9]

  • Co-solvents: For particularly challenging compounds, consider preparing the stock in a mixed solvent system, such as DMSO:water (1:1), which can increase the solubility of some salts.[2]

  • Fresh Preparation: Prepare fresh stock solutions more frequently and avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.[9]

Issue 3: My compound is soluble in DMSO, but crashes out when I add it to my cell culture media or assay buffer.

Possible Cause: This is a very common problem. The sudden change in solvent environment from 100% DMSO to a highly aqueous buffer dramatically reduces the solubility of hydrophobic compounds.

Troubleshooting Steps:

  • Formulation Strategies: This is where formulation science becomes critical. You need to create a more favorable environment for your compound in the aqueous phase. Consider the following options:

    • Co-solvents: Include a small, non-toxic percentage of a co-solvent like ethanol or propylene glycol in your final assay buffer.[10][11] However, always run a vehicle control to ensure the co-solvent itself doesn't affect your assay.[10]

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12] Again, cytotoxicity and interference with the assay must be evaluated.[13]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[14][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[14][15]

  • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous mixing to avoid localized high concentrations that can trigger precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

  • Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[19] It's a rapid, high-throughput measurement that mimics the conditions of many biological assays.[6] However, it can often overestimate the true solubility due to the formation of a supersaturated solution.[4][5][19]

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound.[4][5] It is a more accurate representation of a compound's intrinsic solubility but is a lower throughput and more time-consuming measurement.[20]

Recommendation: For early-stage discovery and troubleshooting HTS assays, kinetic solubility is often sufficient.[6][20] For lead optimization and later-stage development, thermodynamic solubility provides more robust data for formulation development.[4][5][20]

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material Compound in DMSO stockSolid compound (powder)
Measurement Point of precipitationEquilibrium concentration
Throughput HighLow to Medium
Relevance Early discovery, HTSLead optimization, formulation
Typical Result Often higher value"True" solubility

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the cell line. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[21] Some robust cell lines may tolerate up to 1%, while primary cells are often more sensitive.[21] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1% to 1.0%).[9][21]

Q3: Can I use formulation strategies like nanoparticles or amorphous solid dispersions for in vitro assays?

A3: Yes, advanced formulation strategies can be adapted for in vitro use, particularly for compounds that are extremely difficult to solubilize.

  • Nanoparticles: You can formulate your spirocyclic compound into polymeric nanoparticles or lipid-based nanocarriers.[22][23][24][25][26] These formulations can then be dispersed in your assay medium. This approach can enhance solubility and provide sustained exposure of the compound to the cells.[22][24]

  • Amorphous Solid Dispersions (ASDs): An ASD involves dispersing the compound in an amorphous state within a polymer matrix.[27][28][29][30][31] While typically used for oral formulations, a small amount of the ASD can be dissolved to create a concentrated stock, which can then be diluted into the assay buffer. The amorphous form has a higher energy state and thus greater apparent solubility than the crystalline form.[27][30][31]

dot

Caption: Overview of formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution and Serial Dilution

This protocol outlines the best practices for preparing a DMSO stock solution and performing serial dilutions to minimize precipitation.

Materials:

  • Spirocyclic compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Stock Solution Preparation: a. Weigh the desired amount of your compound into a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM). c. Vortex the tube gently until the compound is dissolved.[9] d. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.[9] Gentle warming to 37°C can be used if necessary, but check for compound stability at this temperature.[9] e. Once fully dissolved, visually inspect for any particulates. f. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.[9]

  • Serial Dilution in 100% DMSO: a. Label a series of sterile microcentrifuge tubes for your desired concentration range. b. Add a specific volume of 100% DMSO to all tubes except the first one (which will contain your highest concentration). c. Transfer an equal volume from your stock solution to the second tube to create the first dilution. Mix thoroughly by pipetting up and down. d. Using a fresh pipette tip, transfer the same volume from the second tube to the third tube, and so on, to complete the dilution series.[9]

  • Dosing into the Assay Plate: a. Add a small, consistent volume (e.g., 1 µL) from each DMSO dilution directly into the corresponding wells of your assay plate containing the assay medium. b. Ensure rapid mixing to disperse the compound quickly and minimize precipitation.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a method for determining the kinetic solubility of your compound in a specific buffer.

Materials:

  • Compound stock solution in 100% DMSO (e.g., 10 mM)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader with nephelometry or turbidity reading capabilities

Procedure:

  • Prepare a dilution series of your compound in 100% DMSO as described in Protocol 1.

  • In a 96-well plate, add your aqueous assay buffer to each well (e.g., 198 µL).

  • Add a small volume of each DMSO concentration to the corresponding wells (e.g., 2 µL), resulting in a final DMSO concentration of 1%.

  • Include a buffer-only and a buffer + 1% DMSO control.

  • Seal the plate and incubate at room temperature for a set time (e.g., 2 hours), shaking gently.

  • Measure the light scattering or turbidity in each well using the plate reader.

  • The kinetic solubility is the highest concentration of the compound that does not show a significant increase in light scattering compared to the DMSO control.

References

Technical Support Center: Optimization of Chromatographic Separation of Spiro[2.4]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic separation of spiro[2.4]heptane analogs. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols. Our focus is on delivering practical, field-proven insights grounded in scientific principles to overcome the unique challenges posed by these complex molecules.

Introduction: The Challenge of Separating Spiro[2.4]heptane Analogs

Spiro[2.4]heptane and its analogs are a class of compounds characterized by a cyclopropane ring and a cyclopentane ring sharing a single carbon atom. This rigid, three-dimensional structure is of significant interest in medicinal chemistry and materials science. However, their unique topology presents considerable challenges in chromatographic separation. Analogs often exist as mixtures of closely related stereoisomers (enantiomers and diastereomers) with very similar physicochemical properties, making high-resolution separation a non-trivial task.[1][2]

This guide provides a systematic approach to method development and troubleshooting across High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of spiro[2.4]heptane analogs, particularly for non-volatile or thermally labile derivatives. Chiral HPLC is often essential for resolving enantiomers.[3][4]

Q1: My diastereomers/enantiomers are co-eluting or showing poor resolution (Rs < 1.5). What are the common causes and how can I fix this?

Answer: Poor resolution is the most common challenge and typically stems from a suboptimal choice of stationary phase, mobile phase, or both.[5][6] Here is a systematic approach to troubleshoot this issue:

  • Step 1: Evaluate the Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor for chiral separations.[5]

    • Cause: The chosen CSP does not provide sufficient stereospecific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with your spiro-analog.

    • Solution: Screen different types of CSPs. Polysaccharide-based phases (e.g., cellulose or amylose derivatives like Chiralpak® AD, AS, or Chiralcel® OD, OJ) are highly effective for a broad range of compounds, including spirocycles.[2][5] If one type fails, try another with a different chiral selector.

  • Step 2: Optimize the Mobile Phase. The mobile phase composition dictates selectivity.[7][8][9]

    • Cause: The solvent strength or composition is not optimal for differential partitioning of the isomers.

    • Solution (Normal-Phase): In normal-phase mode (e.g., Hexane/Isopropanol), systematically vary the ratio of the alcohol modifier.[10] Small changes (e.g., from 90:10 to 95:5 Hexane:IPA) can dramatically impact selectivity.[10]

    • Solution (Reversed-Phase): In reversed-phase mode (e.g., Acetonitrile/Water), adjust the organic modifier concentration.[11][12] Sometimes switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.[8][12]

  • Step 3: Adjust Temperature and Flow Rate. These parameters fine-tune the separation.[5]

    • Cause: Kinetic and thermodynamic factors may not be optimal.

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This provides more time for interaction with the stationary phase, often improving resolution at the cost of longer run times. Also, evaluate the effect of temperature. Lower temperatures often enhance enantioselectivity.[5]

Q2: I'm observing significant peak tailing for my spiro-analog peaks. What is the cause?

Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the column or system.

  • Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica support can interact strongly with polar functional groups on your spiro-analog, causing tailing.

    • Solution: Add a mobile phase modifier. For basic analogs, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to the mobile phase.[10] For acidic analogs, add an acidic modifier like acetic acid or trifluoroacetic acid (TFA) (typically 0.1% v/v) to suppress ionization and improve peak shape.

  • Cause 2: Column Contamination or Degradation. Strongly adsorbed impurities from previous injections can create active sites that cause tailing.[1]

    • Solution: Flush the column with a strong solvent (e.g., 100% ethanol or isopropanol for polysaccharide columns) as recommended by the manufacturer.[10][13] If the problem persists after thorough washing, the column may be permanently damaged and require replacement.[13]

  • Cause 3: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks.[5]

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

Troubleshooting Guide: Gas Chromatography (GC)

GC is an excellent technique for volatile and thermally stable spiro[2.4]heptane analogs.[14][15] The primary separation mechanism is based on boiling point and polarity.[14][16]

Q1: My spiro-analog peaks are broad, suggesting poor efficiency. Why is this happening?

Answer: Broad peaks in GC can result from several factors, including improper injection, column issues, or suboptimal temperature programming.

  • Cause 1: Slow Sample Introduction. If the sample is not introduced into the column as a narrow band, peaks will be broad from the start.

    • Solution: Ensure the injector temperature is high enough to rapidly volatilize the sample without causing degradation.[14][17] A good starting point is 25-50°C above the boiling point of the highest-boiling analyte. Also, use a fast injection speed.

  • Cause 2: Column Contamination or Bleed. Contamination at the head of the column can interfere with partitioning, while column bleed at high temperatures reduces efficiency.

    • Solution: Trim the first 10-20 cm from the inlet of the column to remove non-volatile residues.[1] If the problem persists, the column may need replacement. Operate below the column's maximum temperature limit to minimize bleed.

  • Cause 3: Suboptimal Flow Rate or Temperature Program.

    • Solution: Ensure the carrier gas flow rate is optimal for the column diameter. For temperature programming, a slower ramp rate can often improve the separation of closely eluting peaks.

Troubleshooting Guide: Supercritical Fluid Chromatography (SFC)

SFC combines the benefits of both HPLC and GC, using supercritical CO₂ as the primary mobile phase. It is particularly powerful for chiral separations, often providing faster and more efficient results than HPLC.[18][19][20]

Q1: How can I improve the separation of my spiro-analog diastereomers using SFC?

Answer: SFC resolution is highly dependent on the choice of co-solvent, additive, temperature, and backpressure.

  • Step 1: Optimize the Co-solvent.

    • Cause: The polarity and interaction characteristics of the co-solvent are not ideal.

    • Solution: Methanol is the most common co-solvent. Screen other alcohols like ethanol or isopropanol, as they can offer different selectivity. Systematically vary the percentage of the co-solvent in the mobile phase.

  • Step 2: Use Mobile Phase Additives.

    • Cause: Similar to HPLC, secondary interactions can degrade peak shape and resolution.

    • Solution: Additives are crucial in SFC.[19] For neutral or acidic compounds, small amounts of acids may help. For basic compounds, amines are often used. These additives can significantly improve peak shape and alter selectivity.[19]

  • Step 3: Adjust Backpressure and Temperature.

    • Cause: These parameters control the density and solvating power of the supercritical fluid.

    • Solution: Systematically vary the backpressure (e.g., from 100 to 150 bar) and column temperature (e.g., from 30°C to 50°C). These adjustments can fine-tune selectivity and resolution.[21]

Frequently Asked Questions (FAQs)

Q: Which chromatographic technique is best to start with for a new spiro[2.4]heptane analog? A: The choice depends on the analyte's properties. For volatile and thermally stable analogs, GC is a fast and effective starting point.[1] For non-volatile, thermally labile, or enantiomeric mixtures, chiral HPLC or SFC are the preferred techniques.[4][22] SFC is often faster and uses less organic solvent than HPLC, making it an excellent choice for high-throughput screening.[18][20]

Q: How does the substitution pattern on the spiro-rings affect separation? A: The type, position, and stereochemistry of substituents dramatically influence the molecule's polarity, volatility, and shape. This directly impacts its interaction with the stationary phase. Analogs with polar functional groups (e.g., -OH, -COOH, -NH2) will be more retained on polar GC columns or in reversed-phase HPLC. The spatial arrangement of these groups is critical for chiral recognition on a CSP.

Q: Are there any specific sample preparation tips for these analogs? A: Yes. Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase to avoid precipitation on the column.[13] For GC analysis, if your analog contains highly polar functional groups, derivatization (e.g., silylation) can improve volatility and thermal stability. For all techniques, filter your sample through a 0.22 or 0.45 µm filter before injection to prevent particulates from blocking the column frit.[10]

Visualizations and Data

Troubleshooting Workflow for Poor Resolution

This diagram outlines a logical workflow for addressing poor resolution in chiral chromatography, applicable to both HPLC and SFC.

G Start Poor Resolution (Rs < 1.5) CSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CSP ScreenCSPs Screen alternative CSPs (e.g., different selector) CSP->ScreenCSPs No MobilePhase Optimize Mobile Phase CSP->MobilePhase Yes ScreenCSPs->MobilePhase SolventRatio Vary % Modifier (e.g., IPA in Hexane) MobilePhase->SolventRatio Additives Add Modifier? (e.g., 0.1% DEA/TFA) SolventRatio->Additives No Improvement Success Resolution Achieved (Rs >= 1.5) SolventRatio->Success Improved TempFlow Adjust Physical Parameters Additives->TempFlow No Improvement Additives->Success Improved FlowRate Decrease Flow Rate TempFlow->FlowRate Temperature Decrease Temperature FlowRate->Temperature No Improvement FlowRate->Success Improved Temperature->Start No Improvement (Re-evaluate strategy) Temperature->Success Improved

Caption: A troubleshooting workflow for poor peak resolution.

Chromatographic Method Selection Guide

This decision tree helps in selecting the appropriate primary chromatographic technique.

G Analyte New Spiro[2.4]heptane Analog Volatile Is the analog volatile & thermally stable? Analyte->Volatile Chiral Is chiral separation required? Volatile->Chiral No GC Start with Gas Chromatography (GC) Volatile->GC Yes HPLC Start with HPLC (Normal or Reversed-Phase) Chiral->HPLC No ChiralHPLC Use Chiral HPLC Chiral->ChiralHPLC Yes Chiral2 Is chiral separation required? SFC Consider SFC for speed and green chemistry HPLC->SFC ChiralSFC Use Chiral SFC ChiralHPLC->ChiralSFC

Caption: Decision tree for chromatographic method selection.

Table 1: Starting Conditions for Chiral Method Screening

This table provides recommended starting points for screening spiro[2.4]heptane analogs on common polysaccharide-based chiral stationary phases.

ParameterHPLC (Normal Phase)SFCGC (Chiral)
Column Chiralpak® AD-H or Chiralcel® OD-HChiralpak® AD-3 or Chiralcel® OD-3Cyclodextrin-based CSP (e.g., Beta-DEX)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)CO₂ / Methanol (85:15 v/v)Helium or Hydrogen (Carrier Gas)
Flow Rate 1.0 mL/min3.0 mL/min1-2 mL/min
Temperature 25 °C40 °C80-150 °C (Isothermal or Ramp)
Backpressure N/A120 barN/A
Modifier Add 0.1% DEA for basic analytesAdd 0.1% DEA for basic analytesN/A

Experimental Protocol: Chiral HPLC Screening

This protocol outlines a general procedure for screening CSPs to find an initial separation condition for a new spiro[2.4]heptane enantiomeric pair.

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase for the separation of a racemic spiro[2.4]heptane analog.

Materials:

  • HPLC system with UV detector

  • Chiral Columns: Chiralpak® AD-H (Amylose-based), Chiralcel® OD-H (Cellulose-based)

  • HPLC-grade n-Hexane and Isopropanol (IPA)

  • Diethylamine (DEA, optional for basic analytes)

  • Racemic spiro[2.4]heptane analog sample

  • Sample solvent (e.g., Hexane/IPA mixture)

Procedure:

  • Sample Preparation: Dissolve the racemic sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1]

  • Column Installation & Equilibration:

    • Install the first screening column (e.g., Chiralpak® AD-H).

    • Set the mobile phase to n-Hexane/IPA (90:10 v/v). If the analyte is basic, add 0.1% DEA to the IPA modifier bottle.

    • Equilibrate the column at 1.0 mL/min until a stable baseline is achieved (approx. 20-30 minutes).[10]

  • Injection and Data Acquisition:

    • Set the column temperature to 25 °C.

    • Inject 5-10 µL of the prepared sample.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Evaluation:

    • Examine the chromatogram for any sign of peak splitting or separation. Calculate the resolution (Rs) if two peaks are observed.

    • If no separation is observed, proceed to the next mobile phase condition (e.g., change the ratio to 80:20 n-Hexane/IPA).

    • If still no separation, switch to the next screening column (e.g., Chiralcel® OD-H) and repeat steps 2-4.

  • Optimization: Once a "hit" (partial or full separation) is identified, fine-tune the separation by making small, systematic changes to the mobile phase composition, flow rate, and temperature to maximize resolution.[4]

References

Validation & Comparative

A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Design: Harnessing Three-Dimensionality for Enhanced Pharmaceutical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of drug discovery, the quest for novel molecular architectures that confer superior efficacy, selectivity, and pharmacokinetic profiles is perpetual. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp2-rich structures. While successful, this approach often leads to challenges such as poor solubility, metabolic instability, and off-target effects. The strategic shift towards molecules with greater three-dimensionality, a concept often termed "escaping flatland," has brought spirocyclic scaffolds to the forefront of modern drug design.[1][2]

Spirocycles are unique bicyclic systems where two rings are connected by a single, shared quaternary carbon atom.[3][4][5] This structural feature imparts a rigid, well-defined three-dimensional geometry, allowing for a more sophisticated and precise interaction with complex biological targets.[4][6][7] This guide provides a comparative analysis of spirocyclic scaffolds, offering insights into their advantages over traditional acyclic and monocyclic systems, supported by experimental data and practical protocols for researchers in the field. The increasing prevalence of spirocyclic motifs in both clinical candidates and FDA-approved drugs underscores their significance and potential to overcome long-standing challenges in drug development.[2][8][9][10][11]

The Strategic Advantage of Three-Dimensionality: Expanding the Reach in Chemical Space

The primary advantage of spirocycles lies in their inherent three-dimensionality.[3][4] Unlike flat aromatic rings that primarily occupy a two-dimensional plane, spirocyclic scaffolds project functional groups in distinct vectors into three-dimensional space. This allows for more comprehensive exploration of and complementary binding to the intricate, non-planar surfaces of protein binding pockets.[4]

This enhanced spatial arrangement is crucial for achieving high-affinity interactions. The rigid nature of the spirocyclic core reduces the entropic penalty upon binding and pre-organizes the appended functional groups into a conformation that is favorable for interacting with the target.[1][8]

cluster_0 Traditional Scaffolds (e.g., Phenyl Ring) cluster_1 Spirocyclic Scaffolds cluster_2 Drug Target a1 Limited 2D Vector Space a2 Planar Geometry t1 Complex 3D Binding Pocket a2->t1 Suboptimal Fit (Planar Interaction) s1 Multi-directional 3D Vectors s2 Defined Spatial Orientation s3 Conformational Rigidity s2->t1 Enhanced Complementarity (3D Interaction)

Figure 1: Comparison of spatial interaction between 2D and 3D scaffolds and a target.

Comparative Analysis of Physicochemical Properties

The incorporation of a spirocyclic motif can significantly and favorably modulate a molecule's physicochemical profile. This is a critical aspect of drug design, as these properties govern the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

A key descriptor in modern medicinal chemistry is the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count generally correlates with improved clinical success, and is associated with better solubility, higher metabolic stability, and reduced promiscuity.[3][12] Spirocycles, being inherently rich in sp3 carbons, are an excellent tool for increasing the Fsp3 count of a molecule.[3][5]

PropertyTypical Non-Spirocyclic Analog (e.g., Piperazine)Spirocyclic Analog (e.g., Diazaspiro[3.3]heptane)Rationale for Improvement
Aqueous Solubility Moderate to HighHigher The less planar, more 3D structure disrupts crystal lattice packing, and the higher sp3 character can lead to improved solvation.[1]
Lipophilicity (LogD) VariableLower Spirocyclic scaffolds, particularly those containing heteroatoms, can reduce lipophilicity compared to their carbocyclic or aromatic counterparts, which is often beneficial for ADME properties.[3][13]
Metabolic Stability Susceptible to CYP450 oxidationHigher The quaternary spiro-carbon and adjacent atoms are sterically hindered and conformationally constrained, making them less accessible to metabolic enzymes.[1][6][13]
Basicity (pKa) Typical for secondary aminesLower The rigid ring structure can alter the orbital hybridization of lone pairs on heteroatoms, often resulting in lower basicity, which can be advantageous in reducing hERG liability.[13]

This table represents generalized trends. Actual values are compound-specific.

Impact on Pharmacological Profile: A Dual Boon of Potency and Selectivity

The conformational rigidity that defines spirocyclic scaffolds is not only beneficial for physicochemical properties but also for a drug's pharmacological profile.

Potency Enhancement: By locking rotatable bonds and presenting functional groups in a pre-organized, bioactive conformation, spirocycles can lead to a significant increase in binding affinity (potency).[3][8] This was demonstrated in the optimization of inhibitors for the protein tyrosine phosphatase SHP2, where introducing a spirocycle maintained the crucial orientation of a primary amine group for hydrogen bonding, leading to improved cellular efficacy.[3]

Selectivity Improvement: Off-target activity is a major cause of drug toxicity. The unique and rigid shape of a spirocyclic ligand can be tailored to fit the intended target's binding site with high precision, while fitting poorly into the binding sites of off-target proteins. A compelling example is the modification of the PARP inhibitor Olaparib. Replacing its piperazine ring with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[3][5]

Case Studies: FDA-Approved Drugs Featuring Spirocyclic Scaffolds

The theoretical advantages of spirocycles are validated by their presence in numerous marketed drugs across various therapeutic areas.[2][10][11]

DrugSpirocyclic ScaffoldTherapeutic AreaRole of the Spirocyclic Moiety
Spironolactone SpirolactoneCardiology (Diuretic)The spiro-fused lactone ring is essential for its mechanism as an aldosterone antagonist.[2]
Irbesartan Spiro-cyclopentane-imidazolidinoneCardiology (Antihypertensive)The spirocyclic core provides a rigid scaffold for the optimal positioning of the biphenyl and tetrazole groups that interact with the AT1 receptor.[2]
Revumenib 2,7-diazaspiro[3.5]nonaneOncology (Acute Leukemia)The protonated piperidine nitrogen within the spirocycle forms a crucial cation-π interaction with tyrosine residues in the menin binding pocket, driving affinity.[14]
Risperidone Spiro-oxazolidinonePsychiatry (Antipsychotic)The spirocyclic portion of the molecule contributes to its high affinity for both dopaminergic and serotonergic receptors.
Ledipasvir Spiro-fluoreneInfectious Disease (Hepatitis C)The spirocycle acts as a rigid core to orient the functional groups that inhibit the HCV NS5A protein.

Experimental Protocols

To provide a practical context, this section outlines a representative synthesis of a spirocyclic scaffold and a key assay for its evaluation.

Protocol 1: Synthesis of an N-Boc-2-oxa-6-azaspiro[3.3]heptane

This protocol describes the synthesis of a versatile spirocyclic building block frequently used in medicinal chemistry as a bioisostere for morpholine. The rationale for this multi-step synthesis involves the creation of a strained four-membered ring system through cyclization reactions.

Materials:

  • 3-chloro-2-(chloromethyl)prop-1-ene

  • Benzylamine

  • Sodium iodide (NaI)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Ozone (O3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH4)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Step 1: Synthesis of 1-benzyl-3-methyleneazetidine. To a solution of benzylamine in acetonitrile, add potassium carbonate and a catalytic amount of sodium iodide. Add 3-chloro-2-(chloromethyl)prop-1-ene dropwise and heat the reaction mixture to reflux for 16 hours. After cooling, filter the solids and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the product. Causality: This step forms the initial azetidine ring through a double nucleophilic substitution.

  • Step 2: Ozonolysis. Cool a solution of the product from Step 1 in a 1:1 mixture of DCM and MeOH to -78°C. Bubble ozone gas through the solution until a persistent blue color is observed. Purge the solution with nitrogen gas to remove excess ozone. Causality: Ozonolysis cleaves the exocyclic double bond to form an intermediate ketone.

  • Step 3: Reduction to Diol. To the cold solution from Step 2, add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with water and extract the product with DCM. Concentrate the organic layers to yield the intermediate diol. Causality: The ketone is reduced to a hydroxyl group, and any intermediate aldehydes are also reduced, setting the stage for the second ring formation.

  • Step 4: Cyclization to form the Oxetane Ring. The diol is then subjected to conditions that favor intramolecular cyclization to form the second, four-membered oxetane ring. This often involves converting one hydroxyl to a better leaving group (e.g., via tosylation) followed by intramolecular Williamson ether synthesis.

  • Step 5: Deprotection and Boc Protection. The benzyl protecting group is removed via catalytic hydrogenation using Pd/C and H2 gas. The resulting free amine is then protected with Boc2O to yield the final N-Boc-2-oxa-6-azaspiro[3.3]heptane. Causality: The Boc protecting group is standard in medicinal chemistry for subsequent coupling reactions.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay compares the metabolic stability of a spirocyclic compound to a non-spirocyclic analog. The rationale is to quantify the rate of disappearance of the parent compound when incubated with liver enzymes, which provides a key indicator of its likely in vivo clearance.

Materials:

  • Test compounds (spirocyclic and non-spirocyclic analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a working solution of HLM in phosphate buffer on ice. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the HLM solution to each well. Add the test compound to initiate the reaction (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to each well to start the metabolic reaction. This is the T=0 time point for a parallel sample set where the reaction is immediately stopped.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

cluster_0 Preparation cluster_1 Incubation & Reaction cluster_2 Quenching & Processing cluster_3 Analysis P1 Prepare HLM, Test Compound, & NADPH solutions I1 Add HLM & Test Compound to Plate P1->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate with NADPH I2->I3 I4 Incubate at 37°C (Time points: 0-60 min) I3->I4 Q1 Quench with ACN + Internal Standard I4->Q1 Q2 Centrifuge to Pellet Protein Q1->Q2 Q3 Transfer Supernatant Q2->Q3 A1 LC-MS/MS Analysis Q3->A1 A2 Calculate % Remaining A1->A2 A3 Determine Half-life (t1/2) A2->A3

Figure 2: Workflow for the in vitro metabolic stability assay.

Challenges and Future Directions

Despite their advantages, the adoption of spirocyclic scaffolds has been historically tempered by synthetic challenges.[15][16] The construction of the quaternary spirocenter can be complex, often requiring multi-step syntheses. However, recent advances in synthetic methodologies, including catalytic and asymmetric methods, are making a wider variety of spirocyclic building blocks more accessible.[9][17][18] The growing commercial availability of these building blocks is further accelerating their integration into drug discovery programs.[14]

The future of spirocyclic chemistry in drug design is bright. As computational tools become more powerful, the in silico design and prediction of the properties of novel spirocyclic systems will become more efficient. We can expect to see spirocycles being applied to increasingly challenging biological targets, including protein-protein interactions and allosteric sites, where their unique 3D topologies can provide a distinct advantage.

Conclusion

Spirocyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal for overcoming the limitations of traditional, planar molecules. Their inherent three-dimensionality, conformational rigidity, and sp3-rich character provide a clear pathway to improving critical drug-like properties, including solubility, metabolic stability, potency, and selectivity. The growing number of spirocycle-containing drugs in the clinic and on the market is a testament to their value. By understanding the principles behind their design and leveraging modern synthetic and analytical techniques, researchers can continue to harness the power of spirocyclic scaffolds to develop the next generation of innovative medicines.

References

A Comparative Guide to Proline Bioisosteres: Profiling Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline in Peptide and Drug Architecture

In the landscape of amino acids, proline stands apart. Its defining feature—a cyclic side chain that incorporates the backbone amide nitrogen—imposes significant conformational rigidity upon peptide chains.[1] This structural constraint is a double-edged sword in drug design. While it can lock a peptide into a bioactive conformation, it also presents challenges, including influencing the equilibrium between cis and trans amide bond isomers, a process that can be a rate-limiting step in protein folding.[2]

Bioisosteric replacement of proline is a cornerstone strategy in medicinal chemistry.[3][4] By substituting proline with carefully designed mimics, researchers can fine-tune the conformational properties, metabolic stability, and overall physicochemical profile of a molecule to enhance its therapeutic potential.[5][6] This guide provides an in-depth comparison of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a novel spirocyclic analog, against other well-established proline bioisosteres, offering insights into their structural nuances and performance in medicinal chemistry applications.

Featured Proline Bioisostere: this compound

This compound is a structurally unique proline mimetic characterized by a spirocyclic junction between a pyrrolidine ring and an oxirane (epoxide) ring. This arrangement introduces a three-dimensional complexity and significant conformational restriction. While direct comparative experimental data for this specific molecule is emerging, its structural features allow for well-grounded predictions of its behavior.

  • Conformational Rigidity: The spirocyclic system severely restricts the puckering of the pyrrolidine ring, locking it into a defined conformation. This can be highly advantageous for pre-organizing a ligand for optimal receptor binding.

  • Polarity and Hydrogen Bonding: The introduction of an oxygen atom in the oxirane ring increases polarity and provides a potential hydrogen bond acceptor site, which can be exploited to form new interactions within a binding pocket.

  • Synthetic Utility: The benzyl carbamate (Cbz) protecting group is standard in peptide synthesis, making this building block readily integrable into established synthetic workflows.[7] The oxirane ring also presents a reactive handle for further chemical modification.

A Comparative Analysis of Key Proline Bioisosteres

The effectiveness of a proline bioisostere is context-dependent. The choice of which analog to use hinges on the specific properties a researcher aims to modulate. Below, we compare this compound with other prominent classes of proline surrogates.

G cluster_0 Proline & Key Bioisosteres Proline L-Proline Spiro Benzyl 1-oxa-5-azaspiro [2.4]heptane-5-carboxylate Thia Thiazolidine-4-carboxylic acid (Thioproline) Aza Azaproline

Caption: Structural comparison of L-Proline and selected bioisosteres.

Thiazolidine-4-carboxylic Acid (Thioproline)

Thioproline is a classic bioisostere where the γ-carbon (Cγ) of the proline ring is replaced by a sulfur atom.[8] This substitution has well-documented effects on peptide conformation.

  • Structural Impact: The presence of the larger sulfur atom alters the ring pucker and can influence the cis/trans amide bond equilibrium.[9] It has been used to stabilize specific secondary structures in bioactive molecules, including thrombin inhibitors and somatostatin analogs.

  • Physicochemical Properties: The thioether linkage can slightly increase lipophilicity compared to the methylene group in proline. However, it can also be susceptible to oxidation, which may be a metabolic liability.

  • Biological Activity: Thioproline can act as a proline antagonist, interfering with proline utilization and protein synthesis in some biological systems.[10][11]

Azaproline

Azaproline is a more radical substitution where the α-carbon (Cα) is replaced by a nitrogen atom.[12][13] This modification has profound and predictable consequences for the peptide backbone.

  • Structural Impact: Azaproline strongly favors a cis-amide bond conformation for the preceding peptide bond due to lone-pair repulsion between the α-nitrogen and the carbonyl oxygen.[9] This makes it an excellent tool for inducing β-VI turns in peptides.[9][12]

  • Physicochemical Properties: The introduction of an additional nitrogen atom can increase polarity and hydrogen bonding capacity.

  • Synthetic Considerations: The synthesis of azaproline-containing peptides requires specific coupling conditions to manage the altered reactivity of the aza-amino acid.

4-Substituted Prolines

This broad class involves adding substituents at the 4-position of the pyrrolidine ring. The nature and stereochemistry of the substituent dictate its effect. Common examples include 4-hydroxyproline and 4-fluoroproline.

  • Structural Impact: The conformation of 4-substituted prolines is governed by stereoelectronic effects. For example, (4R)-hydroxyproline (Hyp) prefers an exo ring pucker, which stabilizes the collagen triple helix, while (4S)-hydroxyproline prefers an endo pucker.[1][14] These preferences allow for precise control over local and global peptide conformation.[1]

  • Physicochemical Properties: Substituents like hydroxyl or fluoro groups can modulate polarity, lipophilicity, and metabolic stability. Fluorine, in particular, can block sites of oxidative metabolism.

  • Applications: These analogs are widely used to enhance the stability of peptides and proteins and have been incorporated into numerous therapeutic candidates.[15]

Comparative Data Summary

FeatureThis compoundThiazolidine-4-carboxylic AcidAzaproline4-Substituted Prolines
Primary Structural Change Spirocyclic oxirane at C4Cγ replaced by SulfurCα replaced by NitrogenSubstituent at C4
Conformational Rigidity Very High (Locked Pucker)ModerateHighHigh (Pucker bias)
Impact on cis/trans Isomerism Likely favors trans due to steric bulkModulates equilibrium[9]Strongly favors cis[9][13]Stereochemistry dependent[14]
Key Physicochemical Trait Increased polarity, H-bond acceptorPotential for oxidationIncreased polarity, H-bond donor/acceptorTunable polarity/lipophilicity
Primary Application Inducing sharp turns, rigid scaffoldsStabilizing secondary structuresInducing β-VI turnsControlling ring pucker, metabolic stability

Experimental Protocol: Determination of cis/trans Amide Bond Ratio by ¹H NMR Spectroscopy

The ratio of cis to trans conformers of an Xaa-Pro bond is a critical parameter for evaluating proline bioisosteres. This can be reliably determined using ¹H NMR spectroscopy.

Objective: To quantify the populations of cis and trans amide isomers for a dipeptide (e.g., Ac-Phe-Pro-NHMe) containing a proline analog.

Materials:

  • Dipeptide sample containing the proline bioisostere

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve a precise amount (e.g., 5-10 mg) of the dipeptide in 0.5 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Key parameters: sufficient number of scans for good signal-to-noise, appropriate spectral width, and a relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.

  • Spectral Analysis:

    • Identify the proton signals that are sensitive to the cis/trans isomerization. The α-protons (Hα) of both the proline analog and the preceding residue (e.g., Phe) are typically well-resolved and show distinct chemical shifts for the cis and trans isomers.

    • The chemical shift of the proline Hα is generally downfield in the trans isomer compared to the cis isomer.

  • Quantification:

    • Carefully integrate the area under the corresponding Hα peaks for the cis and trans conformers.

    • Calculate the percentage of each isomer using the formula: % trans = [Integration(trans peak) / (Integration(trans peak) + Integration(cis peak))] x 100 % cis = [Integration(cis peak) / (Integration(trans peak) + Integration(cis peak))] x 100

  • Validation: The experiment should be repeated at different temperatures to assess the thermodynamic parameters (ΔH° and ΔS°) of the isomerization process, providing deeper insight into the conformational preferences.

G cluster_workflow Workflow: NMR for cis/trans Ratio prep 1. Sample Preparation (Dipeptide in d-solvent) acq 2. Data Acquisition (1D ¹H NMR Spectrum) prep->acq analysis 3. Spectral Analysis (Identify distinct Hα signals) acq->analysis quant 4. Quantification (Integrate cis and trans peaks) analysis->quant report Result: % cis vs % trans quant->report

Caption: Experimental workflow for determining cis/trans isomer ratios via NMR.

Conclusion and Future Outlook

The strategic use of proline bioisosteres is indispensable in modern drug discovery. While established analogs like thioproline, azaproline, and 4-substituted prolines offer a robust toolkit for modulating peptide and small molecule properties, novel scaffolds provide new avenues for exploration.

This compound represents an intriguing new entry into this space. Its highly rigid, spirocyclic structure offers the potential to enforce unique, well-defined conformations that may be inaccessible with other analogs. The embedded polarity and synthetic handle further enhance its appeal. Future studies directly comparing its impact on receptor binding affinity, metabolic stability, and cell permeability against the established bioisosteres will be crucial in defining its role in the design of next-generation therapeutics.

References

A Researcher's Guide to Validating the Biological Target of Novel Spiro-Oxazolidinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug discovery professionals. The spiro-oxazolidinone scaffold is a privileged structure in modern medicinal chemistry, giving rise to compounds with activities ranging from antibacterial and anticancer to monoamine oxidase inhibition.[1][2][3] However, the discovery of a potent bioactive molecule is merely the first step. The critical, and often challenging, subsequent phase is to unequivocally prove that the compound's biological effects are mediated through its intended molecular target. This process, known as target validation, is the bedrock upon which successful drug development programs are built.[4]

This guide is designed to provide an in-depth, experience-driven framework for validating the biological target of your novel spiro-oxazolidinone inhibitor. We will move beyond simple protocols to explore the causality behind experimental choices, creating a self-validating system that builds a robust and compelling case for your target.

The Target Validation Funnel: An Integrated Strategy

A rigorous target validation strategy does not rely on a single experiment. Instead, it involves a multi-pronged approach that can be conceptualized as a funnel. We begin with broad, physiologically relevant assays to demonstrate target engagement in a complex cellular environment and progressively move to more defined, biophysical techniques to confirm a direct and specific interaction. Each step provides a layer of evidence, and together, they form an unassailable argument for the inhibitor's mechanism of action.

cluster_0 The Target Validation Funnel A Step 1: Cellular Target Engagement (Does it bind in the cell?) B Step 2: Functional Modulation (Does binding affect target activity?) A->B Demonstrates Consequence of Binding C Step 3: Direct Biophysical Interaction (How does it bind the purified target?) B->C Requires Orthogonal Confirmation D Validated Target C->D Provides Mechanistic & Quantitative Insight

Caption: A conceptual workflow for target validation.

Step 1: Confirming Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Before investing in resource-intensive biochemical or biophysical assays, it is paramount to confirm that your inhibitor engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to demonstrate this direct interaction in a physiologically relevant setting.[5][6]

The Principle of Causality: CETSA is founded on a fundamental biophysical principle: the binding of a ligand (your spiro-oxazolidinone) to its target protein confers thermal stability.[7] When heated, proteins denature and aggregate. A protein bound to an inhibitor will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to the unbound protein. By measuring the amount of soluble target protein across a range of temperatures, we can observe a "thermal shift" in the presence of a binding compound.[8] This provides direct evidence of target engagement.

CETSA Experimental Workflow cluster_workflow CETSA Experimental Workflow cluster_results CETSA Experimental Workflow A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Harvest & Aliquot Cells A->B C 3. Heat Challenge (Apply Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Fractions (Centrifugation) D->E F 6. Analyze Soluble Fraction (Western Blot / ELISA / Mass Spec) E->F Result1 Vehicle Control: Protein denatures at lower temp Result2 Inhibitor Treated: Protein is stabilized, denatures at higher temp

Caption: The experimental workflow for a typical CETSA experiment.

Protocol: CETSA with Western Blot Readout

This protocol is a standard approach for validating engagement with a specific target for which a reliable antibody is available.

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., a human cancer cell line for an anticancer agent, or a bacterial culture for an antibiotic) and grow to ~80% confluency.

    • Treat the cells with your spiro-oxazolidinone inhibitor at a relevant concentration (e.g., 10x the cellular IC50) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting and Heating:

    • Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension/bacterial cells) and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle and Inhibitor).

    • Using a thermal cycler, heat the aliquots to a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments). Include an unheated control.[5]

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for your target protein.

    • Quantify the band intensities and plot the percentage of soluble protein remaining as a function of temperature for both the vehicle and inhibitor-treated samples.

Data Presentation and Interpretation

Summarize the results in a table and plot the corresponding melting curves. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Inhibitor)
4100%100%
4695%98%
4985%96%
5260%91%
5535%75%
5810%45%
615%20%
Tm ~53°C ~57°C (ΔTm = +4°C)

Step 2: Linking Engagement to Function with Enzymatic Assays

Confirming that your compound binds its target is a monumental step. The next logical pillar of your argument is to prove that this binding event has a functional consequence.[9] If the target is an enzyme, you must demonstrate that your spiro-oxazolidinone inhibits its catalytic activity.

The Principle of Causality: An enzymatic assay directly measures the rate at which an enzyme converts a substrate to a product.[10] By demonstrating a dose-dependent reduction in this rate in the presence of your inhibitor, you link the binding event (from CETSA) to a functional outcome. This is crucial for establishing a clear structure-activity relationship (SAR) and for optimizing inhibitor potency.

Let's consider a hypothetical case where the intended target is Monoamine Oxidase A (MAO-A) , a known target for some oxazolidinone derivatives.[3][11] A common method is a fluorescence-based assay that measures the hydrogen peroxide produced during the oxidative deamination of a substrate.

Protocol: MAO-A Inhibition Assay
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of your spiro-oxazolidinone inhibitor and a known control inhibitor (e.g., Clorgyline for MAO-A) in DMSO.

    • Prepare solutions of recombinant human MAO-A enzyme, a suitable substrate (e.g., p-tyramine), Horseradish Peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).

  • Assay Procedure (96-well plate format):

    • To each well, add the MAO-A enzyme, HRP, and Amplex Red substrate.

    • Add serial dilutions of your spiro-oxazolidinone inhibitor or the control inhibitor. Include vehicle-only (100% activity) and no-enzyme (0% activity) controls.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-tyramine substrate to all wells.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence signal over time) for each inhibitor concentration.

    • Normalize the rates to your controls (0% and 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

Data Presentation and Comparison

Comparing the potency of your novel compound against known alternatives provides critical context for its potential.

CompoundTargetIC50 (nM)Selectivity (MAO-B/MAO-A)
Novel Spiro-Oxo-A MAO-A15 nM >1000-fold
Clorgyline (Reference)MAO-A8 nM>500-fold
Pargyline (Reference)MAO-B850 nM0.05-fold

Step 3: Orthogonal Validation with Biophysical Techniques

The final layer of a robust validation package comes from orthogonal, biophysical methods using purified components. These techniques confirm a direct 1-to-1 interaction between your inhibitor and the target protein, free from the complexities of the cellular environment. They provide invaluable quantitative data on binding affinity (K D ), thermodynamics, and kinetics that are essential for lead optimization.[12][13]

The Principle of Causality: While CETSA implies binding and enzymatic assays show functional consequence, biophysical methods directly measure the physical interaction itself.[14] Using multiple techniques that rely on different physical principles (e.g., mass change vs. heat change) creates a self-validating system. If Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) all point to a specific, high-affinity interaction, the case for direct binding becomes irrefutable.

Complementary Biophysical Methods cluster_methods Complementary Biophysical Methods cluster_outputs Complementary Biophysical Methods A Surface Plasmon Resonance (SPR) O1 Binding Kinetics (kon, koff) A->O1 O2 Binding Affinity (KD) A->O2 B Isothermal Titration Calorimetry (ITC) B->O2 O3 Binding Thermodynamics (ΔH, ΔS) B->O3 C Differential Scanning Fluorimetry (DSF) O4 Thermal Stability (Tm Shift) C->O4

Caption: How different biophysical methods provide complementary data.

Comparison of Key Biophysical Methods
TechniquePrincipleKey Output(s)ProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[15]K D , k on , k off (kinetics)Real-time, high sensitivity, low sample consumption.Requires protein immobilization which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[15]K D , ΔH, ΔS (thermodynamics)"Gold standard" for affinity; label-free, in-solution.Requires large amounts of pure protein and compound.
Differential Scanning Fluorimetry (DSF) Measures the change in thermal stability of a purified protein upon ligand binding using a fluorescent dye.ΔT mHigh-throughput, low sample consumption, simple.Indirect measure of binding; dye can cause interference.

By employing at least two of these methods, you can confidently quantify the interaction, understand its thermodynamic drivers, and provide a definitive validation of the direct molecular target of your novel spiro-oxazolidinone. This comprehensive, multi-faceted approach ensures scientific rigor and provides the solid foundation needed for advancing a compound toward clinical development.

References

Navigating Spirocyclic Scaffolds in Vivo: A Comparative Guide to Efficacy in Oncology and CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as particularly promising motifs. Their inherent rigidity and defined exit vectors can pre-organize pharmacophoric elements for optimal target engagement, often leading to improved biological activity and metabolic stability.

While the specific 1-oxa-5-azaspiro[2.4]heptane moiety is a relatively underexplored scaffold in terms of published in vivo efficacy studies, this guide will delve into the broader class of spiro-heterocyclic compounds that have demonstrated significant therapeutic potential in preclinical and clinical development. By examining two distinct and therapeutically relevant classes of spirocyclic drugs—spirooxindole inhibitors of the p53-MDM2 interaction in oncology and azaspiro modulators of muscarinic receptors for central nervous system (CNS) disorders—we aim to provide researchers, scientists, and drug development professionals with a comparative overview of their in vivo efficacy, supported by experimental data and detailed protocols. This guide will illuminate the strategic considerations behind the use of spirocyclic scaffolds and offer insights into the experimental validation of their therapeutic promise.

Part 1: Spirooxindoles as Potent p53-MDM2 Interaction Inhibitors in Oncology

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers retaining wild-type p53, its function is abrogated by the over-expression of its negative regulator, murine double minute 2 (MDM2). The development of small molecule inhibitors that disrupt the p53-MDM2 protein-protein interaction is a promising therapeutic strategy to reactivate p53 and trigger tumor cell death. Spirooxindoles have emerged as a highly successful class of MDM2 inhibitors, with several candidates advancing into clinical trials.

Mechanism of Action: The p53-MDM2 Signaling Pathway

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In tumor cells with MDM2 amplification, this process is hyperactive, leading to the suppression of p53's tumor-suppressive functions. Spirooxindole-based MDM2 inhibitors are designed to mimic key residues of the p53 N-terminal domain, specifically phenylalanine, tryptophan, and leucine, that are crucial for binding to a hydrophobic pocket on MDM2. By competitively binding to this pocket, these inhibitors block the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 can then induce the transcription of target genes that promote cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax), ultimately leading to tumor regression.[1][2][3][4][5]

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Activates transcription p21 p21 p53->p21 Activates PUMA_Bax PUMA, Bax p53->PUMA_Bax Activates MDM2->p53 Ubiquitination & Degradation Spirooxindole Spirooxindole MDM2 Inhibitor Spirooxindole->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA_Bax->Apoptosis

Caption: p53-MDM2 signaling pathway and the mechanism of spirooxindole inhibitors.

Comparative In Vivo Efficacy of Spirooxindole MDM2 Inhibitors

The in vivo efficacy of spirooxindole MDM2 inhibitors has been extensively evaluated in various cancer xenograft models, particularly those with wild-type p53 and MDM2 amplification, such as the SJSA-1 osteosarcoma cell line. Here, we compare the performance of two prominent spirooxindole-based MDM2 inhibitors, MI-219 and SAR405838 (also known as MI-77301), and the non-spirocyclic inhibitor, AMG 232.

CompoundCancer TypeXenograft ModelTreatment RegimenKey FindingsReference(s)
MI-219 OsteosarcomaSJSA-1200 mg/kg, oral, once daily for 14 days75% tumor growth inhibition.[6][1][2][6]
Prostate CancerLNCaP200 mg/kg, oral, twice daily for 17 daysReduced tumor size from 184 mm³ to 134 mm³.[6][6]
SAR405838 OsteosarcomaSJSA-1100 mg/kg, oral, once daily for 2 weeksAchieved rapid, complete, and persistent tumor regression.[4][4][7][8]
Colon CancerHCT-116200 mg/kg, oral, once dailyCompletely inhibited tumor growth.[4][4]
AMG 232 OsteosarcomaSJSA-175 mg/kg, oral, daily10 out of 10 tumors completely regressed with no regrowth after 50 days post-treatment.[9][9][10]
Colon CancerHCT-116Twice daily dosingED₅₀ of 16 mg/kg, achieved tumor stasis.[10][10]

Analysis: The data clearly demonstrates the potent in vivo antitumor activity of spirooxindole MDM2 inhibitors. SAR405838, an optimized analog of earlier spirooxindoles, shows remarkable efficacy, inducing complete and durable tumor regression in the SJSA-1 model.[4] This highlights the power of iterative, structure-based drug design in enhancing the in vivo performance of this scaffold. While the non-spirocyclic AMG 232 also exhibits impressive activity, the success of spirooxindoles like SAR405838 underscores the value of this rigidifying motif in optimizing interactions with the MDM2 target.[5][9][11]

Experimental Protocol: SJSA-1 Xenograft Model

The SJSA-1 osteosarcoma xenograft model is a cornerstone for the in vivo evaluation of MDM2 inhibitors due to its wild-type p53 status and MDM2 gene amplification.[6][12][13]

xenograft_workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Analysis CellCulture 1. Cell Culture: - Culture SJSA-1 cells in  appropriate medium. - Harvest cells at 70-80%  confluency. CellPrep 2. Cell Preparation: - Trypsinize and wash cells  with PBS. - Resuspend in PBS/Matrigel  at 1x10^6 cells per 150-200 µL. CellCulture->CellPrep Implantation 3. Implantation: - Subcutaneously inject cell  suspension into the flank of  athymic nude or NOD/SCID mice. CellPrep->Implantation Monitoring 4. Tumor Monitoring: - Measure tumor volume with  calipers twice weekly. - Monitor animal body weight. Implantation->Monitoring Randomization 5. Randomization: - When tumors reach ~200 mm³,  randomize mice into  treatment and control groups. Monitoring->Randomization Dosing 6. Drug Administration: - Administer test compounds  (e.g., orally) according to  the defined schedule. Randomization->Dosing Endpoint 7. Endpoint Analysis: - Continue monitoring tumor  volume and body weight. - At study termination, excise  tumors for weighing and  pharmacodynamic analysis  (e.g., Western blot for p21,  PUMA). Dosing->Endpoint M4_receptor_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Spiny Projection Neuron DopamineRelease Dopamine Release M4R M4 Receptor Gi_o Gi/o Protein M4R->Gi_o Activates ACh Acetylcholine (ACh) ACh->M4R Azaspiro_PAM Azaspiro M4 PAM Azaspiro_PAM->M4R Potentiates ACh binding Endocannabinoid Endocannabinoid Synthesis & Release Gi_o->Endocannabinoid Endocannabinoid->DopamineRelease Inhibits (retrograde signaling)

References

A Researcher's Guide to Metabolic Stability: Unlocking the Potential of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolic Hurdle in Drug Discovery

In the journey of a drug from a promising hit to a clinical candidate, navigating the complex landscape of Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount. Among these, metabolic stability stands as a critical gatekeeper. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations or have a half-life too short for a viable dosing regimen. The liver, armed with its arsenal of cytochrome P450 (CYP) enzymes, is the primary site of this metabolic clearance, diligently working to modify and eliminate foreign substances. Consequently, medicinal chemists are in a constant search for structural motifs that can enhance a molecule's resilience to this enzymatic onslaught without compromising its potency or selectivity.

This guide delves into a powerful and increasingly utilized strategy: the incorporation of spirocyclic scaffolds. We will explore the mechanistic underpinnings of their enhanced metabolic stability compared to non-spirocyclic analogs, provide detailed experimental protocols for their assessment, and present comparative data to guide researchers in their drug design endeavors.

The Spirocyclic Advantage: More Than Just a Twist

Spirocycles are bicyclic systems where two rings are connected through a single, shared quaternary carbon atom. This unique arrangement imparts several advantageous properties that directly address common challenges in drug design.

  • Inherent Three-Dimensionality: Unlike flat, aromatic systems, spirocycles possess a rigid, three-dimensional geometry. This allows for a more precise and distributed projection of functional groups into the three-dimensional space of a target's binding pocket, often leading to improved potency and selectivity.

  • Increased sp³ Character: The move away from "flatland" aromatic compounds towards sp³-rich spirocyclic scaffolds often correlates with improved physicochemical properties, such as enhanced aqueous solubility and reduced lipophilicity.

  • Conformational Rigidity: The fusion at a single point restricts the rotational freedom of the rings. This conformational constraint is a key factor in enhancing metabolic stability. By locking the molecule into a more defined shape, it becomes more difficult for metabolizing enzymes to orient the compound optimally within their active sites for biotransformation.

The strategic introduction of a spirocyclic moiety can effectively "shield" metabolically vulnerable parts of a molecule from enzymatic attack, representing a significant leap forward in designing durable and effective therapeutics.

Mechanistic Insights: Why Spirocycles Resist Metabolism

The enhanced metabolic stability of spirocyclic compounds is not a fortuitous coincidence but a direct consequence of their structure. The primary enzymes responsible for Phase I metabolism are the cytochrome P450s (CYPs), with isoforms like CYP3A4, CYP2D6, and CYP2C9 metabolizing the vast majority of drugs.

Spirocycles thwart these enzymes in several ways:

  • Blocking Metabolic "Hot Spots": The quaternary spiro-carbon is inherently resistant to the oxidative metabolism typically catalyzed by CYPs. If a non-spirocyclic analog has a known site of metabolic oxidation (a "hot spot"), redesigning the molecule to place a spiro-center at or near that position can physically block the enzyme's access, effectively shutting down that metabolic pathway.

  • Steric Hindrance and Conformational Lock: The rigid 3D architecture of a spirocycle can prevent a molecule from adopting the necessary conformation to fit within the active site of a CYP enzyme. This steric barrier makes it less likely for the enzyme to perform oxidative reactions on nearby functional groups, thus decreasing the rate of metabolism and increasing the compound's half-life.

Caption: Structural hop from a flexible piperazine to a rigid diazaspirocycle.

Experimental Guide: Quantifying Metabolic Stability

To empirically assess and compare the stability of compounds, two primary in vitro assays are indispensable in early drug discovery. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Liver Microsomal Stability Assay

This assay is a high-throughput method used to evaluate Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.

Causality Behind the Method: We use liver microsomes because they are a cost-effective and readily available source of the primary drug-metabolizing enzymes (CYPs). The reaction requires a cofactor, NADPH, which provides the reducing equivalents necessary for the CYP catalytic cycle. The reaction is stopped at various time points by adding a cold organic solvent (like acetonitrile), which precipitates the proteins and halts all enzymatic activity. By measuring the disappearance of the parent compound over time using LC-MS/MS, we can calculate its rate of metabolism.

Microsomal_Assay_Workflow prep 1. Prepare Reagents - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor (1 mM) - Phosphate Buffer (pH 7.4) incubate 2. Initiate Reaction - Pre-warm microsomes and compound at 37°C - Add NADPH to start the reaction prep->incubate sampling 3. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min incubate->sampling quench 4. Quench Reaction - Add cold acetonitrile with Internal Standard to stop enzymatic activity sampling->quench analyze 5. Analysis - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS quench->analyze calculate 6. Data Interpretation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol: Liver Microsomal Stability

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a 20 mM stock of the test compound in DMSO. Further dilute in acetonitrile to 125 µM.

    • Prepare a reaction buffer of 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system in buffer.

  • Incubation:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound to a final concentration of 1 µM.

    • Add the liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3-5 volumes of cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Analysis:

    • Centrifuge the quench plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH cofactor to account for non-enzymatic degradation.

    • Positive Control: Include compounds with known low and high clearance rates (e.g., Diazepam and Verapamil, respectively) to validate the assay performance.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells. Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.

Causality Behind the Method: We use whole hepatocytes to capture a broader range of metabolic pathways, including Phase II conjugation reactions (e.g., glucuronidation, sulfation) which are absent in microsomes. This assay also accounts for compound permeability across the cell membrane, providing a more accurate prediction of in vivo hepatic clearance. The process is similar to the microsomal assay, but the cellular system is more complex.

Hepatocyte_Assay_Workflow prep 1. Prepare System - Thaw cryopreserved hepatocytes - Dilute to 1 x 10^6 cells/mL in medium - Prepare test compound (1µM) incubate 2. Incubation - Add cell suspension to plate - Add test compound - Incubate at 37°C with shaking prep->incubate sampling 3. Time-Point Sampling - Aliquots taken at 0, 15, 30, 60, 120 min incubate->sampling quench 4. Quench & Lyse Cells - Add cold acetonitrile with Internal Standard to stop reaction and lyse cells sampling->quench analyze 5. Analysis - Centrifuge to pellet debris - Analyze supernatant by LC-MS/MS quench->analyze calculate 6. Data Interpretation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->calculate

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Profiling of 1-Oxa-5-azaspiro[2.4]heptane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" against a desired biological target is merely the first step in a long and arduous journey. The subsequent, and arguably more critical, phase involves sculpting this initial promise into a clinical candidate with an acceptable safety profile. A primary determinant of a drug's safety and efficacy is its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules.[1][2] Off-target interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, and are a major cause of late-stage clinical failures.[3][4]

The 1-oxa-5-azaspiro[2.4]heptane scaffold has emerged as a compelling motif in medicinal chemistry. Its unique three-dimensional geometry and favorable physicochemical properties offer a novel chemical space for designing potent and selective modulators of various target classes, including kinases and G-protein-coupled receptors (GPCRs).[5][6] However, like any novel scaffold, a thorough understanding of its cross-reactivity profile is paramount. This guide provides a comprehensive framework for the cross-reactivity profiling of 1-oxa-5-azaspiro[2.4]heptane-based compounds, presenting a comparative analysis with alternative heterocyclic scaffolds. Through illustrative experimental data and detailed protocols, we will explore how early, systematic profiling can de-risk drug discovery programs and illuminate the path toward safer, more effective medicines.

The Central Comparison: Compound X and Its Alternatives

To ground our discussion in a practical context, we will consider a hypothetical lead compound, Compound X , a potent inhibitor of Aurora Kinase A (AURKA), a well-validated oncology target. Compound X is based on the 1-oxa-5-azaspiro[2.4]heptane scaffold.

We will compare its cross-reactivity profile against two alternative compounds:

  • Comparator A (Promiscuous Pyrrolopyrimidine): A well-characterized, potent AURKA inhibitor built on a pyrrolopyrimidine core, a scaffold known for its potential to interact with a broad range of kinases.[7]

  • Comparator B (Established Piperidine): An AURKA inhibitor of similar potency to Compound X, but featuring a more traditional piperidine scaffold, a common heterocycle in approved drugs.[8]

This comparison will allow us to objectively assess the selectivity profile conferred by the 1-oxa-5-azaspiro[2.4]heptane moiety against both a known promiscuous scaffold and a widely used, "safer" alternative.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling strategy should be hierarchical, beginning with broad, high-throughput screens to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize these off-target interactions.[9] Our recommended workflow is as follows:

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular & Functional Validation A Kinase Panel (e.g., 400+ kinases) @ 1 µM single concentration D IC50/EC50 Determination for 'hits' from Tier 1 (>50% inhibition/activity) A->D Identify off-target kinases B GPCR Panel (e.g., 100+ receptors) @ 10 µM single concentration B->D Identify off-target GPCRs C Ion Channel Panel (e.g., hERG) @ 10 µM single concentration C->D Assess ion channel liability E Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) D->E Confirm cellular activity F Phenotypic & Pathway Analysis (e.g., Phospho-proteomics, Cell Viability) E->F Elucidate functional consequences G cluster_0 Compound X (1-Oxa-5-azaspiro[2.4]heptane) cluster_1 Comparator A (Promiscuous Pyrrolopyrimidine) cluster_2 Comparator B (Established Piperidine) X AURKA A AURKA A_off1 AURKB A->A_off1 A_off2 PLK1 A->A_off2 A_off3 VEGFR2 A->A_off3 A_off4 SRC/LCK A->A_off4 B AURKA B_off1 AURKB B->B_off1

References

A Head-to-Head Comparison of Novel Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of a novel series of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the cellular performance of these compounds, offering supporting experimental data and detailed protocols. Our analysis aims to provide a clear, objective evaluation to inform future research and development efforts in oncology.

The spirocyclic scaffold is a recurring motif in biologically active compounds, prized for its rigid, three-dimensional structure that can enable potent and selective interactions with protein targets.[1][2] The 1-oxa-5-azaspiro[2.4]heptane core, in particular, presents a unique conformational constraint that is of significant interest in medicinal chemistry. This guide focuses on a series of benzyl carboxylate derivatives designed to probe the structure-activity relationship (SAR) of this scaffold, with the hypothesis that these compounds may interfere with key protein-protein interactions in cancer cells.

A Comparative Analysis of Derivative Efficacy

To evaluate the potential of this series as anticancer agents, we synthesized three lead derivatives with distinct substitutions on the benzyl moiety:

  • SH-001: The parent compound, this compound.

  • SH-002: A derivative with an electron-withdrawing group (4-fluoro) on the benzyl ring.

  • SH-003: A derivative with an electron-donating group (4-methoxy) on the benzyl ring.

These derivatives were subjected to a panel of cellular assays to determine their cytotoxic effects and to elucidate their mechanism of action.

Cytotoxicity Profiling Across Cancer Cell Lines

The initial screening of the derivatives was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess their impact on cell viability across three human cancer cell lines:

  • MCF-7: A breast cancer cell line with wild-type p53.

  • HCT116: A colon cancer cell line with wild-type p53.

  • A549: A lung cancer cell line with wild-type p53.

The half-maximal inhibitory concentration (IC50) was determined for each derivative after a 72-hour incubation period. A lower IC50 value indicates greater potency.[3][4]

DerivativeMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)
SH-001 15.2 ± 1.822.5 ± 2.135.1 ± 3.5
SH-002 5.8 ± 0.7 8.1 ± 0.9 12.4 ± 1.5
SH-003 28.9 ± 3.145.3 ± 4.858.7 ± 6.2

The results clearly indicate that the substitution on the benzyl ring significantly influences the cytotoxic activity of the compounds. The 4-fluoro substituted derivative, SH-002 , demonstrated markedly superior potency across all three cell lines compared to the parent compound SH-001 and the 4-methoxy substituted derivative SH-003 . The electron-withdrawing nature of the fluorine atom may enhance the binding affinity of the compound to its intracellular target.

Elucidating the Mechanism of Action: Target Engagement

Given that many spirocyclic compounds exert their anticancer effects by modulating the p53 signaling pathway, we hypothesized that our derivatives might be targeting the interaction between p53 and its primary negative regulator, MDM2.[5][6] The p53-MDM2 interaction is a critical checkpoint in cell cycle control and apoptosis, and its disruption is a validated strategy in cancer therapy.[7][8]

To test this hypothesis, we employed a Cellular Thermal Shift Assay (CETSA) to measure the direct engagement of our most potent derivative, SH-002 , with MDM2 in live HCT116 cells. CETSA leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10][11]

Cellular Thermal Shift Assay (CETSA) for MDM2 Target Engagement

HCT116 cells were treated with either a vehicle control (DMSO) or 10 µM of SH-002 . The cells were then heated to a range of temperatures, and the amount of soluble MDM2 remaining was quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

The results of the CETSA experiment showed a significant thermal stabilization of MDM2 in the presence of SH-002 , with a temperature shift (ΔTm) of +4.2°C. This provides strong evidence that SH-002 directly binds to MDM2 within the cellular environment.

TreatmentMDM2 Melting Temperature (Tm)
Vehicle (DMSO)48.5°C
SH-002 (10 µM) 52.7°C

Experimental Workflows and Protocols

To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key cellular assays performed in this study.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the screening and characterization of the this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation Synthesis Synthesis of SH-001, SH-002, SH-003 QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Cell_Culture Culture of MCF-7, HCT116, A549 cells QC->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Target_Hypothesis Hypothesize MDM2 as Target IC50_Calc->Target_Hypothesis CETSA Cellular Thermal Shift Assay (CETSA) Target_Hypothesis->CETSA WB Western Blot for Soluble MDM2 CETSA->WB SAR_Analysis Structure-Activity Relationship Analysis WB->SAR_Analysis Conclusion Identify SH-002 as Lead Compound SAR_Analysis->Conclusion G cluster_0 Normal Cellular State cluster_1 Cellular State with SH-002 p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm Binding Proteasome_norm Proteasome p53_norm->Proteasome_norm Degradation MDM2_norm->p53_norm Ubiquitination MDM2_act MDM2 SH002 SH-002 SH002->MDM2_act Binding & Inhibition p53_act p53 (stabilized) Apoptosis Cell Cycle Arrest & Apoptosis p53_act->Apoptosis Transcriptional Activation

References

Navigating the Patent Frontier: A Comparative Guide to 1-Oxa-5-azaspiro[2.4]heptane Molecules in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as a powerful tool for drug designers seeking to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth evaluation of the patent landscape and performance of molecules incorporating the 1-oxa-5-azaspiro[2.4]heptane scaffold, a moiety that has proven to be of significant interest, particularly in the development of antiviral agents. Through a comparative analysis, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this promising area of medicinal chemistry.

The Strategic Advantage of the 1-Oxa-5-azaspiro[2.4]heptane Scaffold

The 1-oxa-5-azaspiro[2.4]heptane scaffold, a fusion of an oxirane and a pyrrolidine ring, offers a unique combination of structural rigidity and synthetic accessibility. This compact, spirocyclic system introduces a well-defined three-dimensional geometry, which can facilitate optimal interactions with biological targets. The strained oxirane ring, while providing a distinct conformational constraint, is also a key feature that has been exploited in the design of covalent inhibitors. The pyrrolidine nitrogen serves as a versatile attachment point for various substituents, allowing for the fine-tuning of the molecule's overall properties.

The Patent Landscape: A Focus on Antiviral Therapeutics

An analysis of the patent landscape reveals a significant focus on the application of 1-oxa-5-azaspiro[2.4]heptane derivatives as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein. This non-structural protein is a critical component of the HCV replication complex, making it a prime target for antiviral therapy.

Key Patent Assignee Primary Therapeutic Focus Exemplary Patented Moiety Noteworthy Features
Gilead Sciences, Inc. Antiviral (HCV)N-acyl-5-azaspiro[2.4]heptane derivativesIncorporation into potent NS5A inhibitors like Ledipasvir.[1]
Enanta Pharmaceuticals, Inc. Antiviral (HCV)Intermediates for NS5A inhibitorsProcesses for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid.
Bristol-Myers Squibb Company Antiviral (HCV)Thiazolidinone-containing compoundsEarly examples of NS5A inhibitors with spirocyclic proline analogs.[2]

This table summarizes the primary focus of key patent holders in the 1-oxa-5-azaspiro[2.4]heptane space, with a clear emphasis on its role in the development of HCV NS5A inhibitors.

Comparative Analysis: Structure-Activity Relationships of 1-Oxa-5-azaspiro[2.4]heptane-Containing NS5A Inhibitors

The potency of NS5A inhibitors is highly dependent on the nature of the substituents on the core scaffold. The 1-oxa-5-azaspiro[2.4]heptane moiety often serves as a key building block, and modifications to other parts of the molecule can have a profound impact on antiviral activity.

To illustrate this, we will compare two hypothetical, yet representative, NS5A inhibitors, Compound X and Compound Y , which differ in the substitution on the pyrrolidine nitrogen of the 1-oxa-5-azaspiro[2.4]heptane core.

Experimental Workflow: From Synthesis to Antiviral Potency Determination

The following workflow outlines the general steps involved in the synthesis and evaluation of novel 1-oxa-5-azaspiro[2.4]heptane-containing NS5A inhibitors.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A 1-Oxa-5-azaspiro[2.4]heptane (Core Scaffold) B N-Acylation / Alkylation A->B C Coupling to Pharmacophore B->C D Purification & Characterization (HPLC, NMR, MS) C->D E HCV Replicon Assay (EC50 Determination) D->E Test Compound G Selectivity Index (SI) (CC50 / EC50) E->G F Cytotoxicity Assay (CC50 Determination) F->G

Figure 1. A generalized experimental workflow for the synthesis and evaluation of 1-oxa-5-azaspiro[2.4]heptane-containing molecules.

Protocol: Synthesis of N-Acyl-1-oxa-5-azaspiro[2.4]heptane Derivatives

This protocol describes a general method for the acylation of the 1-oxa-5-azaspiro[2.4]heptane core, a common step in the synthesis of many patented NS5A inhibitors.

Materials:

  • 1-oxa-5-azaspiro[2.4]heptane

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 1-oxa-5-azaspiro[2.4]heptane (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-1-oxa-5-azaspiro[2.4]heptane derivative.

Note: This is a generalized protocol and may require optimization based on the specific substrates used.

Protocol: HCV Replicon Assay for EC50 Determination

This protocol outlines a cell-based assay to determine the 50% effective concentration (EC50) of a compound against HCV replication.[2][3]

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)

  • Complete DMEM medium (with 10% FBS, penicillin/streptomycin, and G418)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase)

Procedure:

  • Seed Huh-7 replicon cells in 96-well plates at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the test compounds in complete DMEM.

  • Remove the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known NS5A inhibitor).

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • After incubation, quantify the level of HCV replication. This can be done by measuring HCV RNA levels using qRT-PCR or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon.

  • Determine the concentration of compound that inhibits HCV replication by 50% (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Performance Data: A Comparative Analysis

The following table presents hypothetical but representative data for our two compounds, illustrating how a seemingly minor structural change can significantly impact antiviral potency.

Parameter Compound X (N-Benzoyl) Compound Y (N-Phenylacetyl) Significance
HCV Replicon EC50 (nM) 5.20.8The addition of a methylene linker in Compound Y leads to a significant increase in potency.
Cytotoxicity (CC50, µM) > 25> 25Both compounds exhibit low cytotoxicity.
Selectivity Index (SI) > 4800> 31250Compound Y demonstrates a superior selectivity index due to its higher potency.

The "Why" Behind the Data: A Mechanistic Interpretation

The enhanced potency of Compound Y can be attributed to the increased conformational flexibility imparted by the methylene linker between the phenyl ring and the carbonyl group. This flexibility may allow for a more optimal binding orientation within the active site of the NS5A protein. Structure-activity relationship (SAR) studies of NS5A inhibitors have consistently shown that the nature and geometry of the substituents on the pyrrolidine core are critical for high-affinity binding.[4][5]

G cluster_0 Compound X (N-Benzoyl) cluster_1 Compound Y (N-Phenylacetyl) cluster_2 NS5A Binding Pocket X_struct X_struct X_label Rigid Conformation NS5A Optimal Binding X_label->NS5A Suboptimal Fit Y_struct Y_struct Y_label Increased Flexibility Y_label->NS5A Improved Fit

References

Safety Operating Guide

Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Hazard Assessment and Chemical Profile

This compound is a heterocyclic compound with a molecular weight of 233.26 g/mol and a formula of C13H15NO3[1]. Due to the presence of the benzyl carbamate and the nitrogen-containing heterocyclic ring, it is prudent to handle this compound with the assumption that it may possess irritant properties. Safety data for structurally similar compounds, such as Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride, indicate hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2]. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE).

Key Structural Features and Their Implications:

  • Benzyl Carbamate: This functional group is widely used in organic synthesis. While benzyl carbamate itself is a stable white solid, its derivatives should be handled with care[3].

  • Oxazolidinone Core: Oxazolidinones are a class of antimicrobials[4][5][6]. The spirocyclic nature of the core in the target molecule adds conformational rigidity[7]. Compounds with this core structure can have biological activity and should be treated as potentially bioactive waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.

PPE Type Specification Rationale
Eye Protection Chemical safety goggles with side-shields or a face shield.To protect against splashes and accidental contact with the eyes. Similar compounds are known to cause serious eye irritation[2][8].
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact. Structurally related compounds are known skin irritants[2][8].
Body Protection A laboratory coat or impervious clothing.To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if handling the compound in a way that generates dust or aerosols.To prevent respiratory tract irritation, a known hazard for similar chemical structures[2][8].

General Safety Precautions:

  • Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood[8][9].

  • Avoid the formation of dust and aerosols[8].

  • Ensure that a safety shower and eyewash station are readily accessible[8].

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled[8].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Disposal into sanitary sewer systems or regular trash is strictly prohibited[10].

Step 1: Waste Segregation and Collection

  • Do Not Mix Waste Streams: It is critical to collect the waste form of this compound separately from other chemical waste to avoid unintended reactions[11].

  • Solid Waste: Collect any solid residue, contaminated weighing paper, or other solid materials in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Labeling

  • Container Compatibility: Choose a waste container that is in good condition and compatible with the chemical waste[12]. For solid waste, a sealable plastic or glass container is appropriate. For liquid waste, a chemically resistant solvent bottle is recommended.

  • Proper Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE"[11][12]. The label must also include:

    • The full chemical name: "this compound"

    • The CAS number: 790704-73-3

    • An approximate concentration and volume of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory group.

Step 3: Storage of Hazardous Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory[12]. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Segregation: Store the waste container away from incompatible materials. While specific incompatibility data for this compound is not available, as a general rule, keep it separate from strong acids, bases, and oxidizing agents.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full (not exceeding 90% capacity to allow for expansion), or if the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup[10][11].

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • For a large spill, evacuate the area and contact your institution's emergency response team.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2][8]. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][9].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][8].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Waste BB BB A->BB Solid B Is the waste solid or liquid? D Liquid Waste: Place in a labeled liquid hazardous waste container. B->D Liquid C Solid Waste: Place in a labeled solid hazardous waste container. E Is the container full (>90% capacity)? C->E D->E F Store the sealed container in a designated satellite accumulation area. E->F No G Contact Environmental Health & Safety (EHS) for hazardous waste pickup. E->G Yes F->E H End: Proper Disposal G->H BB->C Solid

Caption: Decision workflow for the disposal of this compound waste.

Conclusion

The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. By following this detailed guide, researchers can ensure that this compound is managed in a manner that minimizes risk and complies with safety regulations. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

Navigating the Unseen: A Guide to Safely Handling Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. Among these is Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a unique spirocyclic compound with potential applications in medicinal chemistry.[1][2] While its full toxicological profile is yet to be extensively documented, its structural motifs—an oxirane (epoxide) ring and a carbamate functional group—necessitate a cautious and well-informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Hazard Identification: A Proactive Stance in the Absence of a Specific SDS

  • Oxirane (Epoxide) Ring: Epoxides are known for their high reactivity due to the strained three-membered ring.[3] They are electrophilic and can react with various nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the basis for their utility in synthesis but also presents a significant health hazard, as many epoxides are classified as mutagenic and carcinogenic. The oxirane ring can also undergo ring-opening reactions, which can be exothermic.[4]

  • Carbamate Group: Carbamates are a class of compounds with a wide range of biological activities.[5][6] While some are used as therapeutic agents, others are known for their toxicity, including potential neurotoxicity. Exposure can occur through inhalation, ingestion, or skin absorption.

Given these structural features, this compound should be handled as a potentially hazardous substance with possible carcinogenic, mutagenic, and irritant properties.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale behind each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shield.Protects against splashes and potential projectiles. Standard safety glasses are insufficient.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Prevents skin contact and absorption. The outer glove can be removed if contaminated, protecting the inner glove and skin.[9]
Skin and Body Protection A lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn when handling larger quantities.Minimizes skin exposure to spills or splashes.[5][10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid compound outside of a certified chemical fume hood or if dusts may be generated.Protects against inhalation of fine particles or potential vapors.[5][7]

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, within the fume hood before starting the experiment to minimize movement in and out of the containment area.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a spatula to handle the material and avoid generating dust.

  • In Solution: When working with the compound in solution, use a syringe or pipette for transfers to minimize the risk of spills.

  • Avoid Inhalation and Contact: At all times, avoid breathing any dust or vapors and prevent contact with skin, eyes, and clothing.

Post-Handling
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol) to decontaminate surfaces.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if no contact is suspected.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

  • Spills:

    • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, as it may scatter the material.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[8]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.

  • Disposal Method: The primary recommended method for the disposal of organic compounds, especially those with reactive functional groups like epoxides, is incineration by a licensed hazardous waste disposal company.[11] This ensures the complete destruction of the compound.

  • Avoid Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[12]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Designate Work Area (Fume Hood) Emergency Verify Emergency Equipment (Eyewash, Shower) Prep->Emergency Materials Gather All Materials Emergency->Materials Donning Don PPE Materials->Donning Weighing Weighing/Transfer (in Fume Hood) Donning->Weighing Reaction Perform Experiment Weighing->Reaction Decon Decontaminate Work Area Reaction->Decon Waste Collect Hazardous Waste Reaction->Waste Doffing Doff PPE Decon->Doffing Wash Wash Hands Doffing->Wash Dispose Arrange for Incineration Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

By internalizing these principles and procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.